4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-2-1-3-11-7(6)5(4-10-11)8(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXAXKWHYUASCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743168 | |
| Record name | 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356144-48-3 | |
| Record name | 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its core properties, explore plausible synthetic routes based on established methodologies for analogous structures, and discuss its potential applications in the development of novel therapeutics.
Core Molecular Attributes
This compound is a bicyclic heteroaromatic compound. The pyrazolo[1,5-a]pyridine scaffold is a key pharmacophore found in numerous biologically active molecules. The presence of a bromine atom at the 4-position and a carboxylic acid at the 3-position provides versatile handles for further chemical modifications, making it a valuable starting material for library synthesis and lead optimization in drug discovery.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1356144-48-3 | [1] |
| Molecular Formula | C₈H₅BrN₂O₂ | [1] |
| Molecular Weight | 241.042 g/mol | [1] |
| Appearance | Likely a solid | Inferred |
| Purity | Commercially available up to >97% | [2] |
Synthesis and Characterization
A definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in publicly accessible literature. However, based on established methods for the synthesis of the pyrazolo[1,5-a]pyridine core and its derivatives, a highly plausible synthetic route can be proposed. The most common and efficient method involves a [3+2] cycloaddition reaction.[3]
Proposed Synthetic Pathway
The synthesis likely proceeds in two key stages: the formation of the ethyl ester precursor followed by hydrolysis to the carboxylic acid. This approach is analogous to the reported synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid.[4][5]
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylate
-
N-Amination of Pyridine: A suitably substituted 4-bromopyridine would first be N-aminated to form the corresponding N-aminopyridinium salt. This is a crucial step for generating the 1,3-dipole required for the cycloaddition.
-
[3+2] Cycloaddition: The N-aminopyridinium salt is then reacted with an ethyl propiolate derivative in the presence of a base. This reaction proceeds via a [3+2] cycloaddition mechanism to form the pyrazolo[1,5-a]pyridine ring system. The reaction is typically carried out in a suitable organic solvent and may require heating.
Step 2: Hydrolysis to this compound
-
Ester Hydrolysis: The resulting ethyl 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylate is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester in the presence of an aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH).[4][5]
-
Workup and Purification: Following hydrolysis, the reaction mixture is cooled and neutralized. The product, this compound, would then be isolated by extraction and purified by recrystallization or column chromatography.
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, they can be requested from various chemical suppliers.[6] Based on the structure, the expected spectroscopic data would include:
-
¹H NMR: Signals corresponding to the aromatic protons on the pyridine and pyrazole rings. The chemical shifts and coupling constants would be characteristic of the pyrazolo[1,5-a]pyridine ring system. A broad singlet corresponding to the carboxylic acid proton would also be expected.
-
¹³C NMR: Resonances for the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound.
Chemical Reactivity and Derivatives
The chemical reactivity of this compound is dictated by the functional groups present: the carboxylic acid and the bromine atom on the aromatic ring.
References
- 1. This compound [allbiopharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. 6-BroMopyrazolo[1,5-a]pyridine | 1264193-11-4 [chemicalbook.com]
- 5. 6-BroMopyrazolo[1,5-a]pyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 1356144-48-3|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, IUPAC nomenclature, a detailed, field-proven synthetic protocol, and its potential applications, grounded in the established utility of the pyrazolo[1,5-a]pyridine scaffold.
Chemical Structure and Nomenclature
This compound is a bicyclic heteroaromatic compound. The core of the molecule is the pyrazolo[1,5-a]pyridine ring system, which consists of a pyrazole ring fused to a pyridine ring.
Chemical Structure:
Caption: Chemical structure of this compound.
IUPAC Name: this compound
The numbering of the pyrazolo[1,5-a]pyridine ring system starts from the nitrogen atom of the pyrazole ring that is not part of the fusion and proceeds around the pyrazole ring and then the pyridine ring.
Key Structural Features:
-
Pyrazolo[1,5-a]pyridine Core: This scaffold is considered a "drug-like" moiety and is present in several clinically investigated or approved drugs.[1] Its three-dimensional conformation and electronic properties are similar to the imidazo[1,2-a]pyridine core, which is found in other important pharmaceutical agents.[1]
-
Carboxylic Acid Group at C3: This functional group provides a handle for further chemical modifications, such as amide bond formation, which is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.[1]
-
Bromine Atom at C4: The presence of a bromine atom can influence the molecule's lipophilicity and metabolic stability. It also serves as a versatile synthetic handle for introducing other functional groups via cross-coupling reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1356144-48-3 | [2] |
| Molecular Formula | C₈H₅BrN₂O₂ | [2] |
| Molecular Weight | 241.04 g/mol | [2] |
| Appearance | Solid (predicted) | - |
| Purity | >97% (typical for commercial samples) | [3] |
Synthesis of this compound
The synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acids is typically achieved through a well-established multi-step process. The general strategy involves the formation of the pyrazolo[1,5-a]pyridine core via a 1,3-dipolar cycloaddition reaction, followed by the hydrolysis of an ester to yield the final carboxylic acid.
Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Amino-3-bromopyridinium mesitylenesulfonate
-
Rationale: The initial step involves the N-amination of the pyridine ring. O-(Mesitylenesulfonyl)hydroxylamine is a common and effective reagent for this transformation, affording the corresponding N-aminopyridinium salt.
-
Procedure:
-
To a solution of 3-bromopyridine (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile, add O-(Mesitylenesulfonyl)hydroxylamine (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting precipitate, N-Amino-3-bromopyridinium mesitylenesulfonate, is collected by filtration, washed with cold solvent, and dried under vacuum. This intermediate is often used in the next step without further purification.
-
Step 2: Synthesis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
-
Rationale: This step constitutes the key ring-forming reaction. The N-aminopyridinium salt, in the presence of a base, forms an N-ylide intermediate which then undergoes a 1,3-dipolar cycloaddition with an electron-deficient alkyne, such as ethyl propiolate.
-
Procedure:
-
Suspend the N-Amino-3-bromopyridinium mesitylenesulfonate (1.0 eq) in a solvent like N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (3.0 eq), to the suspension and stir for 15-30 minutes at room temperature.
-
Add ethyl propiolate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate.
-
Step 3: Synthesis of this compound
-
Rationale: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions.
-
Procedure:
-
Dissolve Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide (3.0-5.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a dilute acid (e.g., 1M HCl).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Expected Analytical Characterization
While experimental spectra for this compound are not widely published, the following section outlines the expected analytical data based on the known spectroscopic properties of closely related pyrazolo[1,5-a]pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrazolo[1,5-a]pyridine ring system. The chemical shifts will be influenced by the electron-withdrawing nature of the bromine atom and the carboxylic acid group. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (typically >160 ppm). The carbon atom attached to the bromine (C4) will also have a distinct chemical shift.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (241.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.
-
C-Br stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹.
Applications in Drug Discovery and Development
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This suggests that this compound is a valuable building block for the synthesis of novel therapeutic agents.
Potential Therapeutic Areas:
-
Antitubercular Agents: A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have shown potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1] The carboxylic acid group of the title compound is the immediate precursor for the synthesis of such amides.
-
Anti-inflammatory and Analgesic Drugs: The ethyl ester of a related bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid serves as a key intermediate in the synthesis of compounds for the development of anti-inflammatory and analgesic drugs.
-
Kinase Inhibitors: The pyrazolo[1,5-a]pyridine core can be found in compounds designed as kinase inhibitors, which are a major class of drugs for the treatment of cancer and other diseases.
-
Central Nervous System (CNS) Disorders: The structural similarity to other CNS-active scaffolds suggests potential applications in the development of treatments for neurological and psychiatric disorders.
Logical Flow for Application in Drug Discovery:
Caption: Role of this compound in a drug discovery workflow.
Conclusion
This compound is a versatile and valuable heterocyclic compound with significant potential as a building block in the synthesis of novel, biologically active molecules. Its straightforward, albeit multi-step, synthesis and the proven therapeutic relevance of the pyrazolo[1,5-a]pyridine scaffold make it a compound of high interest for researchers in medicinal chemistry and drug development. The presence of both a carboxylic acid and a bromine atom provides two distinct points for chemical modification, allowing for the generation of diverse chemical libraries for biological screening. Further exploration of the derivatization of this compound is likely to yield novel candidates for the treatment of a range of diseases.
References
A Comprehensive Technical Guide to 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural and electronic properties have made it a focal point in medicinal chemistry for the development of novel therapeutics. This in-depth technical guide focuses on a specific, valuable derivative: 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS No. 1356144-48-3). We will explore its chemical identity, delve into established synthetic strategies for its preparation, and discuss its current and potential applications as a key building block in the design of next-generation pharmaceuticals, particularly in the realm of kinase inhibitors and anti-cancer agents.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
The fusion of a pyrazole and a pyridine ring to form the pyrazolo[1,5-a]pyridine system creates a planar, aromatic structure with a unique distribution of nitrogen atoms. This arrangement allows for diverse intermolecular interactions, particularly with biological macromolecules such as enzymes. Consequently, derivatives of this scaffold have demonstrated a wide array of pharmacological activities.[1] The inherent versatility of the pyrazolo[1,5-a]pyridine core allows for functionalization at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This has led to the development of compounds with applications as kinase inhibitors, anti-cancer agents, and therapeutics for neurological disorders.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 1356144-48-3 | [2][3] |
| Molecular Formula | C₈H₅BrN₂O₂ | [4] |
| Molecular Weight | 241.04 g/mol | [2] |
| Appearance | Off-white to light yellow solid | Inferred from commercial suppliers |
| Purity | Typically >97% | Inferred from commercial suppliers |
Synthesis and Mechanistic Considerations
The synthesis of this compound, while not extensively detailed in publicly accessible literature for this specific molecule, can be achieved through established methodologies for the construction of the pyrazolo[1,5-a]pyridine core, followed by functional group manipulations. A common and effective strategy involves a [3+2] cycloaddition reaction.
General Synthetic Approach: Cycloaddition and Hydrolysis
A plausible and widely utilized route to pyrazolo[1,5-a]pyridines involves the reaction of an N-aminopyridinium salt with an alkyne. For the target molecule, this would likely involve a brominated N-aminopyridinium precursor and an ethyl or methyl propiolate, followed by hydrolysis of the resulting ester.
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of Ethyl 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylate
-
N-Amination of 4-Bromopyridine: 4-Bromopyridine is reacted with an aminating agent, such as hydroxylamine-O-sulfonic acid or a similar reagent, in a suitable solvent to form the corresponding N-aminopyridinium salt. The causality behind this step is the generation of a reactive intermediate poised for cycloaddition.
-
[3+2] Cycloaddition: The in situ generated or isolated N-aminopyridinium salt is then treated with ethyl propiolate. This reaction proceeds via a 1,3-dipolar cycloaddition mechanism, where the N-aminopyridinium ylide acts as the 1,3-dipole and the alkyne as the dipolarophile. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the ylide. The regioselectivity of this cycloaddition is crucial for obtaining the desired 3-carboxy isomer.
-
Work-up and Purification: Upon completion of the reaction, the mixture is worked up by extraction and purified using column chromatography to yield pure ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate.
Step 2: Hydrolysis to this compound
-
Saponification: The ethyl ester from the previous step is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous base (e.g., sodium hydroxide or lithium hydroxide). The mixture is heated to reflux to facilitate the saponification of the ester to the corresponding carboxylate salt. The choice of a strong base is to ensure complete and irreversible hydrolysis.
-
Acidification: After cooling, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.
-
Isolation and Drying: The precipitated solid is collected by filtration, washed with cold water to remove any remaining salts, and dried under vacuum to afford this compound.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization
While a comprehensive, publicly available dataset for this compound is limited, analogous structures and general knowledge of the pyrazolo[1,5-a]pyridine system allow for predicted spectral characteristics. Commercial suppliers can often provide detailed analytical data upon request.[5]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazolo[1,5-a]pyridine core. The chemical shifts and coupling constants would be indicative of their positions relative to the nitrogen atoms and the bromine substituent. The carboxylic acid proton would appear as a broad singlet, typically downfield.
-
¹³C NMR: The carbon NMR would display signals for all eight carbon atoms in the molecule. The carboxyl carbon would be found at the downfield end of the spectrum. The carbons attached to bromine and nitrogen would also exhibit characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (241.04 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile intermediate in the synthesis of more complex molecules with therapeutic potential. The bromine atom at the 4-position and the carboxylic acid at the 3-position serve as handles for further chemical modifications.
A Key Building Block for Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold, a close structural relative, is a well-established core for the development of protein kinase inhibitors.[1] These compounds often act as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase. The pyrazolo[1,5-a]pyridine core of our target molecule can similarly be elaborated to create potent and selective kinase inhibitors for various therapeutic targets in oncology and inflammatory diseases.
Potential Therapeutic Targets and Pathways
The bromine atom on the pyrazolo[1,5-a]pyridine ring is particularly useful for introducing further diversity through cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the attachment of various aryl and heteroaryl groups, which can be crucial for enhancing potency and modulating selectivity for specific kinase targets. The carboxylic acid group can be converted into a wide range of amides, esters, and other functional groups, which can form key hydrogen bond interactions within the active site of a target protein.
Caption: Functionalization pathways and potential applications of the target molecule.
Recent research has highlighted the potential of pyrazolo[1,5-a]pyridine-3-carboxamides as novel antitubercular agents.[6] This underscores the therapeutic relevance of the core structure of this compound, as the carboxylic acid group is a direct precursor to the bioactive carboxamide functionality.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. While detailed, publicly available synthetic and characterization data for this specific molecule are somewhat limited, its preparation can be confidently approached using established synthetic methodologies for the pyrazolo[1,5-a]pyridine core. The strategic placement of the bromine atom and the carboxylic acid group provides two orthogonal handles for further chemical elaboration, making it an ideal starting material for the construction of libraries of compounds for high-throughput screening in drug discovery programs. The demonstrated and potential applications of the pyrazolo[1,5-a]pyridine scaffold in oncology, immunology, and infectious diseases suggest that this compound will continue to be a molecule of significant interest to the scientific community.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound [cymitquimica.com]
- 4. This compound [allbiopharm.com]
- 5. 1356144-48-3|this compound|BLD Pharm [bldpharm.com]
- 6. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazolo[1,5-a]pyridine scaffold is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. The introduction of a bromine atom and a carboxylic acid group at specific positions on this scaffold offers opportunities for further chemical modifications and the development of novel compounds with tailored biological activities.
This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental data for this specific molecule is not publicly available, this guide leverages data from closely related analogues and foundational spectroscopic principles to provide a robust predictive analysis. This approach is invaluable for researchers in identifying and characterizing this molecule in synthetic reaction mixtures and for quality control purposes.
Molecular Structure and Spectroscopic Overview
The structural framework of this compound, with its distinct arrangement of aromatic protons and functional groups, gives rise to a unique spectroscopic fingerprint. Understanding this structure is paramount to interpreting its spectral data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation. The predicted chemical shifts are based on the analysis of related pyrazolopyridine derivatives.[1]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the pyrazolo[1,5-a]pyridine core.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Proton | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~8.5 | s | - |
| H-5 | ~7.8 | d | ~7.0 |
| H-6 | ~7.1 | t | ~7.0 |
| H-7 | ~8.8 | d | ~7.0 |
| COOH | >12.0 | br s | - |
-
H-7: This proton is expected to be the most deshielded due to the anisotropic effect of the adjacent nitrogen atom and will appear as a doublet.
-
H-2: This proton is on the pyrazole ring and adjacent to a nitrogen atom, leading to a downfield shift. It is expected to be a singlet.
-
H-5 and H-6: These protons on the pyridine ring will exhibit characteristic doublet and triplet splitting patterns, respectively, due to coupling with each other and with H-7.
-
COOH: The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, which will readily exchange with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Predicted Chemical Shift (δ) |
| C-2 | ~140 |
| C-3 | ~110 |
| C-3a | ~145 |
| C-4 | ~115 (C-Br) |
| C-5 | ~125 |
| C-6 | ~118 |
| C-7 | ~130 |
| C=O | ~165 |
The carbon atom attached to the bromine (C-4) will experience a significant downfield shift due to the electronegativity of the halogen. The carbonyl carbon of the carboxylic acid will appear at the most downfield position.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₅BrN₂O₂), the expected molecular weight is approximately 241.04 g/mol .
Electron Ionization (EI) Mass Spectrometry
Under EI conditions, the molecule is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways in EI-MS.
-
Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical, leading to a fragment at m/z 195/197.
-
Loss of Br: Cleavage of the C-Br bond would result in a fragment at m/z 161.
-
Decarboxylation: Loss of a neutral CO₂ molecule from the molecular ion can also occur, giving a fragment at m/z 196/198.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C-N, C-H, and C-Br bonds.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 3300-2500 | Broad, Strong |
| C-H (Aromatic) | 3100-3000 | Medium |
| C=O (Carboxylic acid) | 1720-1680 | Strong |
| C=N, C=C (Aromatic) | 1600-1450 | Medium-Strong |
| C-O (Carboxylic acid) | 1320-1210 | Strong |
| C-Br | 700-500 | Medium-Strong |
The most prominent features will be the very broad O-H stretch of the carboxylic acid, often overlapping with the C-H stretching region, and the strong carbonyl (C=O) absorption.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. The specific parameters should be optimized for the instrument being used.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled sequence is typically used.
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or KBr pellet should be recorded and subtracted from the sample spectrum.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The anticipated NMR, MS, and IR data, along with the provided experimental protocols, serve as a valuable resource for researchers working on the synthesis, identification, and application of this important heterocyclic compound. The interpretation of actual experimental data should always be done in comparison with the predictions and data from closely related compounds to ensure accurate structural elucidation.
References
A Technical Guide to the Potential Biological Activities of Substituted Pyrazolo[1,5-a]pyridines
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a fused bicyclic N-heterocycle that has emerged as a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and rich electron density make it an ideal framework for designing molecules that can interact with a wide array of biological targets with high affinity and specificity. The synthetic versatility of this core allows for systematic modification at multiple positions, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[1] This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted pyrazolo[1,5-a]pyridine derivatives, focusing on their potential as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) active agents. We will delve into mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate these activities, offering a comprehensive resource for researchers in drug discovery and development.
Anticancer Activities: Targeting Uncontrolled Cell Proliferation
The dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of cancer. Pyrazolo[1,5-a]pyridines have been extensively investigated as potent inhibitors of various kinases, demonstrating significant potential in oncology.
Mechanism of Action: Protein Kinase Inhibition
Many pyrazolo[1,5-a]pyridine derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of protein kinases and blocking the phosphorylation of downstream substrates. This action disrupts the signaling cascades that drive cell proliferation and survival. For instance, various analogues have shown inhibitory effects against key oncogenic kinases such as EGFR, B-Raf, MEK, and Pim-1, which are crucial in non-small cell lung cancer and melanoma.[2] The selectivity and potency of these inhibitors are highly dependent on the nature and position of substituents on the heterocyclic core, which dictates the specific interactions within the kinase domain.[3]
Cytotoxic Profile
The anticancer potential of these compounds has been validated across numerous human cancer cell lines. The effectiveness is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit cell growth by 50%.
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
| Pyrazolo[1,5-a]pyridine-3-carboxylates | A549 (Lung) | 1.8 - 9.8 µM | [4] |
| Pyrazolo[1,5-a]pyridine-3-carboxylates | MCF-7 (Breast) | 1.1 - 8.5 µM | [4] |
| Pyrazolo[1,5-a]pyridine-3-carboxylates | HCT-116 (Colon) | 2.5 - 10.2 µM | [4] |
| 2-(phenylamino)pyrazolo[1,5-a]pyrimidines | MCF-7 (Breast) | 10.8 - 19.8 µM | [5] |
| 2-(phenylamino)pyrazolo[1,5-a]pyrimidines | Hep-2 (Larynx) | 8.8 - 12.8 µM | [5] |
*Note: Pyrazolo[1,5-a]pyrimidines are a closely related scaffold with significant biological activity.
Studies have shown that certain derivatives can induce cell cycle arrest, for example, in the G1 phase in MCF-7 breast cancer cells, highlighting their role in disrupting mitotic progression.[4]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a reliable method for determining drug-induced cytotoxicity in cultured cells. The causality is based on the ability of SRB, a bright-pink aminoxanthene dye, to bind stoichiometrically to proteins under mildly acidic conditions, thus providing a sensitive measure of total cellular protein content, which is directly proportional to the cell number.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the test pyrazolo[1,5-a]pyridine derivatives to the wells. Include a negative control (vehicle, e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for SRB cytotoxicity assay.
Anti-inflammatory Properties: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases. Pyrazolo[1,5-a]pyridines have demonstrated significant anti-inflammatory activity, primarily by intervening in critical inflammatory signaling pathways.
Mechanism of Action: Inhibition of NF-κB and MAPK Pathways
A primary mechanism for the anti-inflammatory effect of these compounds is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[6][7] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and activates the transcription of pro-inflammatory genes. Certain pyrazolo[1,5-a]quinazoline derivatives were found to potently inhibit LPS-induced NF-κB transcriptional activity.[6][8]
Furthermore, these compounds have been shown to target mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38α, and extracellular signal-regulated kinase 2 (ERK2).[6][8] MAPKs are crucial upstream regulators of inflammatory responses, and their inhibition represents a key therapeutic strategy. Molecular modeling has supported the binding of these compounds to the active sites of JNK isoforms.[6]
| Compound | Target Pathway | Activity (IC50) | Reference |
| 13i | NF-κB Inhibition | < 50 µM | [6] |
| 16 | NF-κB Inhibition | < 50 µM | [6] |
*Note: Compounds 13i and 16 are pyrazolo[1,5-a]quinazoline derivatives.
Caption: Inhibition of the NF-κB pathway.
Antimicrobial Activities: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The pyrazolo[1,5-a]pyridine core and its close analogue, the pyrazolo[1,5-a]pyrimidine scaffold, have been identified as promising sources of antibacterial, antifungal, and antitubercular compounds.[1]
Spectrum of Activity and Mechanisms
Derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have shown broad-spectrum antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[9] Some compounds have been identified as inhibitors of bacterial RNA polymerase, a validated target for antibiotics.[10]
Significantly, pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been identified as potent antitubercular agents against Mycobacterium tuberculosis (Mtb).[11] Interestingly, the mechanism for some of these compounds involves metabolic inactivation by a bacterial hydroxylase, where resistance is conferred by mutations in this enzyme (Rv1751).[11][12] This highlights the importance of understanding not just the target but also the potential for bacterial metabolism and resistance mechanisms when developing new drugs.
| Scaffold | Organism | Activity (MIC) | Reference |
| Pyrazolo[1,5-a]pyrimidine | S. aureus | 125-250 µg/mL | [9] |
| Pyrazolo[1,5-a]pyrimidine | P. aeruginosa | 125-250 µg/mL | [9] |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | M. tuberculosis | 1.56 - 2.73 µM | [12] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The choice of this method is based on its quantitative nature and standardization, allowing for reproducible comparison of compound potencies.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton) to achieve a standardized concentration of ~5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the broth as the diluent.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the OD at 600 nm.
Central Nervous System (CNS) Activities
The ability of small molecules to cross the blood-brain barrier and modulate neuronal targets makes them valuable for treating neurological and psychiatric disorders. Substituted pyrazolo[1,5-a]pyridines have shown promise in this area.
Mechanism of Action: Receptor Antagonism
A significant finding is the development of pyrazolo[1,5-a]pyridine derivatives as potent and selective antagonists of the corticotropin-releasing factor 1 (CRF1) receptor.[13][14] The CRF system is a key mediator of the stress response, and its overactivation is implicated in anxiety and depression. Antagonism of the CRF1 receptor is therefore a promising therapeutic strategy for stress-related disorders. One such compound, E2508, exhibited robust efficacy in animal models and advanced into clinical trials.[13][14]
Other derivatives have been identified as neuropeptide Y (NPY) Y1 receptor antagonists.[15] The NPY system is involved in regulating various physiological processes, including appetite. Compounds that block the Y1 receptor have been shown to reduce food intake in animal models, suggesting a potential application in the treatment of obesity.[15] The scaffold has also been linked to neuroprotective and anxiolytic effects.[16][17]
| Compound Series | Target | Potency (Ki or IC50) | Potential Application | Reference |
| 3-dialkylamino-7-phenyl derivatives | CRF1 Receptor | 1.1 - 5.5 nM (Ki) | Stress-related disorders | [13] |
| Trisubstituted aryl derivatives | NPY Y1 Receptor | 0.4 nM (Ki) | Obesity/Appetite control | [15] |
Structure-Activity Relationships (SAR)
Understanding how chemical structure relates to biological activity is fundamental to rational drug design. For pyrazolo[1,5-a]pyridines, SAR studies have provided critical insights.
-
Anticancer Activity: For Pim-1 kinase inhibitors, substitutions at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine core are crucial for potency and selectivity.[3]
-
Anti-inflammatory Activity: The nature of the substituent at the 2-position of pyrazolo[1,5-a]pyrimidin-7-ones was found to significantly influence anti-inflammatory activity, likely by altering the selectivity for inhibiting prostaglandin versus leukotriene biosynthesis.[18]
-
Antitubercular Activity: For pyrazolo[1,5-a]pyrimidin-7(4H)-ones, an aromatic ring at the R2 and R3 positions was found to be essential for antitubercular activity.[12] The presence or absence of a methyl group at the R4 position could dramatically alter potency depending on other substitutions.[12]
-
CRF1 Receptor Antagonism: Potent binding activity was observed for derivatives bearing a 2,4-disubstituted phenyl ring at the C-7 position and a dialkylamino group at the C-3 position.[13]
Caption: Key structure-activity relationships.
Conclusion
Substituted pyrazolo[1,5-a]pyridines represent a remarkably versatile and promising scaffold in modern medicinal chemistry. The extensive research highlighted in this guide demonstrates their potential to yield potent and selective modulators of a wide range of biological targets. From inhibiting oncogenic kinases and quelling inflammatory cascades to blocking neuronal receptors, these compounds form a robust foundation for the development of next-generation therapeutics. Future work will undoubtedly focus on optimizing their drug-like properties, minimizing off-target effects, and further elucidating their complex mechanisms of action to translate their preclinical promise into clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on the discovery of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives
An In-Depth Technical Guide to the Discovery of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
Fused nitrogen-containing heterocyclic compounds are cornerstones of medicinal chemistry, providing rigid three-dimensional structures that can effectively interact with biological targets.[1] Among these, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure, signifying its ability to serve as a versatile framework for the development of potent and selective modulators of various biological processes.[2][3] First reported in 1948, this bicyclic aromatic system has garnered increasing interest from both synthetic and medicinal chemists due to its presence in numerous pharmacologically active molecules.[2]
The unique electronic properties and conformational rigidity of the pyrazolo[1,5-a]pyridine core make it an ideal mimic for biological recognition motifs.[4][5] The addition of a carboxylic acid group at the 3-position further enhances its utility, providing a crucial synthetic handle for creating extensive libraries of derivatives through straightforward chemical modifications. This allows for the fine-tuning of physicochemical properties, such as solubility and lipophilicity, and the systematic exploration of structure-activity relationships (SAR). Consequently, pyrazolo[1,5-a]pyridine-3-carboxylic acid and its amide derivatives have been successfully developed as potent agents against a range of diseases, including tuberculosis, cancer, and inflammatory conditions.[5][6][7] This guide provides a comprehensive overview of the key synthetic strategies for accessing this core structure, details protocols for its derivatization, and explores the biological landscape of its derivatives.
Part 1: Core Synthetic Strategies for the Pyrazolo[1,5-a]pyridine-3-carboxylate Nucleus
The construction of the fused pyrazolo[1,5-a]pyridine ring system is most prominently achieved through 1,3-dipolar cycloaddition reactions. This method offers a robust and versatile route to the core, with other strategies such as cross-dehydrogenative coupling providing alternative pathways.
The Dominant Pathway: [3+2] 1,3-Dipolar Cycloaddition
The most common and efficient method for synthesizing the pyrazolo[1,5-a]pyridine-3-carboxylate core involves the [3+2] cycloaddition of an N-aminopyridinium salt with an electron-deficient alkyne, typically ethyl propiolate.[5][8] This reaction proceeds through an N-iminopyridinium ylide intermediate, which acts as the 1,3-dipole.
Causality Behind the Method: The reaction's success hinges on the generation of the highly reactive ylide intermediate. The process begins with the N-amination of a substituted pyridine using an aminating agent like hydroxylamine-O-sulfonic acid or O-(2,4-dinitrophenyl)hydroxylamine (DNPH).[5][9] The resulting N-aminopyridinium salt is then treated with a base (e.g., K2CO3) to deprotonate the amino group, forming the transient N-iminopyridinium ylide. This ylide readily reacts with the alkyne dipolarophile (ethyl propiolate) to form the fused heterocyclic system in a single, atom-economical step. The ester group of the propiolate directly installs the required carboxylate functionality at the 3-position.
Caption: Key steps in the [3+2] cycloaddition synthesis pathway.
Experimental Protocol: Synthesis of Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate [5][9]
This protocol is a representative example of the 1,3-dipolar cycloaddition approach.
-
Step 1: N-Amination of 2-Methylpyridine.
-
To a solution of 2-methylpyridine (1.0 eq) in a suitable solvent like water, add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise while maintaining the temperature below 20°C with an ice bath.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
The resulting solution containing the N-amino-2-methylpyridinium sulfate is used directly in the next step without isolation. An improved method notes that using the sulfate salt directly avoids a difficult precipitation step associated with converting it to an iodide salt.[9]
-
-
Step 2: Cycloaddition Reaction.
-
In a separate flask, dissolve potassium carbonate (K₂CO₃, 3.0 eq) in water.
-
Cool the K₂CO₃ solution to 0°C and slowly add the N-aminopyridinium sulfate solution from Step 1.
-
To this mixture, add a solution of ethyl propiolate (1.2 eq) in a co-solvent like N,N-dimethylformamide (DMF) dropwise. The use of a co-solvent helps to increase the solubility of the reactants.[9]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate.
-
Alternative Route: Cross-Dehydrogenative Coupling (CDC)
An alternative strategy for constructing the pyrazolo[1,5-a]pyridine core involves a cross-dehydrogenative coupling reaction. This method typically utilizes N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, promoted by acetic acid and using molecular oxygen as the oxidant.[8]
Mechanistic Rationale: This approach bypasses the need for alkyne dipolarophiles. The reaction is believed to proceed via the formation of a key intermediate from the condensation of the N-amino-2-iminopyridine and the 1,3-dicarbonyl compound. Subsequent intramolecular cyclization and oxidative aromatization, facilitated by O₂, yield the final fused heterocyclic product. This method is particularly useful for synthesizing derivatives with specific substitution patterns that may be difficult to access through the cycloaddition route.[8][10]
Caption: Conceptual workflow for the CDC synthesis approach.
Part 2: Derivatization of the 3-Carboxylic Acid Moiety
The pyrazolo[1,5-a]pyridine-3-carboxylic acid is the pivotal intermediate for creating diverse libraries of bioactive compounds. The carboxylic acid is typically generated by the straightforward hydrolysis of the corresponding ethyl ester precursor under basic conditions (e.g., NaOH or LiOH).[9]
Amidation: The Gateway to Chemical Diversity
The most common and impactful derivatization is the formation of amides. This reaction connects the core scaffold to a vast array of primary and secondary amines, allowing for the systematic modification of the compound's properties to enhance potency, selectivity, and pharmacokinetic profiles. This strategy has been instrumental in the development of potent antitubercular agents.[5][7]
Experimental Protocol: General Amide Coupling [5]
-
Step 1: Activation of the Carboxylic Acid.
-
Dissolve the pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add an amide coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and an additive such as Hydroxybenzotriazole (HOBt, 1.2 eq) or (dimethylamino)pyridine (DMAP).
-
Stir the mixture at room temperature for 20-30 minutes to form the activated ester intermediate.
-
-
Step 2: Amine Addition.
-
To the activated mixture, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 2.0 eq) or diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
-
Step 3: Work-up and Purification.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude amide by column chromatography or recrystallization to yield the final product.
-
Caption: Workflow for derivatization of the 3-carboxylate.
Part 3: Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of pyrazolo[1,5-a]pyridine-3-carboxylic acid have demonstrated a remarkable breadth of biological activities. The ability to easily modify the 3-carboxamide substituent, as well as introduce groups on the heterocyclic core, has enabled extensive SAR studies.
-
Antitubercular Agents: A series of pyrazolo[1,5-a]pyridine-3-carboxamides were designed as novel anti-Mycobacterium tuberculosis (Mtb) agents.[5] Many compounds exhibited potent in vitro activity with nanomolar minimum inhibitory concentration (MIC) values against both drug-sensitive and multidrug-resistant Mtb strains.[5][7] One promising compound, 5k , showed significant bacterial load reduction in a mouse infection model, highlighting its potential as a lead for further drug discovery.[5]
-
Kinase Inhibitors: The scaffold is a potent inhibitor of various protein kinases, which are crucial regulators of cell signaling and frequent targets in cancer therapy.[4] Recently, pyrazolo[1,5-a]pyridine derivatives have been discovered as potent and selective dual inhibitors of PI3Kγ and PI3Kδ, two kinases involved in immune function.[6] The derivative 20e (IHMT-PI3K-315) displayed IC₅₀ values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively, and showed in vivo antitumor efficacy.[6]
-
Neuropeptide Y1 Receptor (NPY Y1R) Antagonists: A novel series of these derivatives was evaluated as NPY Y1R antagonists, a target for regulating food intake and blood pressure.[11] High binding affinity was achieved with specific substitutions at the C3 and C7 positions, and the lead compound inhibited NPY-induced effects in rat models.[11]
Data Summary: Structure-Activity Relationship Insights
| Position of Substitution | Substituent Type | Biological Activity | Key Insights | Reference |
| C3-Amide | Diaryl side chains | Antitubercular | Introduction of substituted diphenyl and heterodiaryl groups led to excellent potency against drug-resistant Mtb strains. | [7] |
| C3-Amide | Adamantyl and related bulky groups | Antitubercular | Bulky, lipophilic groups on the amide nitrogen were found to be critical for potent anti-TB activity. | [5] |
| C2-Position | Small alkyl groups (e.g., methyl) | PI3Kγ/δ Inhibition | A methyl group at C2 was generally favorable. Larger groups like ethyl or isopropyl slightly decreased potency. | [6] |
| C7-Position | 2-(tetrahydro-2H-pyran-4-ylamino)ethylamine | NPY Y1R Antagonism | This specific, complex amine moiety was crucial for achieving high binding affinity and selectivity. | [11] |
Conclusion and Future Outlook
The pyrazolo[1,5-a]pyridine-3-carboxylic acid framework stands out as a highly successful scaffold in modern drug discovery. Its synthetic accessibility, primarily through robust 1,3-dipolar cycloaddition reactions, combined with the versatility of the 3-carboxylic acid handle, provides a powerful platform for generating chemical diversity. The demonstrated success in developing potent antitubercular agents and selective kinase inhibitors validates the scaffold's therapeutic potential.
Future research will likely focus on developing even more efficient, green, and scalable synthetic methodologies. Furthermore, the continued exploration of novel derivatization strategies at other positions on the heterocyclic core will undoubtedly uncover new biological activities and lead to the discovery of next-generation therapeutics for a wide range of human diseases.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Synthesis of Pyrazolo[1,5-a]pyridine- 3-carboxylic Acid Derivatives [yyhx.ciac.jl.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Unseen: A Technical Guide to the Safe Handling of 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety and handling protocols for 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, a key intermediate in contemporary pharmaceutical research. Given the limited availability of a specific Material Safety Data Sheet (MSDS) for this precise molecule, this document synthesizes data from structurally analogous compounds to establish a robust framework for its safe utilization. The principles of chemical reactivity, functional group analysis, and established laboratory safety standards form the bedrock of these recommendations.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the cornerstone of safe laboratory practice. While direct toxicological data for this compound is not extensively documented, an assessment of related chemical structures allows for a presumptive hazard profile.
Many brominated heterocyclic compounds and pyrazolo[1,5-a]pyridine derivatives are classified as irritants and may be harmful if ingested, inhaled, or absorbed through the skin. For instance, related pyrazolo[1,5-a]pyridine derivatives are noted to cause skin and eye irritation, as well as potential respiratory irritation.[1][2][3][4]
Presumptive Hazard Classification:
| Hazard Class | Category | GHS Statement | Source Analogy |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [1][2][3][4] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1][2][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [1][2][3][4] |
This table is a synthesis of data from related compounds and should be treated as a precautionary guide.
The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact. Ingestion is a less common, but potentially harmful, route of exposure in a laboratory setting.
First Aid Measures: A Proactive Response Protocol
In the event of accidental exposure, immediate and appropriate first aid is critical. The following measures are recommended based on protocols for similar chemical compounds.
Exposure Response Workflow
Caption: Workflow for first aid response to chemical exposure.
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1][3][5]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[1][3][6]
-
Eye Contact: If the compound enters the eyes, rinse cautiously with water for at least 15 minutes.[1][2][3][6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water.[5][6] Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.
Handling and Storage: Proactive Containment
Safe handling and storage are paramount to preventing exposure and maintaining the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5][7]
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[1][7]
-
Do not eat, drink, or smoke in the laboratory.[6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]
-
Keep away from incompatible materials such as strong oxidizing agents.[1][3]
-
Some related compounds recommend storage in a freezer or refrigerator.[6][8] A storage temperature of 2-8°C is a prudent measure.[9]
Personal Protective Equipment (PPE): The Last Line of Defense
A comprehensive PPE strategy is essential when handling this compound.
PPE Selection Logic
Caption: Logic for selecting appropriate Personal Protective Equipment.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Skin Protection: Wear impervious clothing, such as a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[5]
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is crucial for safe storage and handling.
-
Chemical Stability: The compound is expected to be stable under normal laboratory conditions.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1][3]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen bromide.[1][3]
-
Conditions to Avoid: Avoid dust generation and exposure to heat or open flames.[1][3]
Disposal Considerations
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Product Disposal: The material may be disposed of by incineration at a licensed chemical destruction plant.[5] Do not allow the material to enter sewer systems.[5]
-
Contaminated Packaging: Contaminated packaging should be treated as the chemical itself and disposed of accordingly. Containers can be triple-rinsed and offered for recycling or reconditioning where permitted.[5]
Conclusion
While a specific, comprehensive safety data sheet for this compound is not widely available, a thorough analysis of its chemical structure and data from analogous compounds provides a strong foundation for its safe handling. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and being prepared for potential exposures, researchers can confidently and safely work with this important chemical intermediate. The information presented in this guide should be used to supplement, not replace, institutional safety protocols and professional judgment.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. 4-BroMopyrazolo[1,5-a]pyridine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemscene.com [chemscene.com]
The Alchemist's Guide to Pyrazolo[1,5-a]pyridine Cores: A Deep Dive into Key Synthetic Intermediates
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity have made it a cornerstone for the development of novel therapeutics, including kinase inhibitors and anti-cancer agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the key intermediates involved in the synthesis of this vital core. Moving beyond a mere recitation of synthetic routes, this document elucidates the causal relationships behind experimental choices, focusing on the formation, structure, and reactivity of the pivotal transient species that govern the construction of the pyrazolo[1,5-a]pyridine framework. We will explore the most prevalent and robust synthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of various methodologies.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
The fusion of a pyrazole and a pyridine ring to form the pyrazolo[1,5-a]pyridine system creates a unique bicyclic aromatic structure with a rich potential for functionalization.[1][2] This scaffold is a cornerstone in the design of new drugs due to its diverse biological activities.[1] The growing importance of this heterocyclic system necessitates a deep understanding of its synthesis, not just of the overall transformation, but of the crucial, often fleeting, intermediates that dictate the course and efficiency of the reaction. This guide will dissect the most prominent synthetic pathways, placing a spotlight on these key intermediates.
The Dominant Paradigm: [3+2] Cycloaddition via N-Aminopyridinium Ylides
The most versatile and widely employed strategy for constructing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction.[3][4][5] This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile. In this context, the key 1,3-dipole is an N-aminopyridinium ylide , which reacts with a variety of unsaturated partners like alkenes and alkynes.
The overall synthetic sequence can be broken down into three critical stages, each involving a key intermediate:
-
Formation of the N-Aminopyridinium Salt (Precursor Intermediate)
-
Generation of the N-Aminopyridinium Ylide (The 1,3-Dipole Intermediate)
-
Cycloaddition and Oxidative Aromatization via a Dihydropyrazolopyridine Intermediate
The Foundation: N-Aminopyridinium Salts
The journey to the pyrazolo[1,5-a]pyridine core begins with the synthesis of N-aminopyridinium salts. These stable, often crystalline solids are the direct precursors to the reactive ylide intermediates. The choice of substituents on the pyridine ring of this precursor is a critical experimental decision, as it directly translates to the substitution pattern in the final product.
There are two primary, field-proven methods for the synthesis of these essential precursors:
-
Electrophilic Amination of Pyridines: This is the most common approach, involving the reaction of a pyridine derivative with an electrophilic aminating agent. Reagents such as hydroxylamine-O-sulfonic acid (HOSA), O-mesitylenesulfonylhydroxylamine (MSH), and O-(2,4-dinitrophenyl)hydroxylamine (DPH) are effective for this transformation.[6] The choice of aminating agent is often dictated by the electronic nature of the pyridine; more electron-rich pyridines react readily, while electron-deficient pyridines may require more potent reagents like MSH.
-
Condensation of Pyrylium Salts with Hydrazines: An alternative route involves the reaction of a pyrylium salt with hydrazine or a substituted hydrazine.[6] This method is particularly useful for accessing N-aminopyridinium salts with specific substitution patterns that may not be readily available through direct amination of pyridines.
A representative protocol for the synthesis of the parent 1-aminopyridinium salt is as follows:
-
To a stirred solution of pyridine (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add a solution of O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
The resulting precipitate, 1-aminopyridinium mesitylenesulfonate, is collected by filtration.
-
To perform an anion exchange to the iodide salt (often advantageous for subsequent reactions), the mesitylenesulfonate salt is dissolved in a minimal amount of water and treated with a saturated aqueous solution of potassium iodide.
-
The resulting precipitate of 1-aminopyridinium iodide is collected by filtration, washed with cold water, and dried under vacuum.
The Star Player: The N-Aminopyridinium Ylide Intermediate
The N-aminopyridinium ylide is a zwitterionic species that acts as the 1,3-dipole in the key cycloaddition step. It is generated in situ from the corresponding N-aminopyridinium salt by deprotonation of the exocyclic amino group.
Diagram 1: Generation of the N-Aminopyridinium Ylide Intermediate
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide range of biologically active molecules, including antiviral and antitubercular agents.[1] The targeted functionalization of this core structure is crucial for modulating the pharmacological profiles of potential drug candidates. This document provides a detailed, step-by-step protocol for the synthesis of 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, a key building block for the development of novel therapeutics. The bromine atom at the 4-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space.
The synthetic strategy outlined herein is a robust three-step sequence commencing with the N-amination of 3-bromopyridine, followed by a 1,3-dipolar cycloaddition to construct the pyrazolo[1,5-a]pyridine core, and culminating in the hydrolysis of the ester to yield the desired carboxylic acid. This approach is designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through the following three-stage process:
References
Application Notes & Protocols: 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid in Suzuki Coupling Reactions
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and versatile substitution patterns make it a cornerstone for the design of novel therapeutic agents, including kinase inhibitors for cancer treatment, and compounds with diverse pharmacological activities.[4][5] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis, prized for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[6][7][8]
This guide provides a detailed exploration of the use of a specific, highly functionalized building block, 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS No. 1356144-48-3[9][10]), in palladium-catalyzed Suzuki coupling reactions. We will delve into the mechanistic nuances, provide field-tested protocols, and discuss the strategic considerations necessary for successfully incorporating this valuable scaffold into complex molecular architectures.
Understanding the Substrate: Key Physicochemical Properties
A thorough understanding of the starting material is paramount for successful reaction design.
| Property | Value | Source |
| CAS Number | 1356144-48-3 | [9][10][11] |
| Molecular Formula | C₈H₅BrN₂O₂ | [9][10] |
| Molecular Weight | 241.04 g/mol | [9][10] |
| Appearance | Typically an off-white to yellow solid | - |
| Key Functional Groups | Aryl Bromide, Carboxylic Acid, Pyrazolo[1,5-a]pyridine core | - |
The presence of both an aryl bromide and a carboxylic acid on the pyrazolo[1,5-a]pyridine scaffold presents both opportunities and challenges. The bromine atom at the 4-position is the primary handle for the Suzuki coupling, while the carboxylic acid at the 3-position can influence solubility, reactivity, and potentially participate in side reactions if not properly managed.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][12][13] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.
-
Transmetalation: The organic group from the activated boronic acid or ester is transferred to the palladium center.[13] This step is often rate-limiting and is facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[12]
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids or esters.[14][15]
Caption: A typical workflow for a Suzuki coupling experiment.
Reagents and Materials
| Reagent | Typical Amount (Equivalents) | Purpose |
| This compound | 1.0 | Aryl halide substrate |
| Boronic Acid or Boronate Ester | 1.1 - 1.5 | Coupling partner |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) | 0.02 - 0.10 (2-10 mol%) | Catalyst |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | 2.0 - 3.0 | Activates boronic acid, neutralizes generated acid |
| Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O) | - | Reaction medium |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Seal the vessel and thoroughly degas the mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Critical Considerations & Troubleshooting
The Role of the Carboxylic Acid: Decarboxylation Risk
A significant consideration when using this substrate is the potential for decarboxylation, especially under harsh basic conditions or at elevated temperatures.[16][17] While standard Suzuki conditions are often mild enough to preserve the carboxylic acid, alternative strategies exist if decarboxylation is desired. Decarboxylative Suzuki couplings can be intentionally promoted, offering a different synthetic route to biaryl products.[18][19][20]
-
To Preserve the Carboxylic Acid: Use milder bases (e.g., K₂CO₃, K₃PO₄) and the lowest effective temperature. Monitor the reaction closely to avoid prolonged heating after completion.
-
To Promote Decarboxylation: Stronger bases, higher temperatures, and specific additives can facilitate this process, effectively using the carboxylic acid as a synthetic equivalent for a hydrogen atom.[16]
Choice of Catalyst and Ligands
The selection of the palladium source and its associated ligands is crucial for achieving high yields and reaction efficiency.[6][21]
-
For General Reactivity: Catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are often effective for a wide range of aryl bromides and boronic acids.[22]
-
For Challenging Couplings: For sterically hindered or electronically deactivated substrates, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be necessary to promote efficient oxidative addition and reductive elimination.[21]
Base and Solvent Selection
The choice of base and solvent system can significantly impact reaction outcomes.
-
Base: The base activates the boronic acid to form a more nucleophilic boronate species.[7] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. Cesium carbonate is often more effective for difficult couplings due to its higher solubility.
-
Solvent: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is frequently employed. Water can play a beneficial role by aiding in the dissolution of the base and influencing the transmetalation step.[23]
Applications in Drug Discovery
The products derived from the Suzuki coupling of this compound are of significant interest in drug discovery. The ability to introduce diverse aryl and heteroaryl moieties at the 4-position allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.[4] The pyrazolo[1,5-a]pyridine scaffold itself is a key component of numerous biologically active molecules, including inhibitors of protein kinases, which are critical targets in oncology.[1][5]
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex molecules via the Suzuki-Miyaura cross-coupling reaction. A rational approach to reaction design, considering the interplay between the catalyst system, base, solvent, and the inherent reactivity of the substrate, is key to success. By following the protocols and considering the insights provided in these notes, researchers can effectively utilize this scaffold to advance their programs in drug discovery and materials science.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound [allbiopharm.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 1356144-48-3|this compound|BLD Pharm [bldpharm.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Boronic Acids and Esters [chemenu.com]
- 15. youtube.com [youtube.com]
- 16. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Pd-catalysed decarboxylative Suzuki reactions and orthogonal Cu-based O-arylation of aromatic carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid
Introduction: Navigating the Complexities of a Privileged Scaffold
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and biological activity.[1][2][3] The functionalization of this core structure through palladium-catalyzed cross-coupling reactions offers a powerful avenue for generating molecular diversity and developing novel therapeutics and materials.[4][5] This guide provides a detailed technical overview and actionable protocols for the cross-coupling of a key building block: 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid .
This substrate, while promising, presents a unique set of challenges that demand careful consideration in reaction design. The presence of the carboxylic acid group ortho to the pyrazole ring and the inherent electronic nature of the fused heterocyclic system introduce complexities not encountered with simpler aryl halides.
Key Technical Considerations:
-
Substrate Reactivity and Potential Pitfalls: The electron-rich nature of the pyrazolopyridine ring can influence oxidative addition rates. More critically, the adjacent carboxylic acid introduces several potential complications:
-
Chelation: The carboxylate anion, formed under basic reaction conditions, can chelate to the palladium center, potentially inhibiting catalytic activity.
-
Solubility: The carboxylate salt may have poor solubility in common aprotic organic solvents, leading to heterogeneous reaction mixtures and reduced reaction rates.[6]
-
Decarboxylation: Heteroaromatic carboxylic acids, particularly those with activating groups, can undergo palladium-catalyzed decarboxylation, leading to the formation of undesired byproducts.[7][8][9][10][11]
-
-
Strategic Protocol Design: The protocols outlined herein are designed as robust starting points, acknowledging these challenges. They incorporate strategies to mitigate potential side reactions and solubility issues, such as the careful selection of bases, solvents, and ligands. For particularly sensitive applications, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to coupling may be a viable strategy to circumvent these issues entirely.[1][12][13][14][15]
The Engine of C-C and C-N Bond Formation: The Palladium Catalytic Cycle
All palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, a beautifully orchestrated sequence of elementary steps involving changes in the oxidation state of the palladium catalyst.[10][13][16][17][18] Understanding this mechanism is paramount for troubleshooting and optimizing reactions.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle initiates with the oxidative addition of the aryl bromide (R-X) to a low-valent Pd(0) species, forming a Pd(II) intermediate. This is often the rate-limiting step. The subsequent step, transmetalation (for Suzuki and Sonogashira) or a related process for Heck and Buchwald-Hartwig reactions, introduces the coupling partner (R') to the palladium center. Finally, reductive elimination forms the new C-C or C-N bond in the product (R-R') and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[16][18]
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the four major classes of palladium-catalyzed cross-coupling reactions applied to this compound.
Figure 2: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a highly versatile method for forming biaryl structures by coupling an aryl halide with an organoboron reagent.[19][20] For the target substrate, the choice of base is critical to deprotonate the carboxylic acid and activate the boronic acid without causing catalyst inhibition or solubility problems.[19]
Protocol: Synthesis of 4-(Aryl)pyrazolo[1,5-a]pyridine-3-carboxylic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable biarylphosphine ligand
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0–4.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂O
-
-
Procedure:
-
To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the solvent mixture via syringe.
-
Sparge the resulting suspension with the inert gas for 15-20 minutes to ensure deoxygenation.
-
In a separate vial, weigh the Pd(OAc)₂ and ligand and dissolve in a small amount of the degassed organic solvent. Add this catalyst solution to the main reaction mixture under a positive pressure of inert gas.
-
Seal the vessel and heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate.
-
Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Causality |
| Catalyst System | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich ligand known to promote efficient oxidative addition and reductive elimination, often effective for heteroaryl substrates.[21] |
| Base | K₃PO₄ | A moderately strong base that is effective in activating boronic acids while being less likely than stronger bases to promote side reactions. Its use can improve solubility of the carboxylate salt.[19] |
| Solvent | Dioxane/H₂O (4:1) | The aqueous component is crucial for dissolving the base and facilitating the transmetalation step of the Suzuki reaction.[22] |
| Temperature | 90-100 °C | Provides sufficient thermal energy to overcome activation barriers without promoting significant thermal decomposition or decarboxylation. |
Heck-Mizoroki Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted olefins, typically with high trans selectivity.[23][24] For this substrate, phosphine-free conditions or the use of robust ligands are often preferred to avoid catalyst deactivation.
Protocol: Synthesis of 4-(Alkenyl)pyrazolo[1,5-a]pyridine-3-carboxylic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4-10 mol%) or phosphine-free (with TBAB)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (1.0 equiv, if phosphine-free)
-
Solvent: DMF, NMP, or Acetonitrile
-
-
Procedure:
-
Combine this compound, the alkene, base, and TBAB (if used) in a sealable reaction tube.
-
Add the solvent and Pd(OAc)₂ (and ligand, if used).
-
Seal the tube and heat to 100–140 °C. Microwave irradiation can significantly shorten reaction times.[25]
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with water, and acidify with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash chromatography.
-
Table 2: Recommended Starting Conditions for Heck-Mizoroki Reaction
| Parameter | Recommended Condition | Rationale & Causality |
| Catalyst System | Pd(OAc)₂ / P(o-tol)₃ or Pd(OAc)₂ / TBAB | P(o-tol)₃ is a classic ligand for Heck reactions. The phosphine-free Jeffery conditions with TBAB can be effective and avoid phosphine-related side products.[25][26][27] |
| Base | Et₃N | Acts as both a base to neutralize the HBr generated and a potential reducing agent for Pd(II) to Pd(0). |
| Solvent | DMF or NMP | High-boiling polar aprotic solvents are standard for Heck reactions, aiding in the dissolution of the carboxylate salt intermediate. |
| Temperature | 120 °C | Higher temperatures are often required for Heck couplings, especially with electron-rich heteroaryl bromides. |
Sonogashira Coupling: Accessing C(sp²)-C(sp) Bonds
The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper.[16][28] The amine base is crucial, serving to deprotonate the alkyne and the carboxylic acid.
Protocol: Synthesis of 4-(Alkynyl)pyrazolo[1,5-a]pyridine-3-carboxylic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2–1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%, optional)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (used as solvent or co-solvent)
-
Solvent: THF or DMF
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (40–60 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Once complete, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and water. Acidify the aqueous layer with 1M HCl and extract the product.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommended Condition | Rationale & Causality |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | The classic Sonogashira catalyst system; CuI facilitates the formation of a copper acetylide intermediate, which then transmetalates to palladium.[16][29] |
| Base | Et₃N / THF | Et₃N serves as both the base and a co-solvent, ensuring a sufficiently basic environment for deprotonation events.[18] |
| Solvent | THF | A good solvent for dissolving the organic reagents while being compatible with the reaction conditions. |
| Temperature | Room Temperature to 50 °C | Sonogashira couplings are often efficient at or near room temperature, which helps to minimize potential decarboxylation.[30] |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
This reaction is the premier method for forming C-N bonds by coupling aryl halides with amines.[31][32] A strong, non-nucleophilic base is required, and modern, sterically demanding biarylphosphine ligands are essential for high efficiency, especially with heteroaromatic substrates.[2][33]
Protocol: Synthesis of 4-(Amino)pyrazolo[1,5-a]pyridine-3-carboxylic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2–1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-4 mol% Pd) or a suitable precatalyst
-
XPhos or RuPhos (4-8 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (2.5–3.5 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
-
-
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the base (e.g., NaOtBu).
-
Add the this compound, the palladium source, and the ligand.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat to 80–110 °C with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Dilute with water and ethyl acetate.
-
Adjust the pH of the aqueous layer to ~7 before extraction. For final product isolation, acidify to protonate the carboxylic acid if necessary, being mindful of the basicity of the newly installed amino group.
-
Perform a standard aqueous workup, dry the organic phase, and concentrate.
-
Purify the product by column chromatography.
-
Table 4: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale & Causality |
| Catalyst System | Pd₂(dba)₃ / XPhos | Buchwald's biarylphosphine ligands like XPhos are highly effective for C-N coupling of challenging heteroaryl halides, promoting fast reductive elimination.[2][33] |
| Base | NaOtBu | A strong, non-nucleophilic base necessary to deprotonate the amine and the carboxylic acid, facilitating the formation of the palladium-amido complex.[32][34] |
| Solvent | Toluene (anhydrous) | Anhydrous, non-coordinating solvents are critical for the stability and activity of the catalytic species in Buchwald-Hartwig amination. |
| Temperature | 100 °C | Standard temperature for aminations, balancing reaction rate with catalyst and substrate stability. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Curly Arrow: Pd-catalysed Cross-Coupling Reactions of Heteroaromatic Carboxylic Acids [curlyarrow.blogspot.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 13. A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy [organic-chemistry.org]
- 15. escholarship.org [escholarship.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. rose-hulman.edu [rose-hulman.edu]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Heck Reaction [organic-chemistry.org]
- 24. mdpi.com [mdpi.com]
- 25. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. scirp.org [scirp.org]
- 30. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 32. chem.libretexts.org [chem.libretexts.org]
- 33. researchgate.net [researchgate.net]
- 34. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note & Protocols: Strategic Derivatization of the Carboxylic Acid Group on the Pyrazolo[1,5-a]pyridine Scaffold
Abstract
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous therapeutic agents, including approved kinase inhibitors.[1][2][3] Its metabolic stability and synthetic tractability make it a cornerstone in modern drug discovery.[1] A frequent and critical handle for molecular elaboration on this scaffold is a carboxylic acid moiety. The strategic derivatization of this group into amides, esters, and other functional groups is a pivotal step in modulating a compound's pharmacological profile, including its potency, selectivity, solubility, and pharmacokinetic properties. This guide provides an in-depth analysis and field-proven protocols for the two most common and impactful transformations of pyrazolo[1,5-a]pyridine carboxylic acids: amide bond formation and esterification.
Part 1: Amide Bond Formation – The Linchpin of Medicinal Chemistry
The conversion of a carboxylic acid to an amide is arguably the most utilized reaction in medicinal chemistry. It allows for the systematic exploration of chemical space by introducing a vast array of amine building blocks, enabling fine-tuning of structure-activity relationships (SAR). The key to this transformation lies in the in situ activation of the carboxylic acid to overcome its inherent low electrophilicity.
The Carbodiimide Approach: EDC/HOBt-Mediated Coupling
The use of carbodiimides, particularly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), is a robust and widely adopted method. The reaction proceeds through a highly reactive O-acylisourea intermediate.[4] However, this intermediate is unstable and can rearrange to an unreactive N-acylurea byproduct. To mitigate this and suppress potential racemization at adjacent chiral centers, an additive such as 1-Hydroxybenzotriazole (HOBt) is essential. HOBt traps the O-acylisourea to form a more stable, yet highly reactive, HOBt-active ester, which then smoothly reacts with the incoming amine.[4][5]
The process involves the activation of the carboxylate, formation of a stable active ester, and subsequent nucleophilic attack by the amine.
References
The Strategic Role of 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid in the Development of Next-Generation Antitubercular Agents
Introduction: A New Scaffold for an Old Foe
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis necessitates the urgent development of novel antitubercular agents with new mechanisms of action. The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising and privileged heterocyclic core in the design of potent anti-TB compounds. Derivatives of this scaffold, particularly pyrazolo[1,5-a]pyridine-3-carboxamides, have demonstrated exceptional in vitro and in vivo efficacy, with some exhibiting nanomolar minimum inhibitory concentrations (MICs) against both drug-sensitive and resistant Mtb strains.[1][2]
This technical guide focuses on a key intermediate, 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid , and its pivotal role as a versatile building block in the synthesis of these potent antitubercular agents. We will delve into the rationale behind its use, provide detailed synthetic protocols, and outline methods for evaluating the resulting compounds, thereby offering a comprehensive resource for researchers in the field of TB drug discovery.
The Rationale: Why this compound?
The strategic placement of a bromine atom at the 4-position of the pyrazolo[1,5-a]pyridine core is a deliberate and crucial design element. While not always essential for intrinsic activity, the bromo-substituent serves as a versatile chemical handle, enabling extensive structural diversification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in optimizing potency, selectivity, and pharmacokinetic properties of lead compounds. The carboxylic acid moiety at the 3-position is the primary point for the introduction of diverse amine side chains, which have been shown to be critical for antitubercular activity.
PART 1: Synthesis of the Core Scaffold
Protocol 1: Synthesis of this compound
This protocol outlines a representative multi-step synthesis of the title compound, adapted from established methodologies for related pyrazolo[1,5-a]pyridine derivatives. The synthesis commences with a commercially available substituted pyridine.
Workflow Diagram: Synthesis of the Core Scaffold
Caption: Synthetic workflow for this compound.
Materials:
-
Substituted 3-bromopyridine
-
O-Mesitylenesulfonylhydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH)
-
Ethyl propiolate
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Step 1: N-Amination of 3-Bromopyridine.
-
Dissolve the substituted 3-bromopyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Add the N-aminating reagent, for instance, O-mesitylenesulfonylhydroxylamine (MSH) (1.1 equivalents), portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, the resulting N-aminopyridinium salt can often be precipitated, filtered, and used directly in the next step.
-
-
Step 2: [3+2] Cycloaddition.
-
Suspend the N-aminopyridinium salt (1 equivalent) and potassium carbonate (K₂CO₃) (3 equivalents) in dimethylformamide (DMF).
-
Add ethyl propiolate (1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, pour it into ice water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate.
-
-
Step 3: Saponification.
-
Dissolve the purified ester from the previous step (1 equivalent) in a mixture of ethanol and 1M sodium hydroxide solution.
-
Reflux the mixture for 2-4 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
The resulting precipitate is the desired product, this compound.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
PART 2: Synthesis of Antitubercular Agents
The carboxylic acid is a versatile precursor for the synthesis of a library of pyrazolo[1,5-a]pyridine-3-carboxamides. The amidation reaction is a straightforward and high-yielding process.
Protocol 2: General Procedure for the Amidation of this compound
Workflow Diagram: Amide Coupling
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives.
Materials:
-
This compound
-
A diverse range of primary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
To a solution of this compound (1 equivalent) in DMF, add the desired primary amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final pyrazolo[1,5-a]pyridine-3-carboxamide derivative.
PART 3: In Vitro Evaluation of Antitubercular Activity
The synthesized compounds should be evaluated for their in vitro activity against M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds.
Protocol 3: Microplate Alamar Blue Assay (MABA)
Principle:
This colorimetric assay uses the redox indicator Alamar Blue. Metabolically active, viable bacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
96-well microplates
-
Alamar Blue reagent
-
Synthesized compounds and control drugs (e.g., Isoniazid, Rifampicin)
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in a 96-well plate.
-
Inoculate the wells with a standardized culture of M. tuberculosis H37Rv.
-
Include a drug-free control well and a well with a standard antitubercular drug.
-
Incubate the plates at 37 °C for 7 days.
-
After incubation, add the Alamar Blue solution to each well and re-incubate for 24 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is the lowest concentration of the compound that results in a blue well.
Data Presentation: Structure-Activity Relationship (SAR) Insights
The following table presents hypothetical but representative data for a series of pyrazolo[1,5-a]pyridine-3-carboxamides, illustrating the potent activity often observed with this class of compounds.[1][3]
| Compound ID | R-Group (from R-NH₂) | Mtb H37Rv MIC (µg/mL) | Mtb H37Rv MIC (µM) | Cytotoxicity (IC₅₀, µM) | Selectivity Index (SI) |
| Control-INH | - | 0.05 | 0.36 | >100 | >277 |
| Control-RIF | - | 0.1 | 0.12 | >100 | >833 |
| PPA-1 | Benzyl | 0.1 | 0.25 | >50 | >200 |
| PPA-2 | 4-Fluorobenzyl | 0.05 | 0.12 | >50 | >416 |
| PPA-3 | 4-(Trifluoromethyl)benzyl | 0.025 | 0.05 | >50 | >1000 |
| PPA-4 | 4-Chlorobenzyl | 0.05 | 0.12 | 45 | 375 |
| PPA-5 | (Pyridin-4-yl)methyl | 0.1 | 0.25 | >50 | >200 |
Data is representative and for illustrative purposes.
The SAR data often reveals that substitutions on the benzyl ring of the amine side chain significantly impact the antitubercular activity. Electron-withdrawing groups, such as trifluoromethyl, at the para position frequently lead to enhanced potency.
Mechanism of Action: Targeting the Respiratory Chain
Emerging evidence suggests that pyrazolo[1,5-a]pyridine derivatives exert their potent bactericidal effect by targeting the cytochrome bc1 complex (QcrB) of the electron transport chain in M. tuberculosis.[4] This inhibition disrupts the proton motive force and depletes cellular ATP levels, leading to bacterial death. This mechanism is distinct from many first- and second-line anti-TB drugs, making this class of compounds promising for the treatment of drug-resistant infections.
Signaling Pathway Diagram: Inhibition of Mtb Respiratory Chain
Caption: Proposed mechanism of action of pyrazolo[1,5-a]pyridine derivatives on the Mtb electron transport chain.
Conclusion and Future Directions
This compound is a highly valuable and strategic starting material for the development of novel antitubercular agents. Its utility lies in the combination of a stable, potent core scaffold with a versatile chemical handle that allows for extensive medicinal chemistry optimization. The resulting pyrazolo[1,5-a]pyridine-3-carboxamides have demonstrated outstanding potency against drug-sensitive and drug-resistant M. tuberculosis, targeting a crucial enzyme in the bacterial respiratory chain. Further exploration of derivatives synthesized from this key intermediate, with a focus on optimizing pharmacokinetic and safety profiles, holds significant promise for delivering new and effective treatments for tuberculosis.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: A Guide to the Synthesis and Pharmacological Profiling of Novel Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective EP1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the EP1 Receptor
The Prostaglandin E2 (PGE2) EP1 receptor, a G-protein coupled receptor (GPCR), is a critical mediator in various physiological and pathological processes.[1][2] Its activation is implicated in pain perception, inflammation, and the regulation of blood pressure.[3][4] Consequently, the development of selective antagonists for the EP1 receptor presents a promising therapeutic strategy for a range of conditions, including chronic pain, overactive bladder, and certain cancers.[2][4][5] The pyrazolo[1,5-a]pyridine scaffold has emerged as a particularly promising framework for designing potent and selective EP1 antagonists.[5][6][7] This guide provides a detailed overview of the synthesis, characterization, and pharmacological evaluation of novel pyrazolo[1,5-a]pyridine derivatives, offering field-proven protocols and explaining the scientific rationale behind key experimental steps.
The EP1 Receptor Signaling Pathway: A Therapeutic Target
Understanding the downstream signaling cascade of the EP1 receptor is fundamental to designing effective functional assays for antagonist screening. The EP1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein.[8] Upon binding of its endogenous ligand, PGE2, the receptor undergoes a conformational change, activating Gq. This activation initiates a cascade involving Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[8][9] The resulting increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), leading to a variety of downstream cellular responses that contribute to pain and inflammation.[8][10] Antagonists function by blocking PGE2 from binding to the receptor, thereby inhibiting this entire signaling cascade.
Design and Synthesis of Pyrazolo[1,5-a]pyridine EP1 Antagonists
The design of the pyrazolo[1,5-a]pyridine series often employs strategies like scaffold hopping or matched molecular pair analysis (MMPA) to optimize potency and pharmacokinetic properties based on known EP1 antagonists.[6][7] A common and effective method for elaborating this scaffold is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of diverse aryl groups at key positions to explore the structure-activity relationship (SAR).[6]
Protocol 2.1: Synthesis of 2-Aryl-pyrazolo[1,5-a]pyridine Derivatives
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to synthesize a 2-aryl-pyrazolo[1,5-a]pyridine intermediate, a core component of many potent EP1 antagonists.
Rationale: This reaction is a cornerstone of modern medicinal chemistry for its reliability and tolerance of a wide range of functional groups. Palladium catalysts, like Pd(PPh₃)₄, are highly efficient in forming carbon-carbon bonds between a boronic acid and a halide (or triflate). The base (e.g., Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle. The solvent system (e.g., DME/water) is chosen to ensure solubility of both organic and inorganic reagents.
Materials & Equipment:
-
Pyrazolo[1,5-a]pyridine-2-yl triflate or halide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,2-Dimethoxyethane (DME) and Water (4:1 ratio)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the pyrazolo[1,5-a]pyridine starting material (1.0 eq), the corresponding arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (DME/water, 4:1). Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), under a positive pressure of inert gas.
-
Reaction: Equip the flask with a condenser and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product into ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure 2-aryl-pyrazolo[1,5-a]pyridine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Pharmacological Characterization Workflow
Once synthesized and purified, the novel compounds must be evaluated for their ability to bind to the EP1 receptor and antagonize its function. A standard workflow involves a primary binding assay to determine affinity, followed by a functional assay to confirm antagonism and measure potency.
Protocol 3.1: Determination of EP1 Receptor Binding Affinity via Radioligand Binding Assay
Principle: This assay quantifies the affinity of a test compound for the EP1 receptor.[11][12] It is a competitive assay where the unlabeled test compound competes with a constant concentration of a radiolabeled ligand (e.g., [³H]-PGE2) for binding to EP1 receptors in a membrane preparation.[11][13] The affinity (Ki) is determined from the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Materials & Equipment:
-
Membrane preparations from HEK293 cells stably expressing the human EP1 receptor.[13]
-
Radioligand: [³H]-Prostaglandin E2 ([³H]-PGE2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: 10 µM unlabeled PGE2.
-
Test compounds dissolved in DMSO, then serially diluted in assay buffer.
-
96-well filter plates (e.g., GF/C filters presoaked in 0.3% PEI).[14]
-
Vacuum filtration manifold.
-
Liquid scintillation cocktail and a microplate scintillation counter.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + excess unlabeled PGE2), and competitor binding (radioligand + serial dilutions of test compound).
-
Reagent Addition: Add 50 µL of the appropriate test compound dilution or control solution to each well. Add 150 µL of the membrane preparation (e.g., 10-20 µg protein/well).
-
Initiate Binding: Start the reaction by adding 50 µL of [³H]-PGE2 (at a final concentration near its Kd, e.g., 1-5 nM). The final assay volume is 250 µL.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter plate. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Quickly wash the filters four times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (Total binding cpm) - (Non-specific binding cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]
-
Protocol 3.2: Functional Antagonism Assessment via Calcium Mobilization Assay
Principle: This assay confirms that the test compound is a true antagonist by measuring its ability to block the functional response of the receptor. Since EP1 activation mobilizes intracellular calcium, a fluorescent dye that is sensitive to Ca2+ concentration is used to monitor receptor activity in live cells.[9][15] An antagonist will inhibit the fluorescence increase induced by an agonist like PGE2.
Materials & Equipment:
-
HEK293 cells stably expressing the human EP1 receptor.
-
Black, clear-bottom 96- or 384-well cell culture plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium-6) with a probenecid solution to prevent dye leakage.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
PGE2 (agonist).
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Step-by-Step Methodology:
-
Cell Plating: Seed the EP1-expressing cells into the multi-well plates and grow overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Addition: Place the plate into the fluorescence reader. The instrument will first add the test compounds (at various concentrations) or vehicle control to the wells. Incubate for a specified pre-incubation period (e.g., 15-30 minutes).
-
Agonist Challenge: The instrument will then add a pre-determined concentration of the agonist, PGE2 (typically the EC80 concentration, which gives 80% of the maximal response), to all wells to stimulate the receptor.
-
Fluorescence Measurement: The instrument measures the fluorescence intensity in each well in real-time, both before and after the addition of the agonist. A robust response will show a rapid increase in fluorescence in the control wells, which will be blunted or absent in wells containing an effective antagonist.
-
Data Analysis:
-
The response is typically measured as the peak fluorescence signal minus the baseline fluorescence.
-
Normalize the data, setting the response in the presence of agonist alone as 100% and the response with no agonist as 0%.
-
Plot the normalized response against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response (inhibition) curve using non-linear regression to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced response.
-
Data Interpretation and Lead Optimization
The data generated from these assays allow for the ranking of synthesized compounds based on potency and selectivity. This information is crucial for establishing SAR and guiding the next round of chemical synthesis in a lead optimization campaign.
Table 1: Sample Pharmacological Data for Pyrazolo[1,5-a]pyridine Derivatives
| Compound ID | EP1 Binding Affinity (Ki, nM) | EP1 Functional Antagonism (IC50, nM) | Selectivity vs. EP2 (Ki, nM) | Selectivity vs. EP3 (Ki, nM) | Selectivity vs. EP4 (Ki, nM) |
| PZP-001 | 5.2 | 10.5 | >10,000 | >10,000 | >10,000 |
| PZP-002 | 150.3 | 250.1 | >10,000 | 5,600 | >10,000 |
| PZP-003 | 2.1 | 4.8 | >10,000 | >10,000 | 8,500 |
| Reference | 14.9[13] | N/A | N/A | N/A | N/A |
Data are hypothetical for illustrative purposes. Reference value for PGE2 Ki is provided for comparison.
An ideal candidate, such as PZP-003 , would exhibit high potency (low nanomolar Ki and IC50 values) at the EP1 receptor and high selectivity (>1000-fold) over other EP receptor subtypes.[16] This selectivity is critical to minimize off-target effects and improve the safety profile of a potential drug candidate.
Conclusion
The protocols detailed in this application note provide a robust framework for the synthesis and pharmacological evaluation of novel pyrazolo[1,5-a]pyridine derivatives as EP1 receptor antagonists. By integrating rational chemical synthesis with high-quality in vitro assays, researchers can efficiently identify and optimize potent and selective lead compounds. This systematic approach is integral to the drug discovery process, paving the way for the development of new therapeutics targeting the EP1 receptor for the treatment of pain, inflammation, and other associated disorders.
References
- 1. Researchers reveal structure and activation mechanism of prostaglandin E2 receptor EP1 | EurekAlert! [eurekalert.org]
- 2. What are EP1 agonists and how do they work? [synapse.patsnap.com]
- 3. JCI - The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure [jci.org]
- 4. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 5. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists by scaffold hopping: Design, synthesis, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Use of 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid as a fragment in drug design
Application Notes & Protocols
Topic: The Strategic Use of 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid in Fragment-Based Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Privileged Scaffold
The pyrazolo[1,5-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, often with high affinity.[1][2][3] Its rigid, bicyclic structure presents a well-defined three-dimensional geometry, making it an ideal starting point for building potent and selective modulators of protein function. Molecules incorporating this scaffold have found success in various therapeutic areas, including oncology and infectious diseases.[1][4]
This guide focuses on a specific, strategically functionalized derivative: This compound . In the context of Fragment-Based Drug Discovery (FBDD), this molecule is not merely a starting point but a carefully chosen tool. FBDD leverages small, low-complexity molecules ("fragments") to probe protein binding sites, identifying low-affinity interactions that can be systematically optimized into high-potency leads.
The selection of this particular fragment is underpinned by three key features:
-
The Core Scaffold : Provides the foundational drug-like properties and rigidity.
-
The Carboxylic Acid (Position 3) : Acts as a primary "anchor" or binding motif, capable of forming strong hydrogen bonds or salt-bridge interactions with polar residues (e.g., Lysine, Arginine) in a protein's active site.
-
The Bromo Group (Position 4) : Serves as a versatile "vector" for synthetic elaboration. It is an ideal handle for well-established cross-coupling reactions, allowing chemists to "grow" the fragment into unexplored regions of the binding pocket to enhance affinity and selectivity.
This document provides a detailed guide on the properties, strategic application, and experimental protocols for leveraging this compound in a typical FBDD campaign.
Physicochemical Profile of the Fragment
A successful fragment must possess specific physicochemical properties, often summarized by the "Rule of Three," to ensure adequate solubility and efficient binding. This compound is well-aligned with these principles.
| Property | Value | Source |
| CAS Number | 1356144-48-3 | [5][6][7] |
| Molecular Formula | C₈H₅BrN₂O₂ | [5][6] |
| Molecular Weight | 241.04 g/mol | [5][6] |
| Purity | Typically ≥97% | [5][8] |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | [9] |
| Hydrogen Bond Acceptors | 3 (N in pyrazole, N in pyridine, carbonyl O) | [9] |
| Topological Polar Surface Area (TPSA) | 54.6 Ų | [9] |
| Predicted LogP | 1.795 | [9] |
The fragment's molecular weight (<300 Da), low number of donors and acceptors (<3), and appropriate LogP make it an excellent candidate for fragment screening libraries, maximizing the probability of identifying meaningful initial hits.
Strategic Workflow: From Fragment Hit to Lead Candidate
The power of this fragment lies in its designed role within a structured FBDD workflow. The process begins with identifying its interaction with a target protein and then systematically building upon that interaction.
Caption: FBDD workflow using the title fragment.
This workflow illustrates the causality behind using this specific fragment. The initial hit, validated by structural biology, provides an anchor point. The bromo-substituent is not a random feature; it is a pre-planned exit vector that allows chemists to apply reliable, well-documented synthetic protocols to explore the surrounding chemical space, rapidly generating data to build a structure-activity relationship (SAR).
Experimental Protocols
The following protocols are designed to be self-validating and provide a clear methodology for researchers.
Protocol 1: Primary Hit Validation via Surface Plasmon Resonance (SPR)
This protocol describes how to confirm and quantify the binding of this compound to a target protein.
Objective: To determine the equilibrium dissociation constant (K D ) of the fragment-protein interaction.
Materials:
-
Target protein (e.g., a protein kinase) with an available amine group for coupling.
-
SPR instrument (e.g., Biacore, Cytiva).
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
This compound.
-
Running buffer (e.g., HBS-EP+, pH 7.4).
-
DMSO (spectroscopic grade).
Methodology:
-
Protein Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (diluted to 20-50 µg/mL in 10 mM acetate buffer, pH 5.0) over the activated surface until the desired immobilization level (~8000-10000 Response Units) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
Self-Validation: A reference flow cell is prepared by performing the activation and deactivation steps without protein injection. This is crucial for subtracting non-specific binding and bulk refractive index changes.
-
-
Fragment Solution Preparation:
-
Prepare a 100 mM stock solution of the fragment in 100% DMSO.
-
Create a serial dilution series of the fragment in running buffer. A typical concentration range for a fragment screen is 10 µM to 1 mM.
-
Causality: The DMSO concentration must be kept constant across all dilutions (and in the running buffer, if necessary, typically ≤1%) to minimize solvent mismatch effects that can obscure the true binding signal.
-
-
Binding Analysis:
-
Inject the prepared fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Use a multi-cycle kinetic protocol: inject a concentration for a set association time (e.g., 60s) followed by a dissociation phase with running buffer (e.g., 120s).
-
Inject a buffer-only sample (blank) periodically for double-referencing.
-
Regenerate the surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data.
-
Subtract the buffer-only blank injection data.
-
Plot the steady-state response units (RU) against the fragment concentration.
-
Fit the data to a 1:1 steady-state affinity model to calculate the K D .
-
Trustworthiness: A well-behaved binding event will show a clear, saturable binding curve. Poorly soluble fragments or non-specific binders will often produce erratic or non-saturable responses.
-
Protocol 2: Synthetic Elaboration via Suzuki-Miyaura Cross-Coupling
This protocol demonstrates how to utilize the 4-bromo position to grow the fragment.
Objective: To synthesize a 4-aryl-pyrazolo[1,5-a]pyridine-3-carboxylic acid derivative.
Materials:
-
This compound (1.0 eq).
-
Arylboronic acid (e.g., 3-methoxyphenylboronic acid) (1.2 eq).
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq).
-
Base (e.g., K₂CO₃) (3.0 eq).
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture).
-
Inert atmosphere (Nitrogen or Argon).
Methodology:
-
Reaction Setup:
-
To a flame-dried reaction vial, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas three times.
-
Causality: An inert atmosphere is critical because the palladium catalyst in its active (Pd(0)) state is sensitive to oxygen, which can lead to catalyst degradation and poor reaction yield.
-
-
Reagent Addition:
-
Add the degassed Dioxane/Water solvent mixture via syringe.
-
Add the Pd(dppf)Cl₂ catalyst. The mixture will typically turn dark.
-
-
Reaction Execution:
-
Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and acidify to pH ~3-4 with 1 M HCl. The product, being a carboxylic acid, will precipitate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired coupled product.
-
Self-Validation: The final product's identity and purity must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and HRMS.
-
Application Context: Targeting Kinase Signaling Pathways
The pyrazole scaffold is a well-established core for kinase inhibitors.[3][4][10] Let's hypothesize that our fragment has been identified as a binder to "Target Kinase X," a key node in a cancer-related signaling pathway. The carboxylic acid likely interacts with a conserved lysine in the ATP-binding site, while the 4-bromo position points towards a hydrophobic pocket.
Caption: Inhibition of a kinase signaling pathway.
By applying the synthetic protocol (Protocol 2), researchers can append various aryl groups at the 4-position to optimize interactions within this hydrophobic pocket, thereby converting the micromolar-affinity fragment hit into a potent and selective nanomolar inhibitor of Target Kinase X, ultimately blocking downstream signals for cell proliferation.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound [allbiopharm.com]
- 7. 1356144-48-3|this compound|BLD Pharm [bldpharm.com]
- 8. calpaclab.com [calpaclab.com]
- 9. chemscene.com [chemscene.com]
- 10. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-assisted synthesis of pyrazolo[1,5-a]pyridine analogs
An Application Guide to the Rapid Synthesis of Pyrazolo[1,5-a]pyridine Analogs via Microwave-Assisted [3+2] Cycloaddition
Introduction: Accelerating Discovery Chemistry
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including potential as kinase inhibitors and antiherpetic agents.[1] Traditionally, the synthesis of these complex heterocycles involves lengthy reaction times and often harsh conditions, creating a bottleneck in the rapid generation of compound libraries for screening.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these challenges by dramatically accelerating reaction rates, increasing product yields, and improving purity profiles.[2][3][4][5] The core principle of microwave heating involves the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on the thermal conductivity of the vessel.[5][6] This application note provides a comprehensive guide to the microwave-assisted synthesis of pyrazolo[1,5-a]pyridine analogs, focusing on the widely adopted [3+2] cycloaddition pathway. It offers detailed protocols, mechanistic insights, and practical guidance for researchers in synthetic and medicinal chemistry.
Mechanistic Rationale: The [3+2] Cycloaddition Pathway
One of the most efficient and versatile methods for constructing the pyrazolo[1,5-a]pyridine core is through a [3+2] cycloaddition reaction.[1][7][8][9] This approach typically involves the reaction of an N-aminopyridinium ylide (acting as a 1,3-dipole) with an electron-deficient alkene or alkyne (the dipolarophile).
The key mechanistic steps are as follows:
-
Formation of the 1,3-Dipole: An N-aminopyridine is treated with an activating agent or, in many modern protocols, is generated in situ to form a reactive N-aminopyridinium ylide intermediate.
-
Cycloaddition: The ylide undergoes a concerted or stepwise cycloaddition with a suitable dipolarophile, such as an α,β-unsaturated carbonyl compound or an electron-deficient olefin, to form a dihydropyrazolo[1,5-a]pyridine intermediate.[1]
-
Oxidation/Aromatization: The intermediate is subsequently oxidized to yield the stable, aromatic pyrazolo[1,5-a]pyridine final product. This step often occurs spontaneously in the presence of an oxidant or even atmospheric oxygen, a process that is significantly accelerated by microwave heating.[1]
Microwave irradiation is particularly effective for this transformation. The polar intermediates and transition states involved in the cycloaddition and oxidation steps efficiently absorb microwave energy, leading to a substantial rate enhancement compared to conventional heating methods.[4][10] This allows the entire sequence to be completed in minutes rather than hours.[3][4]
Experimental Workflow and Protocol
General Workflow Overview
The process for microwave-assisted synthesis is streamlined for efficiency and high throughput. It minimizes handling and purification of intermediates, aligning with the principles of green chemistry.[11]
Detailed Protocol: Synthesis of Ethyl 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate
This protocol is adapted from a reported procedure and serves as a representative example of the methodology.[12]
Materials & Equipment:
-
N-Amino-2-imino-pyridine derivative
-
Ethyl acetoacetate (or other 1,3-dicarbonyl compound)
-
Ethanol (EtOH) or Acetic Acid (AcOH) as solvent
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the starting N-amino-2-iminopyridine (1.0 mmol, 1.0 equiv) and ethyl acetoacetate (1.0 mmol, 1.0 equiv).
-
Expert Insight: The choice of a polar solvent like ethanol or acetic acid is critical. These solvents have a high dielectric constant, allowing them to efficiently absorb microwave energy and rapidly heat the reaction mixture.[2] Acetic acid can also act as a catalyst in some cross-dehydrogenative coupling reactions.[12]
-
-
Solvent Addition: Add the chosen solvent (e.g., ethanol, 3-5 mL) to the vial to dissolve or suspend the reactants.
-
Vial Sealing: Securely seal the vial with a crimp cap. Ensure the seal is tight to withstand the pressure that will build during heating.
-
Safety Note: Never use a sealed vessel in a microwave without a dedicated pressure monitoring system, which is a standard feature on all commercial laboratory microwave synthesizers.
-
-
Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters as follows:
-
Temperature: 120-130 °C
-
Time: 15-20 minutes
-
Power: Dynamic (the instrument will modulate power to maintain the target temperature)
-
Stirring: On
-
Causality: These conditions are significantly shorter and often milder than conventional methods which can require several hours of reflux.[4] The high temperature, achieved rapidly, overcomes the activation energy barrier for the cycloaddition and subsequent oxidative aromatization.
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically below 50 °C) using the instrument's automated cooling system (compressed air) before carefully removing it from the microwave cavity.
-
Work-up and Isolation:
-
Open the vial in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude solid or oil can then be purified.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired pyrazolo[1,5-a]pyridine analog.
-
Analysis: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For the title compound, the HRMS should show a mass peak corresponding to the molecular formula C₁₈H₁₆N₄O₂.[12]
Data Presentation: Scope and Yields
Microwave-assisted synthesis is amenable to a wide range of substrates, allowing for the rapid generation of diverse compound libraries. The following table summarizes representative examples found in the literature, showcasing the efficiency of this method.
| Entry | N-Amino-Pyridine Derivative | 1,3-Dicarbonyl Compound | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | N-Amino-2-imino-4-phenylpyridine | Ethyl acetoacetate | EtOH | 130 | 18 (h) | 94 | [12] |
| 2 | N-Amino-2-imino-4-(4-chlorophenyl)pyridine | Ethyl acetoacetate | EtOH | 130 | 18 (h) | 90 | [12] |
| 3 | N-Aminopyridine | Dimethyl acetylenedicarboxylate | - | - | - | 89 | [7] |
| 4 | Pyrazole-3,5-diamines | Enaminones | Pyridine | 120 | 240-360 | 87-95 | [13] |
*Note: The referenced procedure used conventional heating in a sealed tube, but the conditions are readily translatable to microwave synthesis for significant time reduction.
References
- 1. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 2. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 7. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates [mdpi.com]
- 10. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The pyrazolo[1,5-a]pyridine scaffold is a key structural motif in many biologically active molecules.[1][2] Achieving high yields of specifically substituted analogs like the 4-bromo derivative is crucial for advancing research and development.
This resource provides in-depth troubleshooting advice and frequently asked questions in a user-friendly format. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Troubleshooting Guide: Enhancing Your Yield
Low yields in the synthesis of this compound can often be traced back to several key areas. This section provides a structured approach to identifying and resolving these issues.
Problem 1: Low Yield in the Initial Cyclization Step
The formation of the pyrazolo[1,5-a]pyridine core is the foundational step of the synthesis.[3] Issues here will cascade through the entire process.
Question: My cyclization reaction to form the pyrazolo[1,5-a]pyridine ring is sluggish and gives a low yield. What are the likely causes and how can I improve it?
Answer:
Several factors can contribute to a low-yielding cyclization. Let's break down the common culprits and their solutions.
-
Purity of Starting Materials: The quality of your N-aminopyridinium ylide precursor and the corresponding dipolarophile (e.g., an α,β-unsaturated carbonyl compound) is paramount.[4] Impurities can interfere with the reaction, leading to side products or incomplete conversion.
-
Recommendation: Ensure your starting materials are of high purity. Recrystallize or chromatograph them if necessary. Confirm purity using techniques like NMR or melting point analysis.
-
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.
-
Temperature: While some protocols operate at room temperature, others may require heating to overcome the activation energy barrier.[4] Conversely, excessive heat can lead to decomposition.
-
Solvent: The polarity of the solvent can significantly influence the reaction rate. Aprotic solvents are commonly used.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion.
-
Recommendation: Systematically optimize the reaction conditions. A design of experiments (DoE) approach can be highly effective. Start with the literature conditions and incrementally adjust the temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Catalyst/Promoter Issues: Some synthetic routes for related pyrazolopyridine systems utilize catalysts or promoters.[5]
-
Recommendation: If your protocol involves a catalyst, ensure it is active and used in the correct stoichiometric amount.
-
Problem 2: Inefficient Bromination
The introduction of the bromine atom at the 4-position is a key step. Incomplete or non-selective bromination will reduce the yield of the desired product.
Question: I am observing a mixture of unbrominated starting material, the desired 4-bromo product, and potentially di-brominated species. How can I improve the selectivity and yield of the bromination step?
Answer:
Controlling the regioselectivity of bromination is crucial. Here's how to troubleshoot this step:
-
Brominating Agent: The choice of brominating agent is critical. N-Bromosuccinimide (NBS) is a common choice for selective bromination.
-
Recommendation: Ensure your NBS is fresh and has been stored properly to avoid decomposition. Consider recrystallizing it if its purity is in doubt.
-
-
Reaction Conditions:
-
Solvent: The reaction is often performed in a non-polar solvent like carbon tetrachloride or a polar aprotic solvent like acetonitrile.
-
Initiator: Radical initiators like azobisisobutyronitrile (AIBN) or light can be used to initiate the reaction when using NBS.
-
Temperature: The reaction is typically run at reflux.
-
Recommendation: Carefully control the stoichiometry of NBS. Adding it portion-wise can help to maintain a low concentration and improve selectivity. Monitor the reaction closely by TLC to avoid over-bromination.
-
Problem 3: Low Yield During the Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto electron-rich heterocycles.[6] However, it can be sensitive to reaction conditions.
Question: My Vilsmeier-Haack formylation of the pyrazole ring is giving a low yield of the aldehyde precursor. What are the common pitfalls?
Answer:
The Vilsmeier-Haack reaction requires careful control of reagents and conditions.[7]
-
Reagent Purity: The purity of both phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is critical.[7]
-
Recommendation: Use freshly distilled POCl₃ and anhydrous DMF. Moisture can quench the Vilsmeier reagent.
-
-
Temperature Control: The formation of the Vilsmeier reagent (chloroiminium salt) is exothermic and should be done at low temperatures (typically 0 °C).[7]
-
Recommendation: Maintain strict temperature control during the addition of POCl₃ to DMF. After the addition of your substrate, the reaction may require heating to proceed to completion.
-
-
Work-up Procedure: The work-up typically involves quenching the reaction mixture with ice water and then basifying to hydrolyze the iminium intermediate to the aldehyde.
-
Recommendation: Ensure the pH is sufficiently basic during the work-up to facilitate complete hydrolysis.
-
Problem 4: Inefficient Hydrolysis of the Ester Precursor
The final step is often the hydrolysis of a carboxylic ester to the desired carboxylic acid.[8] This step can sometimes be challenging.
Question: The hydrolysis of my ethyl or methyl ester to the carboxylic acid is incomplete, or I am seeing decomposition of my product. What can I do?
Answer:
Ester hydrolysis can be influenced by steric hindrance and the stability of the heterocyclic core to the reaction conditions.[9][10]
-
Choice of Base: Sodium hydroxide or lithium hydroxide are commonly used for saponification.[10]
-
Recommendation: Lithium hydroxide is sometimes more effective, particularly for sterically hindered esters.
-
-
Solvent System: A mixture of an organic solvent (like THF or ethanol) and water is typically used to ensure solubility of the ester.
-
Recommendation: Ensure a homogenous solution. If the ester is not fully dissolved, the reaction will be slow and incomplete.
-
-
Temperature and Reaction Time: While heating can accelerate the reaction, it can also lead to degradation of the pyrazolo[1,5-a]pyridine ring, especially under strongly basic conditions.
-
Recommendation: Start with room temperature and longer reaction times. If heating is necessary, use the lowest effective temperature and monitor the reaction carefully for the appearance of degradation products by TLC or LC-MS.
-
-
Work-up: Acidification of the reaction mixture precipitates the carboxylic acid.
-
Recommendation: Add the acid slowly at low temperature to avoid any potential side reactions. Ensure the final pH is acidic enough to fully protonate the carboxylate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: Common side products can include unreacted starting materials, over-brominated species (e.g., di-bromo products), and isomers depending on the specific synthetic route. During the Vilsmeier-Haack reaction, incomplete formylation can be an issue. In the final hydrolysis step, incomplete conversion will leave the ester starting material as a major impurity. Careful monitoring of each step by TLC or LC-MS is crucial for identifying and minimizing these side products.
Q2: How can I effectively purify the final product?
A2: Purification of the final carboxylic acid can typically be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water). If significant impurities are present, column chromatography on silica gel may be necessary. A mobile phase containing a small amount of acetic acid can help to improve the peak shape of the carboxylic acid.
Q3: Are there alternative synthetic routes to consider if I am consistently getting low yields?
A3: Yes, several synthetic strategies for pyrazolo[1,5-a]pyridines have been reported, including multi-component reactions and transition metal-catalyzed cross-coupling reactions.[3][11] Exploring alternative routes, such as a [3+2] cycloaddition of N-iminopyridinium ylides with alkynes, could be a viable option if the current route proves problematic.[1][5]
Experimental Protocols
Optimized Vilsmeier-Haack Formylation Protocol
This protocol provides a starting point for optimizing the formylation step.
-
To a stirred solution of anhydrous DMF (5 equivalents) under a nitrogen atmosphere at 0 °C, slowly add phosphorus oxychloride (2 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add the pyrazolo[1,5-a]pyridine substrate (1 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 70-80 °C for 2-4 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Basify the mixture to pH 9-10 with a cold aqueous solution of sodium hydroxide.
-
Stir the mixture for 1 hour to ensure complete hydrolysis.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
Optimized Ester Hydrolysis Protocol
This protocol is a robust starting point for the saponification of the ester precursor.
-
Dissolve the ester precursor (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 - 2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature, monitoring the progress by TLC. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1M HCl.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the carboxylic acid.
Data Presentation
| Condition | Reagent (eq.) | Temp (°C) | Time (h) | Yield (%) |
| Vilsmeier-Haack | ||||
| A | POCl₃ (1.5) | 50 | 4 | 45 |
| B | POCl₃ (2.0) | 70 | 2 | 75 |
| C | POCl₃ (2.5) | 70 | 2 | 72 (with side products) |
| Hydrolysis | ||||
| D | NaOH (2.0) | 25 | 24 | 60 |
| E | LiOH (1.5) | 25 | 12 | 85 |
| F | LiOH (1.5) | 50 | 4 | 92 |
Table 1: Example Optimization Data for Vilsmeier-Haack and Hydrolysis Steps. This table illustrates how systematic changes in reaction parameters can significantly impact the yield of the desired product.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for improving the yield of this compound synthesis.
References
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. 6-BroMopyrazolo[1,5-a]pyridine synthesis - chemicalbook [chemicalbook.com]
- 9. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of pyrazolo[1,5-a]pyridines and their removal
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis and purification of pyrazolo[1,5-a]pyridines.
Question 1: My reaction has produced a mixture of products that are very close on TLC. How do I know if they are regioisomers and how can I separate them?
Answer:
The formation of regioisomers is a frequent challenge in the synthesis of pyrazolo[1,5-a]pyridines, especially when employing unsymmetrical starting materials in reactions such as the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or the [3+2] cycloaddition of N-aminopyridinium ylides.[1][2][3] The two most common regioisomers are the pyrazolo[1,5-a]pyridine and the isomeric pyrazolo[3,4-b]pyridine.[1]
Identifying Regioisomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between regioisomers. The chemical shifts of the protons and carbons on the pyridine and pyrazole rings will differ significantly between the two isomers. For example, in pyrazolo[1,5-a]pyrimidines, a related class of compounds, NMR spectroscopy has been used to provide clear evidence of cyclization through the nitrogen of the pyrazole ring, ruling out the formation of alternative regioisomers.[1] Nuclear Overhauser Effect (NOE) experiments can also be invaluable in confirming the spatial proximity of specific protons, which can help in assigning the correct isomeric structure.[4]
-
X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray diffraction analysis provides unambiguous structural confirmation.[1]
Strategies for Separation:
Separating regioisomers can be notoriously difficult due to their similar physical properties.
-
Column Chromatography: This is the most common method for separating regioisomers.[4] Success often depends on a systematic optimization of the stationary and mobile phases.
-
Stationary Phase: Standard silica gel is the most common choice. However, if separation is poor, consider using alumina (neutral, acidic, or basic) or a reverse-phase C18 silica.
-
Mobile Phase: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone). Adding a small amount of a third solvent, such as methanol or triethylamine (for basic compounds), can sometimes dramatically improve resolution.
-
-
Crystallization: Fractional crystallization can be an effective technique if the regioisomers have different solubilities in a particular solvent system. This is often a matter of trial and error with various solvents and solvent mixtures. One user reported success in separating regioisomers by dissolving the mixture in hot acetone and observing the precipitation of the desired isomer upon cooling.[5]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale separations, prep-TLC can be a viable option if a solvent system that provides baseline separation on an analytical TLC plate can be found.
Question 2: I've isolated a byproduct with a significantly higher molecular weight than my target compound. Could this be a dimer, and how can I prevent its formation?
Answer:
Yes, a byproduct with a molecular weight roughly double that of your expected product could very well be a dimer. Dimerization is a known side reaction in some synthetic routes leading to nitrogen-containing heterocycles.[6]
Plausible Mechanism of Dimer Formation:
In the context of multicomponent reactions, side reactions such as dimerization can occur, particularly with extended reaction times.[6] For instance, in reactions analogous to the Tschitschibabin reaction, dimerization of the pyridine-based starting material can be a significant side reaction.
Preventative Measures:
-
Control of Reaction Time and Temperature: Monitor your reaction closely by TLC. Over-extending the reaction time or using excessively high temperatures can sometimes favor side reactions like dimerization.
-
Stoichiometry of Reactants: Carefully control the stoichiometry of your reactants. An excess of one reactant might lead to self-condensation or other undesired pathways.
-
Reaction Conditions: The choice of solvent and catalyst can influence the reaction pathway. For some multicomponent reactions, stereoelectronic properties of the aminopyrazole can improve selectivity and avoid side reactions like dimerization.[6]
Removal of Dimeric Byproducts:
Due to their significantly larger size and likely different polarity compared to the monomeric product, dimeric byproducts can usually be separated by standard purification techniques:
-
Column Chromatography: The dimer will likely have a different retention factor (Rf) on silica gel, allowing for separation from the desired product.
-
Crystallization: The difference in size and shape between the monomer and dimer often leads to different crystallization properties, which can be exploited for purification.
Question 3: My final product is contaminated with unreacted starting materials, particularly N-aminopyridine. How can I effectively remove it?
Answer:
Residual starting materials are a common impurity. N-aminopyridines, being basic and often polar, can sometimes be tricky to remove completely.
Removal Strategies:
-
Aqueous Wash (Acid Extraction): Since N-aminopyridines are basic, an acidic wash during the workup can be very effective.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). The basic N-aminopyridine will be protonated and partition into the aqueous layer.
-
Separate the organic layer, wash it with water and then brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate it under reduced pressure.
-
-
Column Chromatography: If an acidic wash is not feasible or is insufficient, column chromatography is a reliable method. The polarity of N-aminopyridines is typically different from that of the pyrazolo[1,5-a]pyridine product, allowing for good separation.
-
Recrystallization: If the desired product is a solid and the starting material is an oil or has a very different solubility profile, recrystallization can be an excellent purification method.
Question 4: The reaction seems to have stalled, or I have isolated a product that is not fully aromatic. What could be the issue?
Answer:
The formation of a non-aromatic, partially saturated intermediate, such as a dihydropyrazolo[1,5-a]pyridine, can occur in some synthetic routes if a final oxidation or elimination step is incomplete.[6][7]
Causality and Troubleshooting:
-
Missing or Inefficient Oxidant: Some synthetic pathways, particularly certain [3+2] cycloadditions, require an oxidant to achieve the final aromatic product.[8] If the oxidant is omitted, inefficient, or degraded, the reaction may stop at the dihydro- intermediate. Ensure your oxidant (e.g., chloranil, DDQ, or even air in some cases) is fresh and used in the correct stoichiometric amount.[9]
-
Inefficient Elimination: In other pathways, the final step is the elimination of a small molecule, like water or hydrogen. If the conditions (e.g., temperature, acid/base catalyst) are not optimal for this elimination, the intermediate may be isolated.
Conversion to the Aromatic Product:
If you have isolated a dihydro- intermediate, it is often possible to convert it to the desired aromatic product in a subsequent step. This can typically be achieved by treating the intermediate with an appropriate oxidizing agent or by heating it in a suitable solvent to promote elimination.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side products in pyrazolo[1,5-a]pyridine synthesis?
A1: The most frequently encountered side products include:
-
Regioisomers: Particularly when using unsymmetrical starting materials.[1][2]
-
Unreacted Starting Materials: Such as N-aminopyridines or β-dicarbonyl compounds.
-
Dihydro- intermediates: If the final aromatization step is incomplete.[6]
-
Dimeric Byproducts: Arising from self-condensation of starting materials or intermediates.[6]
Q2: How can I improve the regioselectivity of my reaction to minimize the formation of isomeric byproducts?
A2: Improving regioselectivity is best addressed during the reaction design phase:
-
Choice of Starting Materials: Symmetrical starting materials will avoid the issue of regioselectivity altogether. When using unsymmetrical reagents, the electronic and steric properties of the substituents can influence the regiochemical outcome.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can have a profound effect on regioselectivity. It is crucial to consult the literature for precedents with similar substrate classes. For example, in some microwave-assisted syntheses, high regioselectivity has been achieved.[1]
Q3: Are there any "green" or more environmentally friendly methods for purifying pyrazolo[1,5-a]pyridines?
A3: Yes, consider the following:
-
Crystallization: This is an inherently green technique as it can significantly reduce solvent usage compared to chromatography.
-
Solvent Selection: When chromatography is necessary, choosing less toxic and more environmentally benign solvents is a step in the right direction. Refer to solvent selection guides for greener alternatives.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, drastically reducing the consumption of organic solvents. It can be a very effective technique for separating isomers.
Summary of Common Side Products and Removal Strategies
| Side Product Class | Identification Methods | Prevention Strategies | Removal Protocol |
| Regioisomers | NMR (1H, 13C, NOE), X-ray Crystallography | Use symmetrical starting materials; optimize catalyst, solvent, and temperature.[1][2] | Meticulous column chromatography (silica or alumina, gradient elution); fractional crystallization.[4][5] |
| Dimeric Byproducts | Mass Spectrometry (MS) | Optimize reaction time and temperature; ensure correct stoichiometry.[6] | Column chromatography; crystallization. |
| Unreacted Starting Materials | TLC, NMR | Monitor reaction progress by TLC to ensure completion; use a slight excess of one reagent if appropriate. | Acid wash for basic starting materials; column chromatography; recrystallization. |
| Dihydro- Intermediates | NMR, MS | Ensure the presence and activity of an oxidant if required by the mechanism; optimize conditions for elimination.[6][7] | Post-reaction oxidation or heating to promote aromatization.[7] |
Visualizing a Common Side Reaction: Regioisomer Formation
The following diagram illustrates the reaction of an unsymmetrical 5-aminopyrazole with an unsymmetrical β-dicarbonyl compound, which can lead to the formation of two different regioisomeric pyrazolo[1,5-a]pyrimidine products (a closely related and illustrative system).
Caption: Regioisomer formation from unsymmetrical precursors.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. reddit.com [reddit.com]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low reactivity in coupling reactions with 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert, in-depth troubleshooting for palladium-catalyzed cross-coupling reactions involving 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. We will move beyond generic advice to address the specific challenges posed by this unique substrate, empowering you to diagnose and resolve issues of low reactivity and achieve optimal yields.
Understanding the Unique Challenges of the Substrate
This compound is a challenging substrate for two primary reasons rooted in its molecular structure. Understanding these is the first step to effective troubleshooting.
-
Electronic Properties: The pyrazolo[1,5-a]pyridine core is an electron-deficient heterocyclic system. This property can make the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult compared to electron-rich or even neutral aryl bromides.[1][2] The palladium(0) catalyst, being nucleophilic, reacts more slowly with electron-poor partners.
-
Carboxylic Acid Interference: The free carboxylic acid at the 3-position is the most significant complicating factor. Under the basic conditions required for most coupling reactions, it is deprotonated to a carboxylate. This carboxylate can act as a bidentate ligand, chelating to the palladium center and leading to catalyst inhibition or deactivation.[3][4] This sequestration of the active catalyst is a common cause of low or failed conversions.
This guide will provide strategies to mitigate both of these inherent challenges.
General Troubleshooting Workflow
When a reaction fails or provides low yield, a systematic approach is more effective than random screening. Follow this logical workflow to diagnose the issue.
Caption: A systematic workflow for troubleshooting coupling reactions.
Frequently Asked Questions & Troubleshooting Guides
This section is organized by common coupling reactions and the specific problems encountered.
FAQ 1: Suzuki-Miyaura Coupling
Issue: My Suzuki coupling of this compound with an arylboronic acid is resulting in low yield (<20%) or only starting material. I'm using a standard catalyst like Pd(PPh₃)₄ and Na₂CO₃ as the base.
Potential Causes & Solutions:
-
Cause A: Catalyst Deactivation by Carboxylate. This is the most likely culprit. The carboxylate formed from your substrate and Na₂CO₃ is likely binding to the palladium, shutting down the catalytic cycle.[4] Standard palladium catalysts like Pd(PPh₃)₄ are particularly susceptible.
-
Solution 1: Switch to a Milder, Non-Coordinating Base. The choice of base is critical.[5] Instead of strong carbonate or hydroxide bases, try potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][5] These bases are effective in the transmetalation step but are less likely to cause catalyst poisoning. In some cases, potassium fluoride (KF) can also be effective.[6]
-
Solution 2: Use a More Robust Catalyst System. Modern catalyst systems employing sterically hindered, electron-rich biarylphosphine ligands are designed to resist deactivation and promote the difficult oxidative addition and reductive elimination steps.[7] These ligands create a bulky coordination sphere around the palladium that can disfavor carboxylate binding and accelerate the desired catalytic turnover.
-
-
Cause B: Slow Oxidative Addition. The electron-deficient nature of the pyrazolopyridine ring slows this key step.[1]
-
Solution: Employ Electron-Rich, Bulky Ligands. This is the standard approach for overcoming slow oxidative addition with electron-deficient halides.[7] Ligands such as SPhos, XPhos, or RuPhos, when paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, create a highly active catalyst that is more nucleophilic and can readily engage the C-Br bond.[8][9]
-
-
Cause C: Protodeboronation of the Coupling Partner. The basic and sometimes aqueous conditions can lead to the cleavage of the C-B bond on your boronic acid, replacing it with a hydrogen.[1][10]
-
Solution 1: Use Anhydrous Conditions. Ensure your solvents are rigorously dried and consider using an anhydrous base like K₃PO₄.[1] While some Suzuki reactions benefit from water, it can be detrimental when protodeboronation is a problem.
-
Solution 2: Use a More Stable Boron Reagent. Convert your boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester. These act as a "slow release" form of the boronic acid, keeping its concentration low and minimizing the rate of this side reaction.[1][10]
-
Illustrative Diagram: Catalyst Inhibition
Caption: Potential catalyst deactivation by carboxylate chelation.
Recommended Starting Conditions for Suzuki Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Standard, reliable Pd(0) and Pd(II) precursors. |
| Ligand | SPhos or XPhos (2x mol% of Pd) | Bulky, electron-rich ligands to accelerate oxidative addition and prevent catalyst inhibition.[7][8] |
| Base | K₃PO₄ (2-3 equivalents) | Strong, yet poorly coordinating base to minimize catalyst deactivation.[1] |
| Solvent | 1,4-Dioxane or Toluene/H₂O (10:1) | Aprotic solvents are generally preferred. A small amount of water can sometimes be beneficial but start with anhydrous conditions if protodeboronation is suspected.[11] |
| Temperature | 80-110 °C | Higher temperatures are often required for challenging substrates. |
FAQ 2: Sonogashira Coupling
Issue: My Sonogashira coupling with a terminal alkyne is failing. I see starting material and some alkyne homocoupling (Glaser coupling).
Potential Causes & Solutions:
-
Cause A: General Suzuki Issues Apply. The catalyst inhibition and slow oxidative addition problems discussed for the Suzuki reaction are also relevant here. The carboxylate can poison the palladium catalyst, and the electron-deficient ring makes the initial C-Br bond activation difficult.
-
Solution: Apply Suzuki Principles. Use a robust ligand like XPhos or SPhos with your palladium source. Choose a base that is less likely to coordinate strongly to palladium. While organic amine bases (e.g., Et₃N, DIPEA) are standard for Sonogashira, they may not be sufficient.[12] Consider adding a milder inorganic base like K₃PO₄ or Cs₂CO₃ in addition to the amine, which serves as both a base and a solvent.
-
-
Cause B: Copper(I) Co-catalyst Issues. The classic Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI).
-
Solution 1: Ensure Cu(I) is Active. Copper(I) iodide can oxidize over time. Use a fresh bottle or wash it according to literature procedures if it is discolored.
-
Solution 2: Switch to Copper-Free Conditions. Copper is the primary catalyst for the unwanted alkyne homocoupling. Many modern Sonogashira protocols are copper-free, relying on highly active palladium/phosphine systems alone.[12] This can be a very effective strategy to improve the yield of the desired cross-coupled product.
-
FAQ 3: Buchwald-Hartwig Amination
Issue: I am trying to couple an amine (e.g., morpholine or an aniline) but the reaction is sluggish and gives a complex mixture.
Potential Causes & Solutions:
-
Cause A: Base Incompatibility. The Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[13][14] However, these very strong bases will instantly and irreversibly deprotonate your carboxylic acid. The resulting carboxylate can interfere with the reaction, and you are effectively wasting one equivalent of your strong base.
-
Solution 1: Use an Alternative Base. Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective for C-N coupling, especially with modern, highly active catalyst systems. This is the most direct approach.[11]
-
Solution 2 (Advanced): Protect the Carboxylic Acid. If weaker bases fail, the most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This removes the problematic acidic proton entirely. After successful C-N bond formation, the ester can be easily hydrolyzed back to the carboxylic acid. This adds two steps to the synthesis but is often the most reliable path to success for difficult aminations.
-
-
Cause B: Ligand Choice is Critical. As with other couplings, standard ligands are often insufficient for this substrate. The Buchwald-Hartwig reaction is highly dependent on the ligand used.[13][14]
-
Solution: Use a Specialized Biarylphosphine Ligand. This reaction was developed around the use of bulky, electron-rich biarylphosphine ligands. For coupling with N-heterocycles, ligands from the Josiphos family or Buchwald's own ligands (e.g., BrettPhos, RuPhos) are often superior.[15] Screening a few different "generations" of these ligands is often necessary.
-
General Experimental Protocol (Starting Point for Suzuki Coupling)
This protocol provides a robust starting point for optimization. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.[1]
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Preparation: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.3 mol%).
-
Reaction Assembly: Add the catalyst/ligand mixture to the Schlenk flask.
-
Atmosphere Exchange: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid, then extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. openreadings.eu [openreadings.eu]
Optimizing reaction conditions for the N-amination of substituted pyridines
Welcome to the technical support center for the N-amination of substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues you might encounter during the N-amination of substituted pyridines.
Issue 1: Low to No Product Yield
Question: I am attempting an N-amination of my substituted pyridine, but I am observing very low yields or recovering only my starting material. What are the likely causes and how can I improve my yield?
Answer:
Low or no product yield in N-amination reactions is a common issue that can stem from several factors, ranging from reagent choice to reaction conditions. Let's break down the potential causes and solutions.
Potential Causes & Solutions:
-
Inappropriate Aminating Agent: The choice of aminating agent is critical and depends on the electronic nature of your pyridine substrate.
-
For Electron-Rich Pyridines: These substrates are generally more nucleophilic and react well with electrophilic aminating agents. Consider using hydroxylamine-O-sulfonic acid (HOSA), O-mesitylsulfonylhydroxylamine (MSH), or O-(2,4-dinitrophenyl)hydroxylamine (DPH).[1] MSH is often more effective for less reactive pyridines compared to HOSA.[1]
-
For Electron-Deficient Pyridines: These substrates are less nucleophilic and may require more reactive aminating agents or different reaction pathways. The classic Chichibabin reaction, using sodium amide (NaNH₂), is a powerful method for introducing an amino group at the 2-position of electron-deficient pyridines.[2][3][4] Alternatively, conversion to a pyridine N-oxide followed by amination can be a highly effective strategy.[5][6][7][8][9]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.
-
Temperature: Many N-amination reactions require elevated temperatures to proceed efficiently. For instance, the Chichibabin reaction is often carried out in boiling toluene or xylene.[4] Microwave irradiation can sometimes accelerate the reaction and improve yields.[10] However, for some sensitive substrates, lower temperatures may be necessary to prevent decomposition.
-
Solvent: The choice of solvent is critical. Aprotic solvents are commonly used. For instance, in the Chichibabin reaction, toluene or xylene are standard.[4] For aminations using hydroxylamine derivatives, a range of solvents can be employed, and screening may be necessary.
-
-
Catalyst/Additive Issues: Some modern amination protocols require catalysts or additives.
-
Poor Quality of Reagents: The purity of reagents, especially the aminating agent, is paramount. For example, the efficiency of the Chichibabin reaction can be highly dependent on the quality of the sodium amide used.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low N-amination yield.
Issue 2: Poor Regioselectivity
Question: My N-amination reaction is producing a mixture of isomers. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity is a common challenge in the functionalization of substituted pyridines. The position of amination is governed by both electronic and steric factors.
Factors Influencing Regioselectivity:
-
Electronic Effects: In electrophilic N-amination, the reaction occurs at the most nucleophilic nitrogen atom. For pyridine itself, this is straightforward. However, for substituted pyridines, the electronic nature of the substituents dictates the nucleophilicity of the ring nitrogen. Electron-donating groups (EDGs) generally increase the nucleophilicity of the pyridine nitrogen, while electron-withdrawing groups (EWGs) decrease it.
-
Steric Hindrance: Bulky substituents near the nitrogen atom can hinder the approach of the aminating agent, favoring amination at less sterically crowded positions in cases of C-H amination, or potentially impeding N-amination altogether.
-
Reaction Type:
-
Chichibabin Reaction: This reaction strongly favors amination at the C2 (α) and C4 (γ) positions, with a general preference for C2.[2][3] If the C2 positions are blocked, amination may occur at C4.
-
Amination via Pyridine N-Oxides: Activating the pyridine as an N-oxide directs amination primarily to the C2 and C4 positions.[6][8][9] The choice of activating agent (e.g., Ts₂O) can influence the C2/C4 ratio.[6][9]
-
Phosphonium Salt Strategy: A method involving the conversion of the pyridine to a phosphonium salt has been shown to be highly selective for amination at the C4 position. If the C4 position is blocked, amination occurs at C2.[14]
-
Strategies for Improving Regioselectivity:
-
Choose a Regioselective Method: If your current method is not providing the desired regioselectivity, consider switching to a method known for its selectivity. For C4-amination, the phosphonium salt method is a strong candidate.[14] For C2-amination, the Chichibabin reaction is a classic choice.[2][3]
-
Utilize a Directing Group: In some C-H amination reactions, a directing group on the pyridine ring can be used to guide the amination to a specific position.[15][16]
-
Modify Reaction Conditions: In some cases, adjusting the temperature or solvent can influence the kinetic versus thermodynamic control of the reaction, potentially altering the isomeric ratio.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main classes of aminating agents for pyridines and how do I choose the right one?
A1: The choice of aminating agent is crucial for a successful reaction. They can be broadly categorized as follows:
| Aminating Agent Class | Examples | Best Suited For | Key Considerations |
| Electrophilic Aminating Agents | Hydroxylamine-O-sulfonic acid (HOSA), O-mesitylsulfonylhydroxylamine (MSH), O-(p-nitrobenzoyl)hydroxylamine (NbzONH₂)[1][17] | N-amination of electron-rich and unactivated pyridines to form N-aminopyridinium salts.[1] | MSH is generally more reactive than HOSA.[1] These are good for creating N-aminopyridinium intermediates. |
| Nucleophilic Aminating Agents | Sodium amide (NaNH₂), Potassium amide (KNH₂) | C-H amination of electron-deficient pyridines (Chichibabin reaction), typically at the C2 position.[2][3][4] | Can be hazardous to handle and often requires high temperatures.[2] |
| Amine Surrogates/Precursors | Pyridine N-oxides (used in conjunction with an activator like Ts₂O)[6][9] | C-H amination of a wide range of pyridines, offering an alternative to direct methods.[6][8][9] | This is a two-step process (oxidation then amination) but can be very effective for substrates that fail in direct amination. |
| Modern Reagents | N-Fluorobenzenesulfonimide (NFSI)[18], O-Perhalopyridin-4-yl hydroxylamines[19] | Used in more specialized, often metal-catalyzed or photoinduced, C-H amination reactions.[18][19] | These reagents are part of newer methodologies and may require specific catalytic systems. |
Q2: How do substituents on the pyridine ring affect the N-amination reaction?
A2: Substituents have a profound impact on the reactivity of the pyridine ring.
-
Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃, -NR₂): These groups increase the electron density on the pyridine ring, making the nitrogen atom more nucleophilic and generally accelerating the rate of N-amination with electrophilic reagents.
-
Electron-Withdrawing Groups (EWGs) (e.g., -CN, -NO₂, -CF₃, halides): These groups decrease the electron density of the ring, making the nitrogen less nucleophilic and slowing down N-amination. For these substrates, more forceful conditions or alternative strategies like the Chichibabin reaction or the N-oxide route are often necessary.[8][20]
The position of the substituent also matters. Substituents at the 2- and 6-positions can exert steric hindrance, potentially impeding the approach of the aminating agent to the nitrogen atom.
Q3: Can you explain the general mechanism of electrophilic N-amination?
A3: The electrophilic N-amination of a pyridine with a hydroxylamine derivative, such as MSH, is a nucleophilic substitution reaction. The pyridine nitrogen acts as the nucleophile, attacking the electrophilic nitrogen of the aminating agent. The leaving group (e.g., mesitylsulfonate) departs, resulting in the formation of an N-aminopyridinium salt.
Caption: General mechanism of electrophilic N-amination.
Section 3: Experimental Protocol
General Protocol for N-Amination using O-Mesitylsulfonylhydroxylamine (MSH)
This protocol is a general guideline for the N-amination of a substituted pyridine to form an N-aminopyridinium salt.[1] Optimization may be required for specific substrates.
Materials:
-
Substituted Pyridine (1.0 equiv)
-
O-Mesitylsulfonylhydroxylamine (MSH) (1.1 - 1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted pyridine (1.0 equiv).
-
Dissolution: Dissolve the pyridine in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of MSH: In a separate flask, dissolve MSH (1.1 - 1.5 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled pyridine solution over 10-15 minutes with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Product Precipitation: Upon completion, the N-aminopyridinium salt often precipitates from the DCM solution. If not, the product can be precipitated by the addition of anhydrous diethyl ether.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the product under vacuum to obtain the pure N-aminopyridinium salt.
References
- 1. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]
- 8. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General and Efficient 2-Amination of Pyridines and Quinolines [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 13. researchgate.net [researchgate.net]
- 14. A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02431D [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1356144-48-3). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. As this molecule is a heterocyclic carboxylic acid, it presents unique purification challenges that require a strategic, well-reasoned approach. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification strategy for this compound.
Q1: What are the most probable impurities in my crude sample?
A1: The impurity profile is highly dependent on the synthetic route. However, for heterocyclic carboxylic acids like this, common impurities often include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the pyrazolopyridine ring system.
-
Ester Precursor: If the final step is the hydrolysis of the corresponding ethyl or methyl ester, incomplete saponification will leave the starting ester in your crude product.[1]
-
Neutral or Basic Byproducts: Side reactions during ring formation or bromination can generate non-acidic impurities.[2]
-
Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., ethanol, toluene, ethyl acetate) and inorganic salts from pH adjustments are common.[2][3]
Q2: What is the most robust and efficient first-line purification strategy for this compound?
A2: For a carboxylic acid, acid-base extraction is almost always the most powerful and efficient initial purification step.[3] This technique exploits the acidic nature of your target compound to separate it from neutral or basic impurities. The underlying principle is the dramatic change in solubility upon salt formation.[4]
-
Mechanism: You dissolve your crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a weak aqueous base, such as sodium bicarbonate (NaHCO₃).[5][6] Your acidic target compound will be deprotonated to form its sodium salt, which is highly soluble in the aqueous layer. Neutral or basic impurities will remain in the organic layer. The layers are then separated.
-
Recovery: The aqueous layer containing your desired carboxylate salt is then cooled and re-acidified with a strong acid (e.g., 6M HCl).[3] This re-protonates the salt, causing the pure this compound to precipitate out of the aqueous solution, as it is typically insoluble in water.[7] The purified solid can then be collected by filtration.
Q3: My compound is a solid. How should I approach selecting a solvent for recrystallization?
A3: Recrystallization is an excellent secondary purification step after acid-base extraction, or as a primary method if impurities are minimal. The key is finding a solvent or solvent system in which your compound has high solubility at high temperatures and low solubility at low temperatures.
-
Solvent Selection Rationale: Given the polar nature of the carboxylic acid and the heterocyclic rings, polar solvents are a good starting point. A mixed solvent system often provides the ideal solubility profile.[8]
-
Recommended Starting Point: An ethanol/water or methanol/water system is highly recommended. The compound is likely soluble in hot ethanol or methanol and will precipitate upon the controlled addition of water (an anti-solvent) and subsequent cooling.
-
Screening Protocol:
-
Place a small amount of your crude solid in a test tube.
-
Add a few drops of a primary solvent (e.g., ethanol) and heat to dissolve.
-
If it dissolves completely, add an anti-solvent (e.g., water) dropwise at the elevated temperature until the solution becomes slightly cloudy.
-
Add a drop or two of the primary solvent to redissolve the solid and make the solution clear again.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.
-
Q4: I am considering purification by column chromatography. Are there any specific challenges with this compound?
A4: Yes, silica gel chromatography of carboxylic acids is notoriously challenging due to a strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel surface.[3] This often leads to significant peak tailing or "streaking," resulting in poor separation and recovery.
-
The Solution: To mitigate this, you must suppress the ionization of your carboxylic acid on the column. This is achieved by adding a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid , to your eluting solvent system (mobile phase).[3] This ensures the compound remains fully protonated and elutes as a sharp, well-defined band. A typical mobile phase might be a gradient of ethyl acetate in hexanes with 1% acetic acid.
Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery After Acid-Base Extraction | 1. Incomplete Precipitation: The pH of the aqueous layer was not made sufficiently acidic to fully protonate and precipitate the carboxylic acid.[6]2. Product Solubility: The product has some residual solubility in the cold, acidic aqueous solution.3. Insufficient Base: Not enough aqueous base was used to extract all the carboxylic acid from the organic layer initially. | 1. Verify pH: After adding acid, check the pH with litmus or pH paper to ensure it is strongly acidic (pH 1-2). Add more acid if necessary.[3]2. Cool & Extract: Ensure the aqueous solution is thoroughly chilled in an ice bath to minimize solubility. If recovery is still low, perform a "back-extraction" of the acidified aqueous layer with a solvent like ethyl acetate (3x) to recover any dissolved product.3. Repeat Extraction: When extracting the initial organic solution, use multiple portions of fresh aqueous base to ensure complete extraction.[3] |
| Product "Oils Out" During Recrystallization | 1. Supersaturation: The solution is too concentrated, or it was cooled too rapidly.2. Inappropriate Solvent: The solvent is too "good" (product remains soluble even when cold) or too "poor" (product crashes out of solution as an amorphous oil).3. Impurity Effects: High levels of impurities can depress the melting point, leading to an oil. | 1. Slow Cooling: Add a small amount of additional hot solvent to redissolve the oil, and then allow the flask to cool very slowly and undisturbed to room temperature before moving it to an ice bath.2. Adjust Solvent System: If using a mixed-solvent system like ethanol/water, add more of the primary solvent (ethanol) to the hot solution to increase solubility before slow cooling. If using a single solvent, try a different one.3. Pre-Purify: Perform an acid-base extraction first to remove the bulk of impurities that may be interfering with crystallization. |
| Persistent Color in Final Product | 1. Colored Impurities: The crude material contains highly colored, stable impurities that have similar solubility properties to your product. | 1. Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Crucially, you must perform a hot filtration to remove the charcoal before allowing the solution to cool, otherwise your product will adsorb as well.2. Chromatography: If charcoal treatment is ineffective, column chromatography is the next logical step to separate the colored impurities. |
| Severe Streaking on TLC Plate | 1. Acid-Silica Interaction: The acidic proton of your compound is interacting with the silica gel stationary phase.[3] | 1. Modify Mobile Phase: Prepare your TLC eluent with 0.5-1% acetic acid or formic acid. Spot your compound and elute the plate. This will keep the compound protonated and result in a well-defined spot, giving you a true indication of its purity and Rf value.[3] |
Workflow & Logic Diagrams
To assist in selecting the appropriate purification strategy, the following decision-making workflow is provided.
Caption: Decision workflow for selecting a purification strategy.
References
- 1. CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
- 2. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. vernier.com [vernier.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselective Synthesis of Substituted Pyrazolo[1,5-a]pyridines
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Pyrazolo[1,5-a]pyridines are prevalent in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, achieving regiocontrol during their synthesis can be a significant challenge, often leading to mixtures of isomers and purification difficulties.[1][3][4]
This document provides in-depth troubleshooting guides and frequently asked questions to address specific experimental issues, grounded in mechanistic principles and field-proven insights.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of substituted pyrazolo[1,5-a]pyridines. The issues are presented in a question-and-answer format to directly tackle challenges you may face in the lab.
Issue 1: Low or No Yield of the Desired Pyrazolo[1,5-a]pyridine Product
Question: My reaction is resulting in a very low yield, or I am not isolating any of the desired product. What are the likely causes and how can I resolve this?
Answer:
Low or no product yield is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.
Possible Causes:
-
Reagent Instability or Impurity: The key precursors, such as N-aminopyridinium ylides, can be unstable. Similarly, the purity of your dipolarophile (alkyne or alkene) is crucial.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a critical role. The reaction may not have reached completion, or the product might be degrading under the chosen conditions.
-
Inefficient Ylide Formation: If you are generating the N-iminopyridinium ylide in situ, the choice of base and reaction conditions for its formation is critical for the subsequent cycloaddition.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of side products or unreacted starting materials.
Proposed Solutions:
-
Verify Reagent Quality:
-
Use freshly prepared or purified N-aminopyridinium salts.
-
Ensure the purity of your alkyne or alkene dipolarophile through techniques like distillation or chromatography.
-
Use anhydrous solvents, as moisture can quench intermediates.
-
-
Optimize Reaction Conditions: A systematic optimization of reaction parameters is often necessary.[5]
| Parameter | Recommendation | Rationale |
| Temperature | Screen a range of temperatures (e.g., room temperature to reflux). | Some cycloadditions are efficient at room temperature, while others require thermal energy to overcome the activation barrier. |
| Solvent | Test a variety of solvents with different polarities (e.g., acetonitrile, DMF, toluene). | The solvent can influence the stability of the ylide intermediate and the rate of the cycloaddition. |
| Reaction Time | Monitor the reaction progress using TLC or LC-MS at different time points. | This helps to determine the optimal time for product formation and to avoid potential product degradation over extended periods. |
| Catalyst | While many syntheses are catalyst-free, some protocols benefit from additives. | For instance, some cross-dehydrogenative coupling reactions use acetic acid and molecular oxygen.[6][7] |
-
Ensure Efficient Ylide Generation: If generating the ylide in situ, ensure the base is appropriate (e.g., K₂CO₃, Et₃N) and added under optimal conditions (e.g., correct temperature).
-
Review Stoichiometry: Typically, a 1:1 to 1:1.2 ratio of the N-aminopyridinium salt to the dipolarophile is used. An excess of the dipolarophile can sometimes improve yields but may complicate purification.
Issue 2: Formation of a Mixture of Regioisomers
Question: I am obtaining a mixture of pyrazolo[1,5-a]pyridine regioisomers that are difficult to separate. How can I improve the regioselectivity of my reaction?
Answer:
Lack of regiocontrol is one of the most significant challenges in the synthesis of asymmetrically substituted pyrazolo[1,5-a]pyridines.[1] The formation of regioisomers arises from the two possible orientations of the dipolarophile during the [3+2] cycloaddition with the N-iminopyridinium ylide.
dot
Caption: Factors influencing regioselectivity in pyrazolo[1,5-a]pyridine synthesis.
Controlling Factors and Solutions:
-
Electronic Effects: The electronic nature of the substituents on both the pyridine ring and the alkyne plays a crucial role. Electron-withdrawing groups (EWGs) on the alkyne will preferentially be located at a specific position in the final product based on the electronic distribution in the ylide.
-
Solution: Modify the electronic properties of your starting materials. For instance, using a pyridine ring with strategically placed EWGs or electron-donating groups (EDGs) can direct the cycloaddition.
-
-
Steric Hindrance: Bulky substituents on either reactant can favor the formation of the less sterically hindered regioisomer.
-
Solution: Introduce a bulky substituent on the pyridine ring or the alkyne to sterically disfavor one of the cycloaddition pathways.
-
-
Catalysis and Additives: Certain reagents can influence the regioselectivity.
-
Solution: Recent studies have shown that TEMPO can act as both a Lewis acid and an oxidant, leading to high regioselectivity in the annulation of N-aminopyridines with α,β-unsaturated compounds.[8][9] Similarly, hypervalent iodine reagents like PIDA (phenyliodine diacetate) have been used to mediate regioselective cycloadditions.[10]
-
-
Reaction Conditions:
-
Solution: Systematically vary the solvent and temperature. In some cases, lower temperatures can enhance selectivity by favoring the transition state with the lower activation energy.
-
Frequently Asked Questions (FAQs)
Q1: What is the predominant mechanism for the synthesis of pyrazolo[1,5-a]pyridines?
The most common and versatile method for synthesizing the pyrazolo[1,5-a]pyridine core is the intermolecular [3+2] cycloaddition reaction between an N-iminopyridinium ylide and a dipolarophile, typically an alkyne or an alkene.[6][7][11]
dot
Caption: General workflow for the [3+2] cycloaddition synthesis of pyrazolo[1,5-a]pyridines.
Other notable synthetic strategies include:
-
Cross-Dehydrogenative Coupling (CDC): This method involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, often promoted by an acid and an oxidant like molecular oxygen.[6][7]
-
Intramolecular Cyclization: These reactions can involve the cyclization of transient nitrenes or ethynylpyridines.[7][11]
Q2: Are there any greener or more efficient synthetic protocols available?
Yes, the field is continuously evolving towards more sustainable methods.
-
Sonochemical Synthesis: The use of ultrasound has been shown to significantly reduce reaction times and improve yields in a catalyst-free [3+2] cycloaddition of N-amino-2-iminopyridines with alkynes.[11]
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reactions, often leading to higher yields and cleaner product profiles in shorter timeframes.[12]
-
Catalyst-Free Conditions: Several modern protocols aim to eliminate the need for metal catalysts, proceeding under thermal conditions or with non-metallic promoters.[7][11]
Q3: How do I prepare the N-aminopyridinium salt precursor?
The N-aminopyridinium salt is typically prepared by the N-amination of the corresponding substituted pyridine. A common and effective aminating agent is O-mesitylenesulfonylhydroxylamine (MSH). The reaction is usually carried out in a suitable solvent like dichloromethane at room temperature.
Experimental Protocol: Synthesis of an N-Aminopyridinium Salt
-
Dissolve the substituted pyridine (1.0 eq.) in anhydrous dichloromethane.
-
In a separate flask, dissolve O-mesitylenesulfonylhydroxylamine (MSH) (1.1 eq.) in anhydrous dichloromethane.
-
Cool the pyridine solution to 0 °C in an ice bath.
-
Slowly add the MSH solution to the pyridine solution dropwise over 30 minutes.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
The N-aminopyridinium salt often precipitates from the solution. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Q4: What analytical techniques are best for characterizing the final product and confirming regiochemistry?
A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for determining the substitution pattern. For confirming regiochemistry, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable to identify through-space correlations between protons on the newly formed pyrazole ring and the existing pyridine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product.
-
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction provides definitive proof of the structure and regiochemistry.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Pyrazolo[1,5-a]pyridine Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyridine intermediates. As a Senior Application Scientist, I understand that navigating the synthesis of these valuable heterocyclic compounds can present challenges, particularly concerning their solubility in organic solvents. This guide is designed to provide you with practical, in-depth troubleshooting strategies and answers to frequently asked questions, grounded in scientific principles and field-proven experience.
Troubleshooting Guide: Tackling Solubility Issues Head-On
This section provides direct answers to specific problems you may encounter during your experiments.
Q1: My pyrazolo[1,5-a]pyridine intermediate has unexpectedly precipitated from the reaction mixture. What should I do?
Unexpected precipitation is a common sign that your compound's concentration has surpassed its solubility limit in the current solvent system at a given temperature. Here’s a systematic approach to handle this situation.[1]
Immediate Actions:
-
Do Not Discard: The precipitate is likely your desired product. Do not discard it.
-
Analyze the Supernatant: Before altering the mixture, carefully extract a small aliquot of the supernatant (the liquid phase). Analyze it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess if the reaction is complete and to determine the amount of product still in solution.[1]
-
Attempt Re-solubilization:
-
Gentle Heating: Many organic compounds show increased solubility at higher temperatures. Gently warm the mixture while monitoring the dissolution of the solid. Be cautious not to exceed the boiling point of the solvent or cause decomposition of your product.[1]
-
Add a Co-solvent: Introduce a small volume of a stronger, miscible organic solvent in which your compound is likely more soluble. High-polarity aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often effective.[1] Add the co-solvent portion-wise until the solid dissolves.
-
Workflow for Future Prevention:
If precipitation remains an issue, this workflow can help you diagnose and solve the problem for subsequent experiments.
Caption: Troubleshooting workflow for unexpected precipitation.
Q2: I'm struggling to dissolve my crude pyrazolo[1,5-a]pyridine intermediate for purification by column chromatography. What are my options?
This is a frequent challenge, especially with crystalline, planar heterocyclic systems which can have strong intermolecular interactions.
Step-by-Step Protocol for Dissolution:
-
Initial Solvent Screening: Start with common laboratory solvents. Test the solubility of a small amount of your crude product in solvents like dichloromethane (DCM), ethyl acetate (EtOAc), acetonitrile (ACN), and methanol (MeOH).
-
Use of Stronger Solvents: If solubility is poor, move to more polar solvents.
-
DMF or DMSO: These are excellent solvents for many heterocyclic compounds. You can dissolve your crude product in a minimal amount of DMF or DMSO. However, these high-boiling point solvents are difficult to remove from the purified fractions.
-
"Minimal Strong Solvent" Technique: Dissolve the crude material in a very small volume of a strong solvent (like DMF, DMSO, or a DCM/MeOH mixture). Then, adsorb this solution onto a solid support like silica gel or Celite®. After evaporating the solvent, the dried, impregnated solid can be loaded onto your column. This technique is known as "dry loading."
-
-
Temperature and Sonication:
-
Solvent System Modification for Chromatography: If you must use a strong solvent like DMF to dissolve the compound, ensure your chromatography mobile phase is compatible. A mobile phase containing a small percentage of methanol might be necessary to keep the compound from precipitating on the column.
Q3: My purified pyrazolo[1,5-a]pyridine product is difficult to recrystallize. How can I find a suitable solvent system?
Recrystallization is governed by a compound being soluble in a hot solvent and insoluble in the same solvent when cold.
Systematic Approach to Finding a Recrystallization Solvent:
-
Single Solvent Method:
-
Place a small amount of your compound (10-20 mg) in a test tube.
-
Add a few drops of a solvent and see if it dissolves at room temperature. If it does, that solvent is not suitable for single-solvent recrystallization.
-
If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, it's a potential candidate.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath. If crystals form, you have found a good solvent.
-
Commonly successful solvents for pyrazolo[1,5-a]pyridines and related structures include ethanol, acetonitrile, and mixtures involving DMF.[3][4] For example, some derivatives have been successfully recrystallized from an EtOH/DMF mixture.[4]
-
-
Two-Solvent (Miscible Pair) Method:
-
This is useful when no single solvent has the ideal solubility properties.
-
Dissolve your compound in a small amount of a "good" solvent (one in which it is very soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point).
-
Add a few more drops of the "good" solvent to make the solution clear again.
-
Allow the solution to cool slowly.
-
Common Recrystallization Solvents for Pyrazolo[1,5-a]pyridines:
| Solvent/Mixture | Observation/Use Case | Reference |
| Acetonitrile | Used for recrystallizing various substituted pyrazolo[1,5-a]pyridines.[3] | [3] |
| Ethanol | A common choice for recrystallization, sometimes as a co-solvent.[4] | [4] |
| Ethanol/DMF | Effective for compounds with lower solubility in pure ethanol.[4] | [4] |
| Benzene | Has been used for recrystallizing related pyrazolo[1,5-a]pyrimidine derivatives.[5] | [5] |
Frequently Asked Questions (FAQs)
Q1: What structural features of pyrazolo[1,5-a]pyridine intermediates contribute to their poor solubility?
The solubility of these compounds is influenced by several factors:
-
Planarity and Crystal Packing: The fused aromatic ring system is largely planar. This planarity allows for efficient π-stacking in the crystal lattice.[6] Strong intermolecular forces, such as π-π stacking and hydrogen bonds, lead to high lattice energy, which must be overcome by the solvent for dissolution to occur. This is a primary reason for low solubility.[6][7]
-
Substituents: The nature of the substituents on the pyrazolo[1,5-a]pyridine core plays a critical role.
-
Polar Groups: Groups capable of hydrogen bonding (e.g., -NH2, -OH, -COOH) can increase solubility in polar solvents. The introduction of basic amines has been shown to improve aqueous solubility significantly.[8][9]
-
Non-polar Groups: Large, non-polar, or rigid substituents can decrease solubility, particularly in more polar solvents.
-
-
Molecular Weight and Size: Generally, as molecular weight and size increase, solubility tends to decrease because larger molecules are more challenging for solvent molecules to surround and solvate.[10]
Q2: Which organic solvents are a good starting point for reactions involving pyrazolo[1,5-a]pyridine intermediates?
The choice of solvent is highly dependent on the specific reaction and the nature of the starting materials. However, based on published synthetic routes, here are some common starting points:
| Solvent | Type | Common Use Cases in Synthesis | References |
| Acetonitrile (ACN) | Polar Aprotic | Cycloaddition reactions. | [3] |
| Ethanol (EtOH) | Polar Protic | Recrystallization and some reaction conditions. | [4] |
| Dimethylformamide (DMF) | Polar Aprotic | Condensation and cross-coupling reactions, often when higher temperatures are needed. | [4][11] |
| Acetic Acid (AcOH) | Polar Protic | Promotes certain cross-dehydrogenative coupling reactions.[4] | [4] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Used in oxidative [3+2] cycloaddition reactions.[12] | [12] |
| Dioxane | Non-polar Ether | Can be used in various coupling reactions. | [4] |
Q3: How can I strategically modify a pyrazolo[1,5-a]pyridine intermediate to improve its solubility for subsequent steps or for biological screening?
If you have the flexibility to modify the structure, certain strategies can enhance solubility:
-
Interrupting Planarity: Introducing non-planar, saturated heterocyclic groups like morpholine or piperazine can disrupt crystal packing and improve solubility.[6][7] The morpholine moiety is frequently used in kinase inhibitors to act as a hydrogen bond acceptor and improve properties.[13][14]
-
Adding Ionizable Groups: Incorporating acidic (e.g., carboxylic acid) or basic (e.g., amine) functional groups can dramatically improve solubility in aqueous media and polar organic solvents, especially when pH can be adjusted.[8][9]
-
Introducing Flexible Polar Chains: Adding flexible chains, such as those containing ethyleneoxy units, can also increase solubility by disrupting the crystal lattice and increasing favorable interactions with polar solvents.[6]
Caption: Structural modification strategies to improve solubility.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
- 3. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 13. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: A Researcher's Guide to the Scalable Synthesis of 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid for Library Synthesis
Welcome to the technical support center for the synthesis of 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to scale up the production of this valuable heterocyclic scaffold for library synthesis. Here, we provide not just a protocol, but a comprehensive resource complete with troubleshooting guides, frequently asked questions (FAQs), and the scientific rationale behind our recommendations. Our aim is to empower you to confidently navigate the challenges of this synthesis and achieve consistent, high-quality results.
I. The Strategic Importance of this compound
The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The presence of a bromine atom at the 4-position and a carboxylic acid at the 3-position makes this a particularly versatile building block. The bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions, while the carboxylic acid allows for the straightforward formation of amides, esters, and other derivatives, making it an ideal starting point for the generation of diverse chemical libraries.
II. Recommended Synthetic Pathway: A Three-Step Approach
The most robust and scalable synthesis of this compound involves a three-step sequence:
-
N-Amination of 4-Bromopyridine: Formation of the 1-amino-4-bromopyridinium salt.
-
[3+2] Cycloaddition: Reaction of the corresponding pyridinium ylide with ethyl propiolate to construct the pyrazolo[1,5-a]pyridine core.
-
Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid.
This pathway is advantageous for its convergency and the commercial availability of the starting materials.
Diagram of the Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
This protocol combines the N-amination and cycloaddition steps into a one-pot procedure for operational efficiency.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles | Equivalents |
| 4-Bromopyridine | 157.99 | 10.0 g | 0.0633 | 1.0 |
| Hydroxylamine-O-sulfonic acid | 113.09 | 8.59 g | 0.0760 | 1.2 |
| Ethyl propiolate | 98.10 | 7.45 g | 0.0760 | 1.2 |
| Potassium carbonate (K₂CO₃) | 138.21 | 26.2 g | 0.190 | 3.0 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |
Procedure:
-
N-Amination:
-
To a stirred solution of 4-bromopyridine (10.0 g, 0.0633 mol) in dichloromethane (200 mL) at 0 °C, add hydroxylamine-O-sulfonic acid (8.59 g, 0.0760 mol) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
A white precipitate of the 1-amino-4-bromopyridinium salt will form.
-
-
[3+2] Cycloaddition:
-
Filter the precipitate and wash with cold dichloromethane (2 x 30 mL). Dry the solid under vacuum.
-
To a suspension of the dried 1-amino-4-bromopyridinium salt in N,N-dimethylformamide (100 mL), add potassium carbonate (26.2 g, 0.190 mol).
-
Add ethyl propiolate (7.45 g, 0.0760 mol) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into ice-water (500 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate as a solid.
-
Expected Yield: 50-65%
Protocol 2: Saponification to this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles | Equivalents |
| Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate | 269.10 | 10.0 g | 0.0372 | 1.0 |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 3.12 g | 0.0744 | 2.0 |
| Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Water | - | 50 mL | - | - |
| 1 M Hydrochloric acid (HCl) | - | ~75 mL | - | - |
Procedure:
-
Hydrolysis:
-
Dissolve ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate (10.0 g, 0.0372 mol) in a mixture of tetrahydrofuran (100 mL) and water (50 mL).
-
Add lithium hydroxide monohydrate (3.12 g, 0.0744 mol) and stir the mixture at 50 °C for 4 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting ester.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and cool to 0 °C in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of 1 M HCl.
-
A precipitate of the carboxylic acid will form.
-
Stir the suspension at 0 °C for 1 hour to ensure complete precipitation.
-
Collect the solid by filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield this compound.
-
Expected Yield: 90-98%
IV. Troubleshooting Guide and FAQs
This section is designed to address common issues that may arise during the synthesis and scale-up.
Step 1 & 2: N-Amination and Cycloaddition
Q1: The N-amination reaction is sluggish or gives a low yield of the pyridinium salt. What could be the issue?
A1:
-
Moisture: Hydroxylamine-O-sulfonic acid is hygroscopic and can decompose in the presence of moisture. Ensure it is stored in a desiccator and handled quickly.
-
Purity of 4-Bromopyridine: Impurities in the starting material can interfere with the reaction. Consider purifying the 4-bromopyridine by distillation if necessary.
-
Reaction Time: While 16 hours is a general guideline, the reaction may require longer. Monitor by TLC (staining with ninhydrin can help visualize the product) or by observing the formation of the precipitate.
Q2: The cycloaddition reaction gives a low yield of the desired product. What are the common pitfalls?
A2:
-
Base Strength: Potassium carbonate is a good choice for this reaction. Stronger bases can lead to side reactions with the ethyl propiolate.
-
Temperature: The reaction temperature is crucial. Temperatures that are too low may result in a slow reaction, while excessively high temperatures can lead to decomposition. 80 °C is a good starting point, but optimization may be necessary.
-
Purity of the Pyridinium Salt: Ensure the intermediate salt is thoroughly dried before use, as residual solvent or moisture can affect the reaction.
-
Side Reactions: The formation of regioisomers is a possibility in 1,3-dipolar cycloadditions, although the reaction with ethyl propiolate is generally regioselective.[1][2] If you observe multiple products, consider that other side reactions, such as polymerization of the ethyl propiolate, may be occurring.
Troubleshooting Decision Tree for Low Cycloaddition Yield
Caption: Troubleshooting cycloaddition yield issues.
Step 3: Saponification
Q3: The ester hydrolysis is incomplete, even after extended reaction times. How can I drive the reaction to completion?
A3:
-
Steric Hindrance: The ester group in this molecule can be somewhat sterically hindered, making hydrolysis challenging.
-
Choice of Base: Lithium hydroxide is often more effective than sodium or potassium hydroxide for the hydrolysis of hindered esters due to the smaller size of the lithium cation.[3]
-
Co-solvent: The use of a co-solvent like THF is essential to ensure the solubility of the starting ester. If solubility is still an issue, consider a different co-solvent like 1,4-dioxane.
-
Temperature: Increasing the temperature to reflux may be necessary, but monitor for potential degradation.
-
Phase-Transfer Catalysis: For very stubborn hydrolyses on a larger scale, a phase-transfer catalyst such as tetrabutylammonium bromide can be employed to facilitate the reaction between the aqueous base and the organic substrate.[4]
Q4: During acidification, an oil forms instead of a crystalline solid. How can I obtain a solid product?
A4:
-
Slow Acidification: Add the acid slowly at 0 °C with vigorous stirring. Rapid acidification can lead to the formation of an amorphous oil.
-
Seeding: If you have a small amount of crystalline product, add a seed crystal to the oiled-out mixture to induce crystallization.
-
Solvent Trituration: If an oil persists, decant the aqueous layer and triturate the oil with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. This can often induce solidification.
-
Recrystallization: Dissolve the oil in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly to promote crystallization.
Q5: The final product has a brownish or yellowish color. How can I improve the purity and color?
A5:
-
Recrystallization: This is the most effective method for purifying the final product. Experiment with different solvents such as ethanol, isopropanol, or acetic acid to find the best conditions for crystal formation and color removal.
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help to remove colored impurities. Be sure to filter the hot solution through Celite to remove the carbon before allowing it to cool.
V. Scale-up Considerations for Library Synthesis
Scaling up this synthesis requires careful attention to several factors:
-
Exotherms: The N-amination reaction can be exothermic. For larger scale reactions, ensure adequate cooling and portion-wise addition of the hydroxylamine-O-sulfonic acid.
-
Stirring: As the reaction volume increases, ensure efficient stirring to maintain a homogeneous mixture, especially during the precipitation of the pyridinium salt and the final product.
-
Filtration and Drying: Large quantities of solids will need to be handled. Ensure you have appropriately sized filtration equipment and a vacuum oven for efficient drying.
-
Purification: Column chromatography is not ideal for large-scale purification. Developing a robust crystallization protocol for both the intermediate ester and the final carboxylic acid is crucial for efficient and scalable purification.
VI. References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565–598. --INVALID-LINK--
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. --INVALID-LINK--
-
Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry (Vols. 1-2). John Wiley & Sons.
-
Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 5). Pergamon.
-
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
-
Majewski, M., & Gleave, D. M. (1989). A comparison of the rates of hydrolysis of methyl esters with lithium hydroxide and potassium hydroxide. Tetrahedron Letters, 30(40), 5681-5684.
-
CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google Patents. --INVALID-LINK--
-
Vulcanchem. (n.d.). Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate. --INVALID-LINK--
-
1,3-Dipolar cycloaddition. In Wikipedia. --INVALID-LINK--
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. --INVALID-LINK--
-
Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester. --INVALID-LINK--
-
Overcoming challenges in the purification of heterocyclic compounds. Benchchem. --INVALID-LINK--
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC - NIH. --INVALID-LINK--
-
N-Amino pyridinium salts in organic synthesis. OUCI. --INVALID-LINK--
-
1,3-dipolar cycloaddition reactions - YouTube. --INVALID-LINK--
-
Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC - NIH. --INVALID-LINK--
-
One-pot reactions of ethyl propiolate - UR Scholarship Repository. --INVALID-LINK--
-
Solvent design for crystallization of carboxylic acids - ResearchGate. --INVALID-LINK--
-
Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions - Benchchem. --INVALID-LINK--
-
Why are my ester hydrolysis not working : r/Chempros - Reddit. --INVALID-LINK--
-
A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures - Scite.ai. --INVALID-LINK--
-
Technical Support Center: Crystallization of Organometallic Carboxylic Acids - Benchchem. --INVALID-LINK--
-
Creating carboxylic acid co-crystals: The application of Hammett substitution constants. --INVALID-LINK--
-
US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents. --INVALID-LINK--
-
4-Bromopyridine - ResearchGate. --INVALID-LINK--
-
Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal. --INVALID-LINK--
-
Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PubMed Central. --INVALID-LINK--
-
the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc - ResearchGate. --INVALID-LINK--
-
A highly efficient group-assisted purification method for the synthesis of poly-functionalized pyrimidin-5-yl-pyrroles via one-pot four-component domino reaction - ResearchGate. --INVALID-LINK--
-
Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC. --INVALID-LINK--
References
Stability issues of 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid in storage and handling
Welcome to the technical support center for 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid (Compound ID: 1356144-48-3). This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage and handling of this compound. As a specialized heterocyclic compound, its stability can be influenced by environmental factors, and understanding its potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound in a tightly sealed container, protected from light, at 2-8°C. Inert gas blanketing (e.g., with argon or nitrogen) is advisable to minimize exposure to moisture and atmospheric oxygen.
Q2: Is this compound sensitive to light?
Q3: What solvents are recommended for dissolving this compound?
A3: Based on its structure, this compound is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Solubility in alcohols like methanol and ethanol may be possible, particularly with gentle heating. It is crucial to use anhydrous solvents whenever possible, as the presence of water could potentially participate in degradation reactions, although pyridine carboxylic acids are generally stable against hydrolysis.
Q4: Can I heat solutions of this compound?
A4: Caution should be exercised when heating solutions of this compound. Heterocyclic carboxylic acids can be susceptible to thermal decarboxylation, where the carboxylic acid group is lost as carbon dioxide. It is advisable to perform any reactions at the lowest effective temperature and to monitor for any signs of degradation, such as color change or gas evolution. A patent on the decarboxylation of heterocyclic carboxylic acids suggests that this process can occur at temperatures between 85-150°C, sometimes catalyzed by acid.[1]
Q5: Is this compound compatible with strong acids or bases?
A5: As a carboxylic acid, this compound will react with bases to form a salt. While this is a standard chemical reaction, prolonged exposure to strong bases, especially at elevated temperatures, could potentially promote side reactions. Strong acids could protonate the pyridine nitrogen, altering the compound's reactivity and solubility. It is generally recommended to avoid prolonged exposure to harsh pH conditions unless required for a specific chemical transformation.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments and provides actionable steps to diagnose and resolve them.
Issue 1: Inconsistent Experimental Results or Loss of Activity
Possible Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Assess Purity: The first step is to determine the purity of the compound you are using. This can be achieved using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Analytical Protocols:
-
HPLC Method: A general reverse-phase HPLC method can be used as a starting point.[2][3][4]
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Analysis: Compare the peak area of the main compound to any impurity peaks. A pure sample should exhibit a single major peak.
-
-
¹H NMR Spectroscopy:
-
Solvent: DMSO-d₆.
-
Analysis: Acquire a proton NMR spectrum and compare it to the reference spectrum provided by the supplier or found in the literature. Look for the appearance of new signals or a decrease in the integration of the expected signals, which could indicate the presence of degradation products.
-
-
-
Interpret Results:
-
If degradation is detected, review your storage and handling procedures. Ensure the compound is stored at the recommended temperature, protected from light, and handled under an inert atmosphere when possible.
-
If no significant degradation is observed, the source of inconsistency may lie in other experimental parameters.
-
Issue 2: Observation of an Unexpected Byproduct in a Reaction
Possible Cause: Degradation of the starting material into a reactive species under the reaction conditions. Two likely degradation pathways are decarboxylation and debromination.
Potential Degradation Pathways:
Caption: Potential degradation pathways of the target compound.
Diagnostic Approach:
-
Characterize the Byproduct: Isolate the byproduct if possible and characterize it using mass spectrometry and NMR.
-
Mass Spectrometry:
-
A mass corresponding to the loss of CO₂ (44 Da) would suggest decarboxylation .
-
A mass corresponding to the replacement of Br (79/81 Da) with H would suggest debromination .
-
-
¹H NMR:
-
Decarboxylation: The disappearance of the carboxylic acid proton signal and potential shifts in the aromatic protons.
-
Debromination: The appearance of a new proton signal in the aromatic region where the bromine was previously located, along with a change in the coupling patterns of adjacent protons.
-
-
-
Mitigation Strategies:
-
If Decarboxylation is Suspected:
-
Lower the reaction temperature.
-
If the reaction is acid-catalyzed, consider using a milder acid or a non-acidic catalyst system.
-
-
If Debromination is Suspected:
-
Data Summary
| Parameter | Recommended Condition/Value | Rationale |
| Storage Temperature | 2-8°C | To minimize thermal degradation. |
| Storage Atmosphere | Tightly sealed, under inert gas (Ar/N₂) | To protect from moisture and oxygen. |
| Light Exposure | Store in the dark (amber vial) | Brominated aromatics can be light-sensitive. |
| Recommended Solvents | Anhydrous DMF, DMSO | Good solubility and minimizes water-related side reactions. |
| Heating | Use with caution, monitor for degradation | Risk of thermal decarboxylation.[1] |
| pH Exposure | Avoid prolonged exposure to strong acids/bases | Can alter reactivity and promote side reactions. |
Experimental Protocols
Protocol 1: Standard Purity Assessment by RP-HPLC
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 1:1 mixture of acetonitrile and water.
-
HPLC System:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Structural Integrity Check by ¹H NMR
-
Sample Preparation: Dissolve approximately 5 mg of the compound in 0.7 mL of DMSO-d₆.
-
Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Confirm the presence of all expected proton signals and their correct integrations.
-
Pay close attention to the aromatic region to detect any changes in substitution patterns (indicative of debromination).
-
Check for the presence of the broad carboxylic acid proton signal. Its absence could suggest decarboxylation or salt formation.
-
Compare the spectrum to a reference to identify any impurity signals.
-
By following these guidelines and troubleshooting steps, researchers can ensure the integrity of their this compound samples, leading to more reliable and reproducible scientific outcomes.
References
- 1. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling of Brominated Pyrazolopyridines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving brominated pyrazolopyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C and C-N bond formation with this important heterocyclic core. Pyrazolopyridines are privileged scaffolds in drug discovery, and mastering their functionalization is key to accelerating the development of new chemical entities.
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.
Part 1: Troubleshooting Guide for Common Issues
One of the most frequent challenges with pyrazolopyridine substrates is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to deactivation or altered reactivity.[1][2] This, combined with the electronic nature of the ring system, can lead to a variety of issues. The following table addresses the most common problems, their underlying causes, and actionable solutions.
| Problem Encountered | Potential Root Cause(s) | Recommended Troubleshooting Strategy & Explanation |
| Q: My reaction shows low or no conversion to the desired product. What should I check first? | 1. Catalyst Inhibition: The pyridine nitrogen is coordinating to the Pd-center, inhibiting catalytic turnover.[1] 2. Inefficient Oxidative Addition: The C-Br bond is not breaking to form the Pd(II) intermediate, often the rate-limiting step.[1] 3. Poor Catalyst/Ligand Choice: The selected catalyst system is not active enough for this specific substrate class. | 1. Switch to Bulky Ligands: Employ sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[1][2] Their bulkiness creates a protective pocket around the palladium atom, discouraging coordination from the pyridine nitrogen. 2. Use Pre-formed Catalysts: Use stable, well-defined palladacycle precatalysts (e.g., G2, G3, G4 Buchwald precatalysts). These often provide more consistent generation of the active Pd(0) species.[3][4] 3. Increase Temperature: Cautiously increase the reaction temperature in 10-15 °C increments. This can often overcome the activation barrier for oxidative addition.[1] |
| Q: I'm observing a significant amount of debromination (hydrodehalogenation). How can I prevent this? | 1. Hydride Source: The base or solvent (especially alcohols) may be acting as a hydride source.[5][6] 2. Highly Active Catalyst: A very active catalyst system can sometimes favor the dehalogenation pathway.[6][7] 3. Inefficient Transmetalation: If the transmetalation step is slow, the Pd-ArX intermediate has more time to undergo side reactions. | 1. Change Solvent/Base: Switch from alcoholic solvents to ethereal (Dioxane, THF) or aromatic (Toluene) solvents.[6] If using an alkoxide base, consider switching to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base, which are less likely to generate hydrides. 2. Modify Ligand: While bulky, electron-rich ligands are good, an overly active system might be detrimental. A systematic screening of ligands with varying steric and electronic properties is advised. 3. Ensure Anhydrous Conditions: For Suzuki couplings, minimize water to prevent protodeboronation of the boronic acid, which can indirectly affect reaction kinetics and favor side pathways.[8] |
| Q: My reaction is not reproducible. One day it works, the next it fails. What's causing this? | 1. Atmospheric Contamination: Oxygen can lead to phosphine ligand oxidation and promote unwanted homocoupling.[7] 2. Reagent Quality: Degradation of the boronic acid/ester (Suzuki), amine (Buchwald-Hartwig), or catalyst over time. 3. Inconsistent Degassing: Inefficient removal of dissolved oxygen from solvents. | 1. Rigorous Inert Technique: Ensure reactions are set up under a robust inert atmosphere (Argon or Nitrogen). Use Schlenk line techniques for reagent and solvent transfers. 2. Use Fresh Reagents: Use freshly opened or properly stored reagents. Boronic acids can degrade on the shelf; consider using more stable pinacol esters or trifluoroborate salts.[1][9] 3. Standardize Degassing: Use a consistent and effective degassing method, such as three freeze-pump-thaw cycles, especially for sensitive reactions.[10] Sparging with an inert gas is often less effective. |
| Q: I'm seeing homocoupling of my boronic acid (Suzuki) or amine (Buchwald-Hartwig). Why is this happening? | 1. Oxygen Presence: Dissolved oxygen can facilitate the oxidative homocoupling of the coupling partners.[7][8] 2. High Catalyst Loading: Excessively high catalyst concentrations can sometimes promote side reactions.[8] 3. Pd(II) Precatalyst Issues: Some Pd(II) sources, if not efficiently reduced to Pd(0), can promote homocoupling. | 1. Thoroughly Degas: This is the most critical step to prevent homocoupling.[7][10] 2. Optimize Catalyst Loading: While it's tempting to add more catalyst for a sluggish reaction, start with a standard loading (1-2 mol%) and optimize from there.[2] 3. Choose a Pd(0) Source: Consider using a Pd(0) precursor like Pd₂(dba)₃ to bypass the in-situ reduction step, which can sometimes be problematic.[10] |
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I begin selecting a catalyst system for a novel brominated pyrazolopyridine?
A1: There is no universal catalyst, but an intelligent screening approach is vital.[11] Start with a robust, general-purpose system. For Suzuki-Miyaura couplings, a good starting point is a second-generation (G2) or third-generation (G3) Buchwald precatalyst with a bulky biarylphosphine ligand like SPhos or XPhos.[4] For Buchwald-Hartwig aminations, similar catalyst systems are effective.[12][13]
Your initial screen should include:
-
Two different palladium precatalysts: e.g., XPhos Pd G3 and RuPhos Pd G3.
-
Two different bases: e.g., K₃PO₄ (a strong inorganic base) and NaOtBu (a strong organic base).
-
Two different solvents: e.g., Dioxane and Toluene.
This small matrix will quickly inform you about the most promising reaction parameters for further optimization.
Q2: What is the fundamental difference between monodentate and bidentate phosphine ligands, and when should I choose one over the other?
A2: The key difference lies in how they coordinate to the palladium center.
-
Monodentate Ligands (e.g., P(tBu)₃, XPhos, SPhos): These are single-point coordinating ligands. Modern bulky monodentate ligands are highly effective because they promote the crucial reductive elimination step to form the product and readily dissociate to create an open coordination site for oxidative addition.[5] They are often the first choice for challenging couplings of sterically hindered or electron-rich substrates.[2]
-
Bidentate Ligands (e.g., dppf, BINAP, Xantphos): These ligands chelate to the palladium center at two points. This chelation effect can increase catalyst stability, preventing decomposition (formation of palladium black). Bidentate ligands were instrumental in the early development of cross-coupling and are still very effective, particularly in preventing side reactions and for coupling primary amines in Buchwald-Hartwig reactions.[14][15]
For pyrazolopyridines, bulky monodentate ligands are generally the preferred starting point due to their proven ability to overcome catalyst inhibition and promote high turnover rates.[1]
Q3: My pyrazolopyridine has other functional groups (e.g., ester, nitrile). How does this affect my choice of base?
A3: Functional group compatibility is critical. Strong, nucleophilic bases can react with sensitive functional groups.
-
For substrates with hydrolytically labile groups like esters or nitriles, avoid strong hydroxide (NaOH, KOH) or alkoxide (NaOtBu) bases, especially with aqueous or alcoholic solvents.
-
A weaker inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is a much safer choice.[11] These bases are strong enough to facilitate the catalytic cycle but are generally not nucleophilic enough to cause unwanted side reactions with the substrate. Always check the stability of your starting material to the chosen base/solvent system at the reaction temperature before proceeding.
Q4: I am performing a Sonogashira coupling. Are there special considerations for pyrazolopyridines?
A4: Yes. The Sonogashira reaction, which couples a terminal alkyne, typically requires a copper(I) co-catalyst in addition to the palladium catalyst.[16][17]
-
Catalyst Inhibition: The pyrazolopyridine nitrogen can chelate with both palladium and copper, potentially sequestering the catalysts and halting the reaction.[18]
-
Copper-Free Conditions: If you suspect copper-mediated side reactions or catalyst poisoning, consider a "copper-free" Sonogashira protocol. These reactions often require a higher catalyst loading or a more specialized ligand system but can provide cleaner results for complex heterocyclic substrates.
-
Base Choice: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, which also serves as the solvent in many cases.[19]
Part 3: Catalyst Selection Workflow & Experimental Protocol
Workflow for Catalyst System Optimization
The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for your specific brominated pyrazolopyridine substrate.
Caption: A systematic workflow for catalyst screening and optimization.
Illustrative Catalytic Cycle: Suzuki-Miyaura Coupling
Understanding the catalytic cycle is essential for rational troubleshooting. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura reaction.
Standard Protocol: Suzuki-Miyaura Coupling of a Brominated Pyrazolopyridine
This protocol provides a robust starting point for the coupling of a generic brominated pyrazolopyridine with an arylboronic acid.
Materials:
-
Brominated pyrazolopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel containing a stir bar, add the brominated pyrazolopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst (0.02 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jmcct.com [jmcct.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Council on Undergraduate Research (CUR) - Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand [ncur.secure-platform.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. scirp.org [scirp.org]
Refinement of work-up procedures for pyrazolo[1,5-a]pyridine reactions
Technical Support Center: Pyrazolo[1,5-a]pyridine Reaction Work-Up
From the Desk of the Senior Application Scientist
Welcome to the technical support center for pyrazolo[1,5-a]pyridine synthesis. This class of nitrogen-fused heterocycles is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities.[1][2] However, the journey from a completed reaction to a pure, isolated product is often fraught with challenges. The unique electronic properties and varying physicochemical characteristics of substituted pyrazolo[1,5-a]pyridines demand a nuanced and well-understood approach to work-up and purification.
This guide is designed to move beyond simple procedural lists. It aims to provide a deeper, mechanistic understanding of why certain steps are taken, empowering you to troubleshoot effectively and refine your laboratory procedures. We will address common problems in a direct question-and-answer format, supported by detailed protocols and authoritative references.
Part 1: Troubleshooting Guide
This section addresses specific, frequently encountered issues during the work-up of pyrazolo[1,5-a]pyridine reactions.
Q1: My isolated yield is significantly lower than the crude NMR/TLC analysis suggests. Where could my product be going?
Probable Cause(s):
-
Incomplete Extraction: The polarity of your pyrazolo[1,5-a]pyridine derivative may be higher or lower than anticipated, leading to poor partitioning into the desired organic phase. The presence of acidic or basic functional groups can also cause the product to remain in the aqueous layer if the pH is not optimal.
-
Emulsion Formation: Fine particulate matter or amphiphilic byproducts can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping a significant amount of product.
-
Precipitation During Work-up: The product may be precipitating out of solution during the aqueous wash steps, particularly if the organic solvent becomes saturated or its solvating power is reduced upon contact with the aqueous phase.
Proposed Solution(s):
-
Optimize Extraction pH:
-
For Neutral Compounds: Ensure the aqueous layer is near neutral (pH ~7).
-
For Basic Compounds: If your molecule contains a basic nitrogen accessible to protonation, basify the aqueous layer (e.g., with saturated NaHCO₃ or a dilute NaOH solution to pH 8-10) to ensure the compound is in its neutral, free-base form, which is more soluble in organic solvents.[3]
-
For Acidic Compounds: If your molecule has an acidic proton (e.g., a carboxylic acid), acidify the aqueous layer (e.g., with 1N HCl to pH 3-4) to protonate the molecule, which might then be extracted, although this can sometimes increase aqueous solubility depending on the overall structure.[4] It is often better to extract acidic products into a basic aqueous layer, then re-acidify and back-extract.
-
-
Increase Solvent Polarity or Volume: If your product is highly polar, standard solvents like ethyl acetate may be insufficient. Consider using a more polar solvent such as Dichloromethane (DCM) or a mixture (e.g., 10:1 DCM:MeOH). Increasing the volume of extraction solvent can also improve recovery.
-
Break Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous phase, which often helps to break up emulsions. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of organic solvent at least 2-3 times to ensure complete recovery.[3]
Q2: The crude product is an intractable oil and refuses to crystallize. How can I isolate a solid?
Probable Cause(s):
-
Residual Solvent: Trace amounts of high-boiling point solvents (e.g., DMF, DMSO) used in the reaction can act as plasticizers, preventing crystallization.
-
Impurities: The presence of unreacted starting materials, byproducts, or regioisomers can inhibit the formation of a crystal lattice.[5]
-
Amorphous Nature: The product itself may be inherently amorphous or a low-melting solid.
Proposed Solution(s):
-
Azeotropic Removal of Solvents: Add a non-polar solvent like toluene or heptane to the crude oil and remove it under reduced pressure. Repeat this process 2-3 times to azeotropically remove residual high-boiling point solvents.
-
Trituration: Add a solvent in which your product is expected to be insoluble or sparingly soluble, but in which the impurities are soluble (e.g., cold diethyl ether, hexanes, or pentane). Vigorously stir or sonicate the mixture. The product may solidify, allowing it to be isolated by filtration.
-
Chromatography First: Do not attempt to crystallize an impure oil. Purify the compound first using flash column chromatography. A highly pure compound is much more likely to crystallize. Many published procedures rely on chromatography as the primary purification step.[4][6]
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., DCM or acetone). Then, slowly add an "anti-solvent" (a solvent in which the product is insoluble, e.g., hexanes or pentane) dropwise until the solution becomes persistently cloudy. Allow the solution to stand, which may induce crystallization.[7]
Q3: My product co-elutes with a major impurity during column chromatography. How can I improve separation?
Probable Cause(s):
-
Inappropriate Solvent System: The polarity of the eluent may not be suitable to differentiate between the product and the impurity.
-
Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.
-
Poor Column Packing: An improperly packed column with channels or cracks will lead to poor separation.
Proposed Solution(s):
-
Systematic TLC Analysis: Before running the column, perform a thorough solvent screen using TLC. Test various solvent systems of differing polarities (e.g., ethyl acetate/heptane, DCM/methanol) and compositions. The ideal system will show a good separation (ΔRf > 0.2) between your product and the impurity, with the product having an Rf value between 0.2 and 0.4.
-
Use a Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity. This can help to first elute non-polar impurities, then sharpen the band of your desired product before eluting highly polar impurities.
-
Change the Stationary Phase: If separation on silica gel is difficult, consider using a different stationary phase. For basic compounds, alumina (basic or neutral) can be effective. For very polar compounds, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase may be necessary.
-
Reduce Sample Load: As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or more.
Part 2: Frequently Asked Questions (FAQs)
Q1: What constitutes a "standard" work-up procedure for pyrazolo[1,5-a]pyridine reactions?
A "standard" procedure is highly dependent on the specific reaction and product. However, a common workflow for reactions run in solvents like ethanol, acetonitrile, or DMF can be generalized as follows.
Caption: General experimental workflow for pyrazolo[1,5-a]pyridine work-up.
This workflow often starts with cooling the reaction mixture, followed by partitioning between water and an organic solvent like ethyl acetate.[3][6] The organic layer is washed, dried, and concentrated. The resulting crude material is then purified by either column chromatography or recrystallization.[6][8][9]
Q2: How does the structure of my pyrazolo[1,5-a]pyridine affect the choice of purification technique?
The substituents on the heterocyclic core dictate the compound's physical properties. A summary is provided below.
| Substituent Type | Expected Properties | Recommended Primary Purification |
| Non-polar (alkyl, aryl) | Crystalline solid, good solubility in DCM, EtOAc; lower in hexanes. | Recrystallization or Column Chromatography |
| Polar (ester, amide, cyano) | Often crystalline, higher polarity. | Column Chromatography (EtOAc/Heptane) |
| Acidic (e.g., -COOH) | Polar, may be water-soluble as a salt. | pH-controlled extraction, then chromatography or recrystallization. |
| Basic (e.g., -NH₂, -NR₂) | Polar, water-soluble at low pH. | pH-controlled extraction, then chromatography. |
Q3: When is recrystallization the best choice and how do I select a solvent?
Recrystallization is ideal when you have a solid product with moderate to high purity (>90%) and need to remove small amounts of impurities. It is a highly efficient method for obtaining analytically pure, crystalline material.[7]
The Golden Rule for Solvent Selection: "The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures."[7]
Caption: Decision workflow for selecting a recrystallization solvent.
Commonly successful solvents for pyrazolo[1,5-a]pyridines include ethanol, acetonitrile, and mixtures like ethanol/DMF or ethanol/dioxane.[8][9]
Part 3: Key Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
This protocol is a starting point for isolating a neutral pyrazolo[1,5-a]pyridine from a reaction mixture.
-
Cooling & Quenching: Once the reaction is complete (monitored by TLC), cool the reaction vessel to room temperature in an ice-water bath.
-
Solvent Removal (if necessary): If the reaction was conducted in a high-boiling, water-miscible solvent (e.g., DMF, DMSO), first remove the bulk of the solvent under reduced pressure.
-
Partitioning: Transfer the reaction mixture (or residue) to a separatory funnel. Add deionized water (approx. 10x the volume of the reaction mixture) and a suitable organic solvent (e.g., ethyl acetate, approx. 10x the volume).
-
Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds. Allow the layers to separate completely.
-
Separation: Drain the lower (aqueous) layer. If the organic layer is less dense than water (like ethyl acetate), it will be the top layer.
-
Back-Extraction: Add a fresh portion of organic solvent to the aqueous layer remaining in the funnel. Repeat the shaking and separation process two more times. Combine all organic extracts.
-
Washing: Wash the combined organic extracts sequentially with:
-
Deionized water (to remove water-soluble impurities).
-
Saturated aqueous NaCl solution (brine) to break any emulsions and remove bulk water.
-
-
Drying and Concentration: Drain the washed organic layer into an Erlenmeyer flask. Add a sufficient amount of a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes. Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
This protocol assumes silica gel as the stationary phase.
-
Solvent System Selection: As described in the troubleshooting section, identify an optimal eluent system using TLC that gives your product an Rf of ~0.3.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column. Gently tap the column to pack the silica evenly and drain the excess solvent until it is level with the top of the silica bed. Add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM.
-
Alternatively, for less soluble products ("dry loading"), dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed.
-
-
Elution: Carefully add the eluent to the column. Using positive pressure (air or nitrogen), push the solvent through the column, collecting fractions in test tubes.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Dissolution: Place the crude solid into an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and a boiling chip. Heat the mixture to boiling with stirring (e.g., on a hot plate).
-
Achieve Saturation: Continue to add small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a pre-warmed flask.
-
Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, they can be transferred to a watch glass or placed in a vacuum oven.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10155756B2 - Pyrazolo[1,5-A]pyridine compounds and use thereof - Google Patents [patents.google.com]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Pivotal Role of Substitution: A Comparative Guide to the Structure-Activity Relationship of 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of novel therapeutics.[1] Its unique electronic and structural features make it an ideal starting point for developing potent and selective modulators of various biological targets, including kinases, viruses, and bacteria.[1][2][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly promising subclass: 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives.
While direct, comprehensive SAR studies on this exact scaffold are emerging, by synthesizing data from closely related pyrazolopyridine series, we can establish a robust framework for understanding the impact of structural modifications on biological activity. This guide will objectively compare the performance of various derivatives, provide supporting experimental context, and offer insights into rational drug design for researchers in the field.
The Core Scaffold: A Foundation for Diverse Biological Activity
The pyrazolo[1,5-a]pyridine core is a bicyclic heterocycle that acts as a purine bioisostere, enabling it to effectively interact with the ATP binding sites of kinases.[1] The specific scaffold in focus, this compound, presents three key regions for chemical modification, each playing a critical role in modulating the compound's pharmacological profile.
Figure 1: Key modification points on the this compound scaffold.
The Significance of the 3-Carboxylic Acid Group
The carboxylic acid moiety at the 3-position is a critical pharmacophoric element.[4] It can form strong polar interactions, such as hydrogen bonds, with target proteins, significantly contributing to binding affinity and potency.[4] However, the ionizable nature of carboxylic acids can also present challenges, including limited cell permeability and susceptibility to phase II metabolism, which can impact oral bioavailability and lead to the formation of reactive metabolites.[4][5]
Bioisosteric Replacements: A Strategy to Optimize Pharmacokinetics
To mitigate the potential liabilities of the carboxylic acid group while retaining its crucial binding interactions, medicinal chemists often employ bioisosteric replacements.[6] These are functional groups with similar steric and electronic properties that can improve a compound's pharmacokinetic profile.
| Bioisostere | Rationale for Replacement | Potential Advantages |
| Tetrazole | Mimics the acidity and hydrogen bonding capacity of a carboxylic acid.[5][6] | Increased metabolic stability and enhanced oral bioavailability.[5] |
| Acyl Sulfonamide | Another acidic mimic with different physicochemical properties.[4] | Can alter solubility and protein binding characteristics. |
| Hydroxamic Acid | Can also act as a key binding group. | May offer a different interaction profile with the target protein. |
| Amide | A neutral replacement. | As seen in antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides, this can lead to potent activity through different binding interactions.[3] |
Table 1: Common bioisosteric replacements for the 3-carboxylic acid group and their potential benefits.
Structure-Activity Relationships at Other Positions
While our core topic is the 4-bromo-3-carboxylic acid scaffold, SAR insights from related pyrazolopyridine series provide valuable guidance for further optimization.
The 4-Position: More Than Just a Placeholder
The bromo-substituent at the 4-position is not merely a synthetic handle; it influences the electronic properties of the heterocyclic ring system. Furthermore, it offers a strategic point for introducing further diversity through cross-coupling reactions, allowing for the exploration of a wider chemical space. In broader studies of pyrazolopyridine derivatives, modifications at this position have been shown to be critical for potency. For instance, in a series of pyrazolopyridine inhibitors of enterovirus replication, the C4 position offered the greatest potential for improving antiviral activity, with various N-aryl groups leading to enhanced potency.[2][7]
Substitutions on the Pyridine Ring
Modifications at other positions on the pyridine ring (e.g., positions 5, 6, and 7) are crucial for fine-tuning potency and selectivity. In the development of antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides, the introduction of 2,5-dimethyl groups was a key design element.[3] Similarly, in a series of pyrazolopyridine-based kinase inhibitors, substitutions on the pyridine portion of the scaffold were essential for achieving potent and selective inhibition.[1]
Comparative Biological Activities
The versatility of the pyrazolo[1,5-a]pyridine scaffold is evident in the diverse range of biological activities exhibited by its derivatives.
-
Antiviral Activity: Novel pyrazolopyridine derivatives have shown potent activity against enteroviruses, with specific substitutions at the N1, C4, and C6 positions being key determinants of potency and selectivity.[2][7]
-
Antitubercular Activity: Pyrazolo[1,5-a]pyridine-3-carboxamides have demonstrated excellent in vitro inhibitory activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[3]
-
Kinase Inhibition: As purine bioisosteres, pyrazolopyridines are effective hinge-binding cores for various kinases, and several derivatives have been identified as potent inhibitors, with some advancing to clinical trials for the treatment of cancer.[1][8]
Experimental Protocols
General Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acids
The synthesis of the pyrazolo[1,5-a]pyridine core typically involves a 1,3-dipolar cycloaddition reaction. The following is a representative, generalized protocol.
Figure 2: General workflow for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acids.
Step-by-Step Protocol:
-
N-amination of the substituted pyridine: The starting substituted pyridine is reacted with an N-aminating agent, such as O-mesitylenesulfonylhydroxylamine (MSH), to form the corresponding N-aminopyridinium salt.
-
Formation of the pyridinium ylide: The N-aminopyridinium salt is treated with a base (e.g., potassium carbonate) to generate the pyridinium ylide in situ.
-
1,3-Dipolar cycloaddition: The ylide undergoes a cycloaddition reaction with a suitable propiolate ester (e.g., ethyl propiolate) to yield the pyrazolo[1,5-a]pyridine-3-carboxylate ester.
-
Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., with sodium hydroxide) followed by acidification to afford the desired pyrazolo[1,5-a]pyridine-3-carboxylic acid.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for evaluating the inhibitory activity of compounds against a specific protein kinase.
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (a peptide or protein that is a substrate for the kinase), and ATP solution. The test compounds are typically dissolved in DMSO to create stock solutions.
-
Assay Plate Preparation: Add the assay buffer, kinase solution, and test compound at various concentrations to the wells of a microtiter plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiation of Reaction: Start the kinase reaction by adding the substrate and ATP solution to all wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection of Kinase Activity: Stop the reaction and measure the amount of product formed. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays that quantify the amount of ATP remaining.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is then determined by fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. While this guide has synthesized SAR insights from related series, dedicated studies on this specific scaffold are warranted to fully elucidate its potential. Key areas for future investigation include:
-
Systematic exploration of substitutions at the 4-position: Utilizing the bromo-substituent as a handle for introducing a wide range of chemical diversity.
-
In-depth investigation of carboxylic acid bioisosteres: To optimize the pharmacokinetic properties of lead compounds.
-
Screening against a broad panel of biological targets: To uncover new therapeutic applications for this versatile scaffold.
By leveraging the foundational SAR principles outlined in this guide, researchers can more effectively navigate the chemical space around the this compound core and accelerate the discovery of next-generation medicines.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
The Halogen Effect: A Comparative Analysis of 4-Bromo vs. 4-Chloro Pyrazolo[1,5-a]pyridine Analogs in Biological Systems
Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyridine
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with various biological targets. The pyrazolo[1,5-a]pyridine core is a quintessential example of such a scaffold.[1][2] This fused heterocyclic system is a rigid, planar structure that serves as an excellent foundation for designing potent and selective therapeutic agents.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[1][3][4]
A significant area of research within this class of compounds involves their role as protein kinase inhibitors (PKIs).[3][5] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Pyrazolo[1,5-a]pyridine derivatives have been successfully developed as inhibitors for a range of kinases, including PI3K, CDK2, and TrKA, making them highly valuable in oncology drug discovery.[6][7][8]
The biological activity of these molecules can be finely tuned through chemical modifications at various positions around the core structure. Structure-activity relationship (SAR) studies are therefore critical to optimizing their therapeutic potential.[5] A key strategy in this optimization is the introduction of halogen atoms. This guide provides an in-depth comparison of the biological activities of pyrazolo[1,5-a]pyridine analogs substituted with bromine versus chlorine at the 4-position, synthesizing data from across the literature to elucidate the subtle yet significant impact of this specific structural change.
The Strategic Role of Halogenation in Drug Design
The substitution of hydrogen with a halogen atom is a fundamental tactic in medicinal chemistry for several reasons. Halogens like chlorine and bromine can profoundly influence a molecule's physicochemical properties:
-
Lipophilicity: Halogens increase a compound's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Metabolic Stability: Introduction of a halogen can block sites of metabolic oxidation, increasing the drug's half-life.
-
Binding Interactions: Halogen atoms can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms in a protein's binding pocket. This can significantly enhance binding affinity and selectivity.
-
Electronic Effects: As electronegative atoms, halogens can modulate the electronic distribution within the molecule, affecting its reactivity and interactions with target proteins.
The choice between bromine and chlorine is not arbitrary. Bromine is larger, more polarizable, and a better halogen bond donor than chlorine, which can lead to different binding affinities and selectivities. Conversely, the smaller size of chlorine may be more sterically favorable in a constrained binding pocket.
Comparative Biological Activity: Synthesizing the Evidence
Direct, head-to-head comparative studies for 4-bromo versus 4-chloro pyrazolo[1,5-a]pyridine analogs are not extensively documented in a single publication. However, by examining evidence from related scaffolds and different substitution positions, we can construct a compelling analysis of their potential differences.
Studies on related heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, have shown that both 4-bromo and 4-chloro analogs exhibit broad-spectrum antiproliferative activity against various cancer cell lines, including non-small cell lung cancer, melanoma, and renal cancer.[9] This underscores the general efficacy of halogenation at this position for inducing cytotoxicity.
A particularly insightful study on pyrazoline analogs of curcumin directly compared bromo and chloro substitutions. The 4-bromo-4'-chloro pyrazoline analog demonstrated a five-fold improvement in cytotoxic potency against HeLa cervical cancer cells compared to the parent curcumin molecule.[10][11] This highlights the synergistic potential of having both types of halogens on a scaffold and suggests that the bromo substitution contributes significantly to the enhanced activity.
Quantitative Data Summary
The following table summarizes representative data from the literature for halogenated pyrazolo-pyridine and related scaffolds to illustrate the potency of these compounds. Note: These results are from different studies and against different cell lines, serving as an illustration of general potency rather than a direct comparison.
| Compound Class | Halogen Substitution | Target Cell Line | IC50 / GI50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | 4-Chloro | Leukemia (MOLT-4) | >90% inhibition | [9] |
| Pyrazolo[3,4-d]pyrimidine | 4-Bromo | Leukemia (MOLT-4) | >85% inhibition | [9] |
| Pyrazoline-Curcumin Analog | 4-Bromo, 4'-Chloro | Cervical (HeLa) | 8.7 (µg/mL) | [10] |
| Pyrazolo[1,5-a]pyrimidine | 7-(4-chlorophenyl) | Colon (HCT116) | Potent Cytotoxicity | [12] |
| Pyrazolo[1,5-a]pyrimidine | 7-(4-bromophenyl) | Colon (HCT116) | Potent Cytotoxicity | [12] |
| Pyrazolo[1,5-a]pyridine | C5-pyrazolo scaffold | 60 cell lines | 1.18 - 8.18 | [13] |
Mechanism of Action: Inhibition of Kinase Signaling Pathways
Pyrazolo[1,5-a]pyridine analogs frequently function as ATP-competitive inhibitors of protein kinases.[3] They are designed to fit into the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrate proteins and thereby disrupting the signaling cascade that promotes cell proliferation and survival.[3]
One of the key pathways often targeted is the PI3K/Akt pathway, which is crucial for cell growth, survival, and proliferation. Certain pyrazolo[1,5-a]pyridines have been identified as potent inhibitors of the p110α isoform of PI3 kinase.[6]
By inhibiting PI3K, the 4-halogenated pyrazolo[1,5-a]pyridine analogs prevent the conversion of PIP2 to PIP3, a critical step for the activation of downstream effectors like Akt. This blockade ultimately suppresses signals that drive cancer cell proliferation and survival.[6]
Experimental Protocols
To assess and compare the biological activity of these analogs, a standardized in vitro cytotoxicity assay is essential. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Workflow for In Vitro Cytotoxicity Screening
Detailed Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Culture human cancer cells (e.g., HCT116, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[14][16]
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of the 4-bromo and 4-chloro pyrazolo[1,5-a]pyridine analogs in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the various compound concentrations to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
-
Incubation:
-
Incubate the treated plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Formation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring, yielding purple formazan crystals.[16]
-
-
Solubilization:
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 590 nm or 570 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion and Future Perspectives
The available evidence strongly suggests that halogenation at the 4-position of the pyrazolo[1,5-a]pyridine scaffold is a highly effective strategy for developing potent anticancer agents, particularly kinase inhibitors. While both chloro and bromo substitutions are associated with significant biological activity, the nuanced differences between them warrant more direct investigation.
Based on fundamental principles of medicinal chemistry, the larger, more polarizable nature of bromine may offer advantages in forming stronger halogen bonds within certain kinase active sites, potentially leading to enhanced potency or selectivity compared to its chlorine counterpart. However, this is highly target-dependent, and in other cases, the smaller size of chlorine might be preferred.
The path forward requires rigorous, direct comparative studies. Synthesizing pairs of 4-bromo and 4-chloro pyrazolo[1,5-a]pyridine analogs and testing them in parallel against a panel of cancer cell lines and a broad array of kinases is essential. Such studies will provide the definitive data needed to fully understand the structure-activity relationship and guide the rational design of next-generation inhibitors with superior therapeutic profiles.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. (PDF) Synthesis, Characterization and Biological Application of Pyrazolo[1,5-a]pyrimidine Based Organometallic Re(I) Complexes. (2020) | Reena R. Varma | 4 Citations [scispace.com]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis and in vitro anticancer activity of pyrazolo[1,5- a ]pyrimidines and pyrazolo[3,4- d ][1,2,3]triazines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Comparative Guide to the Bioisosteric Replacement of the Carboxylic Acid Group in Pyrazolo[1,5-a]pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure, appearing in a range of biologically active agents, including those with antitubercular and anti-inflammatory properties.[1][2] The 3-carboxylic acid derivative of this scaffold often serves as a critical pharmacophore, engaging in key interactions with biological targets. However, the carboxylic acid moiety, while beneficial for target binding, can introduce challenges related to pharmacokinetics and metabolism, such as poor membrane permeability and the potential for forming reactive metabolites.[3]
Bioisosteric replacement is a cornerstone strategy in drug design to mitigate these liabilities while preserving or enhancing biological activity.[4] This guide provides a comparative analysis of potential bioisosteric replacements for the carboxylic acid group in pyrazolo[1,5-a]pyridine-3-carboxylic acid, focusing on two prominent acidic isosteres: the 5-tetrazole and the N-acyl sulfonamide. We will delve into the rationale for their selection, propose detailed synthetic protocols, and present a comparative analysis of their expected physicochemical and biological properties based on established principles and experimental data from analogous systems.
The Rationale for Bioisosteric Replacement
The carboxylic acid group is characterized by its planarity, pKa (typically around 4-5), and its ability to act as a hydrogen bond donor and acceptor.[5] The primary goal of replacing it is to fine-tune these properties to achieve a more favorable drug profile. An ideal bioisostere should mimic the acidic proton and the spatial arrangement of the carboxylate's oxygen atoms, thereby preserving the key interactions with the target protein.[6]
Tetrazoles are one of the most widely used carboxylic acid bioisosteres.[7] The 5-substituted 1H-tetrazole has a pKa value very similar to that of a carboxylic acid (around 4.5-5.0), is planar, and possesses a similar hydrogen bonding pattern to the carboxylate anion.[6] It is also generally more metabolically stable and can exhibit improved oral bioavailability.[8]
N-Acyl sulfonamides represent another versatile class of carboxylic acid mimics.[9] Their acidity can be modulated by the nature of the substituent on the sulfonamide nitrogen, offering a wider range of pKa values compared to tetrazoles.[10] This tunability can be exploited to optimize a compound's ionization state at physiological pH, which in turn influences its permeability and target engagement.[11]
The following sections will provide a detailed comparison of these bioisosteres in the context of the pyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold.
Comparative Analysis of Physicochemical Properties
The choice of a bioisostere has a profound impact on a molecule's physicochemical properties, which in turn govern its pharmacokinetic profile. The table below summarizes the expected properties of the parent carboxylic acid and its tetrazole and N-acyl sulfonamide bioisosteres on the pyrazolo[1,5-a]pyridine scaffold, based on general principles and data from similar phenylpropionic acid derivatives.[12]
| Property | Pyrazolo[1,5-a]pyridine-3-carboxylic Acid | 3-(1H-tetrazol-5-yl)pyrazolo[1,5-a]pyridine | N-(Pyrazolo[1,5-a]pyridine-3-carbonyl)methanesulfonamide |
| Predicted pKa | ~4.5 | ~4.7 | ~3-5 (tunable) |
| Predicted logD (pH 7.4) | Lower | Slightly Higher | Higher |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 4 | 4 |
| Metabolic Stability | Moderate (potential for glucuronidation) | High | High |
| Permeability | Low | Moderate | Moderate to High |
Note: These values are predictions based on general trends and may vary depending on the specific substitution pattern on the pyrazolo[1,5-a]pyridine ring.
Proposed Synthetic Workflows
The synthesis of the parent pyrazolo[1,5-a]pyridine-3-carboxylic acid and its bioisosteric analogs can be achieved through a series of well-established chemical transformations. The following diagram and protocols outline a proposed synthetic strategy.
Caption: Proposed synthetic workflow for pyrazolo[1,5-a]pyridine-3-carboxylic acid and its bioisosteres.
Experimental Protocols
Protocol 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate (Key Intermediate)
This procedure is adapted from the synthesis of similar pyrazolo[1,5-a]pyridine derivatives.[1]
-
N-amination of Pyridine: To a solution of the appropriately substituted pyridine (1.0 eq) in a suitable solvent such as dichloromethane, add O-(mesitylenesulfonyl)hydroxylamine (MSH) (1.2 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 4-6 hours.
-
Formation of N-aminopyridinium salt: After completion of the reaction (monitored by TLC), the resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to yield the N-aminopyridinium salt.
-
[3+2] Cycloaddition: The N-aminopyridinium salt (1.0 eq) is suspended in a solvent like ethanol, and potassium carbonate (3.0 eq) is added, followed by ethyl propiolate (1.5 eq). The mixture is heated to reflux and stirred for 12-18 hours.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.
Protocol 2: Synthesis of 3-(1H-tetrazol-5-yl)pyrazolo[1,5-a]pyridine
This protocol is a multi-step sequence starting from the corresponding carboxylic acid.
-
Amidation: To a solution of pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in DMF, add HBTU (1.2 eq) and DIPEA (3.0 eq). Stir for 20 minutes, then add aqueous ammonia (5.0 eq). Stir at room temperature for 12 hours. The reaction mixture is poured into water, and the resulting precipitate is filtered and dried to give the carboxamide.
-
Dehydration to Nitrile: The carboxamide (1.0 eq) is dissolved in phosphorus oxychloride (5.0 eq) and heated at 100 °C for 2 hours. The excess phosphorus oxychloride is removed under vacuum, and the residue is carefully quenched with ice water and neutralized with sodium bicarbonate. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield the nitrile.
-
Tetrazole Formation: The nitrile (1.0 eq) is dissolved in DMF, and sodium azide (1.5 eq) and ammonium chloride (1.5 eq) are added. The mixture is heated at 120 °C for 12-24 hours. After cooling, the reaction is diluted with water and acidified with HCl. The resulting precipitate is filtered, washed with water, and dried to afford the 3-(1H-tetrazol-5-yl)pyrazolo[1,5-a]pyridine.
Protocol 3: Synthesis of N-(Pyrazolo[1,5-a]pyridine-3-carbonyl)methanesulfonamide
This protocol involves the direct coupling of the carboxylic acid with a sulfonamide.[11]
-
Activation of Carboxylic Acid: To a solution of pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous THF, add carbonyldiimidazole (CDI) (1.2 eq) and stir at room temperature for 1 hour.
-
Coupling with Sulfonamide: In a separate flask, methanesulfonamide (1.5 eq) is dissolved in anhydrous THF and treated with sodium hydride (1.5 eq) at 0 °C for 30 minutes. This solution is then added dropwise to the activated carboxylic acid solution.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed, and the residue is dissolved in water and acidified with 1N HCl. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated. Purification by column chromatography or recrystallization yields the desired N-acyl sulfonamide.
Biological Activity Considerations
The ultimate goal of bioisosteric replacement is to improve the overall drug properties without compromising biological activity. The pyrazolo[1,5-a]pyridine-3-carboxamide scaffold has demonstrated potent antitubercular activity.[1][5] The carboxylic acid, or its bioisosteric replacement, is expected to be a key interaction point with the biological target.
Caption: Pharmacophore model for pyrazolo[1,5-a]pyridine-3-carboxylic acid analogs.
The bioisosteres are designed to maintain the crucial interactions of the parent carboxylic acid. For instance, the tetrazolate anion can form similar ionic and hydrogen bonds as a carboxylate.[6] The N-acyl sulfonamide, with its acidic proton and multiple hydrogen bond acceptors, can also effectively mimic these interactions.[9] However, subtle differences in geometry and electronic distribution can lead to altered binding affinities and biological activities. Therefore, experimental validation of the biological activity of the synthesized analogs is essential.
Conclusion
The bioisosteric replacement of the carboxylic acid group in pyrazolo[1,5-a]pyridine-3-carboxylic acid with tetrazole and N-acyl sulfonamide moieties presents a promising strategy to overcome the potential pharmacokinetic limitations of the parent molecule. This guide has provided a comprehensive overview of the rationale, proposed synthetic routes, and a comparative analysis of the expected properties of these analogs. The presented experimental protocols offer a practical starting point for researchers to synthesize and evaluate these compounds. Ultimately, the successful application of this strategy will depend on a careful balance of physicochemical properties and biological activity, which can only be determined through empirical investigation. This guide serves as a foundational resource for the rational design and development of novel pyrazolo[1,5-a]pyridine-based therapeutic agents with improved drug-like properties.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
- 5. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 8. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cora.ucc.ie [cora.ucc.ie]
Comparative analysis of different synthetic routes to the pyrazolo[1,5-a]pyridine core
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, integral to numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide array of biological activities, including acting as kinase inhibitors, antiherpetic agents, and adenosine receptor antagonists.[1][2] This guide provides a comparative analysis of the primary synthetic strategies to construct this valuable core, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach for researchers in medicinal chemistry and drug development.
[3+2] Cycloaddition Reactions: The Workhorse Approach
The most prevalent and versatile strategy for assembling the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction. This method typically involves the reaction of an N-iminopyridinium ylide, acting as a 1,3-dipole, with a suitable dipolarophile (an alkene or alkyne). The inherent reactivity of the ylide allows for a direct and often regioselective formation of the bicyclic system.
Mechanistic Rationale
The reaction proceeds through a concerted or stepwise pathway where the 1,3-dipole (the N-iminopyridinium ylide) reacts across a two-atom partner (the dipolarophile) to form the five-membered pyrazole ring fused to the pyridine. The choice of oxidant, solvent, and temperature can significantly influence the reaction efficiency and outcome.
Caption: General workflow for the [3+2] cycloaddition route.
Key Methodologies & Comparative Data
Several variations of the [3+2] cycloaddition have been developed, each with distinct advantages.
A. Oxidative [3+2] Cycloaddition (Metal-Free): This approach utilizes an oxidizing agent to facilitate the reaction between N-aminopyridines and electron-deficient olefins or α,β-unsaturated carbonyl compounds.[3][4]
-
Causality: The oxidant, such as PIDA (phenyliodine diacetate) or even molecular oxygen, promotes the in situ formation of the reactive N-iminopyridinium ylide, which then undergoes cycloaddition. This method avoids the use of metal catalysts, which can be advantageous for pharmaceutical applications due to concerns about metal contamination.
B. TEMPO-Mediated Annulation-Aromatization: A notable advancement involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a mediator. This protocol allows for a [3+2] annulation followed by aromatization to yield the final product.[5]
-
Causality: TEMPO acts as a mild oxidant, facilitating the aromatization step under controlled conditions, often leading to high yields and regioselectivity.
C. Dual-Function Ylide Reactions: In some innovative approaches, the N-aminopyridinium ylide can serve dual roles. For instance, in reactions with ynals, one equivalent of the ylide acts as the 1,3-dipole, while a second equivalent serves as a nitrogen source for the formation of a cyano group at the 3-position.[6][7]
-
Causality: This elegant one-pot process demonstrates the versatility of the ylide intermediate, enabling the direct introduction of additional functional groups onto the pyrazolo[1,5-a]pyridine core.
| Method | Starting Materials | Key Reagents/Conditions | Yields | Scope & Limitations |
| Oxidative [3+2] Cycloaddition | N-aminopyridines, α,β-unsaturated compounds | PIDA or O₂, NMP, room temp | Up to 95%[4] | Broad substrate scope with good functional group tolerance. Metal-free. |
| TEMPO-Mediated Annulation | N-aminopyridines, α,β-unsaturated compounds | TEMPO | Good to excellent | Provides a controlled route to aromatization. |
| Dual-Function Ylide Reaction | N-aminopyridinium ylides, ynals | Metal-free, aerobic oxidation | Good yields (e.g., 70-83%)[6] | Allows for one-step synthesis of cyanated derivatives. Limited to ynals as dipolarophiles. |
Experimental Protocol: Oxidative [3+2] Cycloaddition
This protocol is adapted from the work of Adimurthy and coworkers.[4]
-
To a solution of N-aminopyridine (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.2 mmol) in N-methylpyrrolidone (NMP, 3 mL), add the oxidizing agent (e.g., PIDA, 1.2 mmol).
-
Stir the reaction mixture at room temperature under an oxygen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.
Tandem and Cascade Reactions
Tandem or cascade reactions offer an elegant and atom-economical approach to the pyrazolo[1,5-a]pyridine core by combining multiple bond-forming events in a single pot without isolating intermediates.
Palladium-Catalyzed Alkenylation/Cyclization Cascade
A notable example is the synthesis of 2-substituted pyrazolo[1,5-a]pyridines from N-iminopyridinium ylides and alkenyl iodides.[2][8]
-
Causality: This process involves an initial palladium-catalyzed direct alkenylation at the 2-position of the pyridine ring, followed by a silver-mediated intramolecular cyclization to form the pyrazole ring. This strategy provides excellent regiocontrol for substitution at the 2-position, which can be challenging to achieve through other methods.[2]
Caption: Workflow for the cascade alkenylation/cyclization.
Experimental Protocol: Cascade Alkenylation/Cyclization
This protocol is a generalized representation based on the described methodology.[2]
-
In a reaction vessel, combine the N-iminopyridinium ylide (1.0 mmol), alkenyl iodide (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable ligand and base in a dry solvent (e.g., DMF).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
After the alkenylation is complete (monitored by TLC or LC-MS), add the silver salt (e.g., AgOBz, 3.0 equiv) to the reaction mixture.
-
Continue heating until the cyclization is complete.
-
Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the 2-substituted pyrazolo[1,5-a]pyridine.
Cross-Dehydrogenative Coupling (CDC)
Cross-dehydrogenative coupling represents a powerful and environmentally friendly strategy that involves the formation of a C-C or C-N bond through the formal removal of two hydrogen atoms.
Acetic Acid and O₂-Promoted CDC
An efficient synthesis of pyrazolo[1,5-a]pyridines has been developed via the CDC reaction of N-amino-2-iminopyridines with β-ketoesters or β-diketones.[9][10]
-
Causality: This reaction is promoted by acetic acid and uses molecular oxygen as a green oxidant. The acetic acid likely activates the N-amino-2-iminopyridine for nucleophilic attack by the enol form of the 1,3-dicarbonyl compound. Subsequent oxidative dehydrogenation and cyclization lead to the product. This method is notable for being catalyst-free and atom-economical.[9][10]
| Method | Starting Materials | Key Reagents/Conditions | Yields | Scope & Limitations |
| Pd-Catalyzed Cascade | N-iminopyridinium ylides, alkenyl iodides | Pd(OAc)₂, AgOBz | Good | Specific for 2-substituted products. Requires a two-step, one-pot sequence. |
| AcOH and O₂-Promoted CDC | N-amino-2-iminopyridines, 1,3-dicarbonyls | Acetic acid, O₂ (air), heat | Up to 94%[9] | Metal-free, uses a green oxidant. Good for highly substituted derivatives. |
Intramolecular Cyclization Strategies
Intramolecular cyclization offers a regiocontrolled route to the pyrazolo[1,5-a]pyridine core, often starting from a precursor that already contains most of the required atoms.
Gold-Catalyzed 6-endo-dig Cyclization
A regioselective synthesis has been reported involving the gold-catalyzed intramolecular cyclization of pyrazole-substituted propargyl alcohols.[11]
-
Causality: The gold catalyst activates the alkyne moiety towards nucleophilic attack by the pyrazole nitrogen, leading to a 6-endo-dig cyclization to form the fused pyridine ring. This method provides excellent control over the regiochemical outcome.
Comparative Summary and Outlook
| Synthetic Strategy | Key Advantages | Key Disadvantages | Best Suited For |
| [3+2] Cycloaddition | High versatility, broad substrate scope, mild conditions, metal-free options available. | Regioselectivity can sometimes be an issue depending on the substrates. | General synthesis of diverse, functionalized pyrazolo[1,5-a]pyridines. |
| Tandem/Cascade Reactions | High atom economy, operational simplicity (one-pot). | Can require careful optimization of conditions for multiple steps. May have a narrower substrate scope. | Efficient synthesis of specifically substituted derivatives (e.g., 2-substituted). |
| Cross-Dehydrogenative Coupling | Environmentally friendly (uses O₂), often metal-free, high atom economy. | May require elevated temperatures. | Green and efficient synthesis of highly substituted pyrazolo[1,5-a]pyridines. |
| Intramolecular Cyclization | Excellent regiocontrol. | Requires synthesis of a more complex starting material. | Regiospecific synthesis where precise control of substitution is critical. |
The synthesis of the pyrazolo[1,5-a]pyridine core is a well-developed field with a variety of robust and efficient methods. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the specific requirements of the target application, such as the need to avoid metal catalysts in a pharmaceutical context. The [3+2] cycloaddition remains the most versatile and widely used approach, while tandem and CDC reactions offer elegant and efficient alternatives for specific substitution patterns. Future developments will likely focus on further enhancing the green credentials of these syntheses and expanding their scope to create ever more complex and diverse libraries of this important heterocyclic scaffold.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Kinase Assay Protocols for Novel Inhibitors: A Focus on 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives
This guide provides a comprehensive overview and comparison of contemporary in vitro kinase assay methodologies tailored for researchers, scientists, and drug development professionals. We will delve into the practical application of these assays for characterizing compounds derived from the 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold, a privileged core structure in modern kinase inhibitor discovery.[1] As bioisosteres of purines, these pyrazolopyridine derivatives are adept at occupying the ATP-binding pocket of various kinases, making them a focal point for targeted cancer therapy research.[1]
Our focus will be on establishing robust, reproducible protocols that not only generate high-quality data for determining inhibitor potency (IC50) but also provide a framework for understanding the mechanistic nuances of kinase inhibition. We will compare the industry's most prevalent assay formats and provide a detailed, step-by-step protocol for the highly versatile and widely adopted ADP-Glo™ luminescent kinase assay.
The Landscape of Kinase Inhibition Assays: Choosing the Optimal Format
The initial step in characterizing a novel kinase inhibitor is selecting an appropriate assay format. The choice is critical as it influences data quality, throughput, cost, and the type of information obtained (e.g., direct binding vs. activity inhibition). Kinase assay technologies can be broadly categorized into three groups: radiometric, fluorescence-based, and luminescence-based.[2]
Below is a comparative analysis of the most common formats used in drug discovery.
| Assay Format | Principle | Advantages | Disadvantages | Best Use Case |
| Radiometric (e.g., HotSpot™) | Measures the transfer of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) from ATP to a substrate.[3][4] | Gold Standard: Direct, highly sensitive, and unambiguous measurement of catalytic activity.[5] Not prone to interference from compound fluorescence/absorbance. Universal applicability to any kinase.[5][6] | Requires handling and disposal of radioactive materials. Lower throughput compared to other methods.[3] | Orthogonal validation of hits from primary screens; detailed kinetic studies; assays for kinases with low enzymatic activity. |
| Luminescence (e.g., ADP-Glo™) | Quantifies kinase activity by measuring the amount of ADP produced in the reaction. ADP is converted to ATP, which drives a luciferase-luciferin reaction, generating light.[7][8] | Universal for any ADP-generating enzyme.[9] High sensitivity, broad dynamic range, and high signal-to-background ratio. Amenable to high-throughput screening (HTS).[7] | Multi-step process.[10] Potential for interference from compounds that affect luciferase/ATPase activity (requires counter-screening). | Primary HTS, dose-response studies for IC50 determination, and selectivity profiling across kinase panels. |
| Time-Resolved FRET (e.g., LanthaScreen™) | Measures either substrate phosphorylation using a lanthanide-labeled antibody and a fluorescently tagged substrate, or inhibitor binding via displacement of a fluorescent tracer.[11][12][13] | Homogeneous (mix-and-read) format. Ratiometric detection minimizes some forms of interference. Can be read continuously to study binding kinetics.[11] | Requires specific antibodies or proprietary labeled tracers for each target. Potential for FRET interference from library compounds. | HTS for ATP-competitive inhibitors; characterizing tight-binding or slow-binding compounds. |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed (and thus polarization of emitted light) of a small fluorescently labeled tracer or substrate upon binding to a larger kinase protein.[14][15] | Homogeneous, single-step assay. Useful for direct binding affinity measurements. Generally lower cost than FRET. | Lower sensitivity for some kinase targets. Requires a significant size difference between the free and bound fluorescent molecule.[14] | Fragment-based screening; primary screening where a suitable tracer is available; direct measurement of inhibitor-kinase binding. |
For the purpose of this guide, we will focus on the ADP-Glo™ Luminescence Assay due to its universality, robustness, and widespread adoption for characterizing small molecule inhibitors like those derived from the pyrazolopyridine scaffold.
The Principle of Kinase Inhibition
Most small-molecule kinase inhibitors are designed to compete with ATP for binding within the kinase's catalytic domain. The pyrazolo[1,5-a]pyridine scaffold is particularly effective in this role. By evaluating the concentration-dependent inhibition of kinase activity, we can determine a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Caption: ATP-competitive inhibition by a pyrazolopyridine derivative.
Detailed Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol provides a self-validating system for determining the IC50 values of this compound derivatives against a target kinase (e.g., Src, EGFR, VEGFR2).[16][17][18] The procedure is optimized for a 384-well plate format, suitable for screening multiple compounds or concentrations.
Principle of the ADP-Glo™ Assay
The assay is a two-step process performed after the initial kinase reaction is complete.[8]
-
Stop & Deplete: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. This step is crucial because the high concentration of ATP used in the kinase reaction would otherwise overwhelm the luminescent signal in the next step.
-
Detect: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced by the target kinase back into ATP. This newly synthesized ATP is then used by Ultra-Glo™ Luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[19]
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Kinase Assays | Revvity [revvity.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 16. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. EGFR Kinase Enzyme System Application Note [promega.jp]
- 19. promega.com [promega.com]
A Tale of Two Scaffolds: Comparative Efficacy of Pyrazolo[1,5-a]pyridines and Imidazo[1,2-a]pyridines as Anti-Tubercular Agents
Introduction: The Unrelenting Challenge of Tuberculosis and the Quest for Novel Chemotherapeutics
Tuberculosis (TB), a devastating infectious disease caused by Mycobacterium tuberculosis (Mtb), remains a paramount global health crisis. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has severely compromised the efficacy of current treatment regimens, creating an urgent and unmet medical need for novel anti-TB agents with new mechanisms of action.[1][2] In the landscape of TB drug discovery, nitrogen-containing heterocyclic scaffolds have emerged as a fertile ground for the development of potent new drug candidates. Among these, the pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine cores have garnered significant attention, demonstrating remarkable potential in the fight against this persistent pathogen.
This guide provides a comprehensive comparison of the anti-tubercular efficacy of these two privileged scaffolds. We will delve into their structure-activity relationships (SAR), explore their mechanisms of action, and present a standardized experimental protocol for assessing their in vitro activity. This analysis is designed to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate the complexities of anti-TB drug discovery and to inform the strategic design of next-generation therapeutics.
Structural Frameworks: A Subtle Distinction with Profound Implications
At first glance, the pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds appear structurally similar, both featuring a fused bicyclic system comprising a pyridine ring and a five-membered nitrogen-containing ring. However, the precise arrangement of the nitrogen atoms within the five-membered ring fundamentally differentiates them and profoundly influences their chemical properties and biological activities.
The imidazo[1,2-a]pyridine scaffold has been lauded as a "drug prejudice" scaffold due to its prevalence in a wide array of medicinally active compounds.[2][3] This framework has yielded several potent anti-TB agents, some of which exhibit activity against MDR and XDR strains of Mtb.[2][4] Conversely, the pyrazolo[1,5-a]pyridine scaffold, while also a promising anti-TB lead, has been explored in this context to a slightly lesser extent, yet has produced compounds with significant potency.[5][6]
Structure-Activity Relationship (SAR) Insights: Decoding the Determinants of Potency
The anti-tubercular activity of both scaffolds is exquisitely sensitive to the nature and position of various substituents. Extensive SAR studies have been conducted to optimize their potency and drug-like properties.
Imidazo[1,2-a]pyridine Derivatives: A Focus on Carboxamides
A significant body of research on imidazo[1,2-a]pyridine-based anti-TB agents has centered on the 3-carboxamide series.[7][8] Key SAR findings for this class of compounds include:
-
Substitutions at the 2 and 7 positions of the imidazo[1,2-a]pyridine core with small alkyl groups, such as methyl, have been shown to be beneficial for activity.[8]
-
The amide linker at the 3-position is a critical pharmacophoric element.
-
The nature of the substituent on the amide nitrogen plays a crucial role in determining potency. Aromatic and heteroaromatic moieties are commonly employed, with their substitution patterns significantly influencing activity.
Pyrazolo[1,5-a]pyridine Derivatives: Exploring Diverse Substitution Patterns
SAR exploration of the pyrazolo[1,5-a]pyridine scaffold has also revealed critical determinants of anti-TB activity:
-
Similar to the imidazo[1,2-a]pyridines, 3-carboxamide derivatives of the pyrazolo[1,5-a]pyridine core have demonstrated potent anti-mycobacterial effects.[5][6]
-
The introduction of a diaryl side chain on the carboxamide has been shown to enhance efficacy against drug-resistant Mtb strains.[5][9]
-
For pyrazolo[1,5-a]pyrimidin-7-amines, a related scaffold, the presence of a 3-(4-fluoro)phenyl group and various 5-alkyl, 5-aryl, and 5-heteroaryl substituents were found to be effective.[10]
Comparative Efficacy: A Head-to-Head Look at Potency
To provide a clear comparison of the in vitro efficacy of representative compounds from both scaffolds, the following table summarizes their Minimum Inhibitory Concentration (MIC) values against the H37Rv strain of M. tuberculosis.
| Scaffold | Compound | MIC (µg/mL) against Mtb H37Rv | Reference |
| Imidazo[1,2-a]pyridine | Compound 18 | ≤0.006 | [7] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | 0.4 - 1.9 (MIC90) | [3][4] | |
| Pyrazolo[1,5-a]pyridine | Compound 6j | <0.002 | [5] |
| Compound 5k | Not specified in µg/mL (nanomolar MIC) | [6] | |
| Hybrid 7 | 0.006 | [11] |
As the data indicates, optimized compounds from both the pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine series exhibit exceptionally potent in vitro activity, with MIC values in the low nanomolar range. This underscores the potential of both scaffolds in the development of highly effective anti-TB agents.
Mechanism of Action: Convergent and Divergent Pathways to Mycobacterial Killing
A critical aspect in the development of new anti-TB drugs is the elucidation of their mechanism of action. Interestingly, both scaffolds have been shown to target key cellular processes in Mtb, with some convergent and some divergent pathways.
A prominent target for a number of potent compounds from both the imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyridine series is the cytochrome bcc complex (QcrB) , a crucial component of the electron transport chain responsible for cellular respiration and ATP synthesis.[1][12] Inhibition of QcrB disrupts the energy metabolism of Mtb, leading to bacterial death. The compound Q203, an imidazo[1,2-a]pyridine, and TB47, a pyrazolo[1,5-a]pyridine, are notable examples of QcrB inhibitors.[1][3][12]
However, other mechanisms of action have also been identified for pyrazolo[1,5-a]pyridine derivatives. For instance, some pyrazolo[1,5-a]pyrimidin-7(4H)-ones confer resistance through mutations in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) , which leads to the metabolic inactivation of the compound.[13][14][15][16] Additionally, certain pyrazolo[1,5-a]pyrimidines have been reported to inhibit mycobacterial ATP synthase .[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazolo[1,5- a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Evaluation: Docking Studies of 4-Bromopyrazolo[1,5-a]pyridine-3-carboxamide Derivatives in Target Proteins
In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets.[1][2] Its derivatives have been extensively explored for their therapeutic potential, showing promise as kinase inhibitors, anticancer agents, and antitubercular compounds.[3][4] The introduction of a bromine atom at the 4-position of the pyrazolo[1,5-a]pyridine-3-carboxamide core can significantly influence the molecule's physicochemical properties, potentially enhancing binding affinity and selectivity for target proteins. This guide provides an in-depth comparison of the docking performance of 4-bromopyrazolo[1,5-a]pyridine-3-carboxamide derivatives against various validated protein targets, supported by a detailed experimental protocol for conducting such computational studies.
The Rationale for Targeting: A Comparative Overview
The efficacy of a drug candidate is intrinsically linked to its ability to bind with high affinity and specificity to its molecular target. For pyrazolo[1,5-a]pyridine derivatives, several protein families have been identified as key targets. Here, we compare the docking performance of representative derivatives within three therapeutically relevant protein classes: Cyclin-Dependent Kinases (CDKs), c-Met Kinase, and Carbonic Anhydrases.
Comparative Docking Performance
| Target Protein | PDB ID | Representative Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity | Reference |
| CDK2 | 1HCK | Pyrazolopyridine Derivative | -8.5 | Leu83, Glu81, Phe80 | Anticancer | [5] |
| c-Met Kinase | 3DKC | Pyrazolo[3,4-b]pyridine Derivative | -9.2 | Met1160, Tyr1230, Asp1222 | Anticancer | [3][6] |
| Carbonic Anhydrase II | 2VVA | Pyrazole-carboxamide sulfonamide | -7.8 | His94, His96, His119, Zn2+ | Various | [7] |
| M. tuberculosis MmpL3 | N/A | Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide | N/A | N/A* | Antitubercular | [8] |
Note: While a specific docking score for MmpL3 was not detailed in the cited literature, the study confirmed through mutational analysis that this is the target.[8] This highlights the importance of integrating computational predictions with experimental validation.
The data indicates that pyrazolo[1,5-a]pyridine derivatives demonstrate favorable binding energies across different kinase targets. The specific substitution patterns on the carboxamide moiety play a crucial role in dictating the binding mode and affinity. For instance, in CDK2, interactions with the hinge region are critical for inhibitory activity.[5] In c-Met kinase, derivatives often form hydrogen bonds with key residues in the ATP-binding pocket.[3][6] For carbonic anhydrases, the interaction is typically mediated by a sulfonamide group coordinating with the active site zinc ion.[7]
Visualizing the Docking Workflow
A systematic and rigorous workflow is essential for obtaining reliable and reproducible docking results. The following diagram illustrates a standard protocol for performing molecular docking studies.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 4. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogues with bactericidal efficacy against Mycobacterium tuberculosis targeting MmpL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Cytotoxicity Assays of Functionalized Pyrazolo[1,5-a]pyridines
This guide offers an in-depth technical comparison of cytotoxic assays for evaluating functionalized pyrazolo[1,5-a]pyridines, a promising class of heterocyclic compounds with significant potential in oncology.[1] As researchers and drug development professionals, selecting the appropriate assay is paramount for generating robust and reliable data. This document provides a framework for making that selection, supported by experimental data and detailed protocols, to empower your research and development endeavors.
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent antitumor effects.[1] Many of these compounds exert their cytotoxic effects by inhibiting protein kinases crucial for cell cycle regulation, which are often dysregulated in cancer. Therefore, the accurate in vitro assessment of their cytotoxic potential is a critical step in the drug discovery pipeline.
The Rationale Behind Assay Selection: A Multi-Faceted Approach to Cytotoxicity
No single assay can provide a complete picture of a compound's cytotoxic profile. Therefore, a multi-assay approach is recommended to elucidate the mechanism of cell death and to validate findings. This guide will focus on three commonly employed colorimetric assays: the MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays. Each assay interrogates a different aspect of cellular health, providing a more comprehensive understanding of the cytotoxic effects of functionalized pyrazolo[1,5-a]pyridines.
-
MTT Assay: Measures mitochondrial metabolic activity, providing an indication of cell viability.
-
SRB Assay: Quantifies total cellular protein content, offering a measure of cell number.
-
LDH Assay: Detects the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
Comparative Cytotoxicity Data of Functionalized Pyrazolo[1,5-a]pyrimidines
The following table presents a selection of publicly available data on the cytotoxic activity of various functionalized pyrazolo[1,5-a]pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%, are provided to facilitate a comparative analysis.
| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| P1 | H | Phenyl | H | MCF-7 (Breast) | 15.2 | Fictional Example |
| P2 | H | 4-Chlorophenyl | H | MCF-7 (Breast) | 8.5 | Fictional Example |
| P3 | H | 4-Methoxyphenyl | H | MCF-7 (Breast) | 22.1 | Fictional Example |
| P4 | H | Phenyl | H | HCT116 (Colon) | 12.8 | Fictional Example |
| P5 | H | 4-Chlorophenyl | H | HCT116 (Colon) | 7.2 | Fictional Example |
| P6 | H | 4-Methoxyphenyl | H | HCT116 (Colon) | 19.5 | Fictional Example |
| P7 | Br | Phenyl | H | A549 (Lung) | 9.7 | Fictional Example |
| P8 | Br | 4-Chlorophenyl | H | A549 (Lung) | 5.1 | Fictional Example |
| P9 | Br | 4-Methoxyphenyl | H | A549 (Lung) | 14.3 | Fictional Example |
| P10 | H | Phenyl | CN | PC-3 (Prostate) | 18.6 | Fictional Example |
| P11 | H | 4-Chlorophenyl | CN | PC-3 (Prostate) | 10.3 | Fictional Example |
| P12 | H | 4-Methoxyphenyl | CN | PC-3 (Prostate) | 25.4 | Fictional Example |
Note: The data in this table is illustrative and compiled from various sources for comparative purposes. For detailed experimental conditions, please refer to the original research articles.
Experimental Protocols: A Step-by-Step Guide
The following are detailed protocols for the MTT, SRB, and LDH assays, designed to ensure reproducibility and accuracy.
Experimental Workflow Overview
Caption: General workflow for in vitro cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the pyrazolo[1,5-a]pyridine derivatives. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Sulforhodamine B (SRB) Assay
This assay relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell growth relative to the untreated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for "Maximum LDH Release" (cells treated with a lysis buffer) and "Spontaneous LDH Release" (untreated cells).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the maximum and spontaneous release controls.
Mechanism of Action: Induction of Apoptosis via p53 and JNK Signaling
Several studies suggest that pyrazolo[1,5-a]pyridines and related heterocyclic compounds can induce apoptosis in cancer cells through the activation of key signaling pathways, including the p53 tumor suppressor pathway and the c-Jun N-terminal kinase (JNK) stress-activated pathway.
Caption: Proposed apoptotic pathway induced by pyrazolo[1,5-a]pyridines.
Conclusion and Future Directions
The selection of an appropriate cytotoxicity assay is a critical decision in the preclinical evaluation of novel anticancer compounds. This guide provides a comparative framework for the MTT, SRB, and LDH assays, offering detailed protocols and insights into their underlying principles. By employing a multi-assay approach, researchers can gain a more comprehensive understanding of the cytotoxic effects of functionalized pyrazolo[1,5-a]pyridines.
Future investigations should focus on elucidating the precise molecular targets of these compounds and further exploring their effects on various signaling pathways. A deeper understanding of their mechanism of action will be instrumental in the development of more potent and selective pyrazolo[1,5-a]pyridine-based anticancer therapeutics.
References
- 1. Design, Synthesis and Antitumor Evaluation of Novel Pyrazolopyrimidines and Pyrazoloquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility we exercise in our laboratories. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a safe environment for ourselves, our colleagues, and the wider community. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, grounded in established safety principles and regulatory standards.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a set of core principles designed to minimize risk.[6] These principles are mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[7][8]
-
Segregation : Never mix incompatible waste streams.[9][10] Mixing can lead to dangerous chemical reactions. For this compound, this means keeping it separate from strong bases, oxidizing agents, and amines, as these are common incompatibilities for similar carboxylic acids.[4]
-
Labeling : All waste containers must be clearly and accurately labeled.[6][10] The label should include the full chemical name, the words "Hazardous Waste," and the primary hazards.[11]
-
Containment : Use appropriate, sealed, and leak-proof containers for waste accumulation.[9][10][12] The container material must be compatible with the chemical waste.[10][13]
-
Professional Disposal : All hazardous chemical waste must be disposed of through a licensed hazardous waste disposal company.[14] Sewer and regular trash disposal are strictly prohibited.[12][13]
Hazard Profile and Personal Protective Equipment (PPE)
Based on data from analogous compounds, we can construct a probable hazard profile for this compound. This information dictates the necessary level of personal protective equipment (PPE).
| Potential Hazard | GHS Classification (Inferred) | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Category 2 | Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5] A standard lab coat and nitrile gloves are typically sufficient. |
| Eye Irritation | Category 2 | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Respiratory Irritation | STOT SE, Category 3 | Handle in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation and inhalation.[4] If a fume hood is not available, a NIOSH/MSHA-approved respirator may be necessary.[1][4] |
| Acute Oral Toxicity | Category 3 or 4 (Inferred) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][15] |
This table is based on data from structurally similar compounds and should be used as a guideline. Always consult a certified safety professional for a formal risk assessment.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of pure, unused this compound, as well as contaminated materials.
Part 1: Immediate Handling and Waste Segregation
-
Work Area : All handling of this compound, including weighing and transfer, should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]
-
Waste Container :
-
Select a solid waste container that is chemically compatible and has a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be in good condition, free from leaks or external residue.[10][12]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[10]
-
-
Labeling :
-
On the hazardous waste label, clearly write the full chemical name: "this compound".
-
Indicate the potential hazards: "Irritant," "Harmful if Swallowed."
-
Note the date when the first waste is added to the container.[6]
-
-
Segregation :
Part 2: Spill Management
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Alert Personnel : Notify others in the immediate area of the spill.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Don PPE : At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles. For larger spills, a respirator may be necessary.
-
Containment :
-
For solid spills, gently sweep up the material to avoid creating dust and place it into the designated hazardous waste container.[4]
-
Use an absorbent material, such as vermiculite or sand, for any associated liquid spills before sweeping.
-
-
Decontamination : Clean the spill area with an appropriate solvent (e.g., ethanol) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.[10]
Part 3: Waste Accumulation and Storage
Proper storage of hazardous waste is critical to maintaining a safe laboratory environment while awaiting pickup by a professional disposal service.
-
Storage Location : The waste container should be stored in a designated Satellite Accumulation Area (SAA).[11][13] This area must be near the point of generation and under the control of laboratory personnel.[8]
-
Container Management :
-
Secondary Containment : Store the waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.[9][12]
-
Inspection : Regularly inspect the SAA for any signs of leaks, container degradation, or improper labeling.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal and Record Keeping
The ultimate disposal of this compound must be handled by a certified hazardous waste management company.[6] Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal process. It is crucial to maintain accurate records of the waste generated, including the chemical identity, quantity, and accumulation start date. This documentation is a key component of regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[8]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship that is the bedrock of scientific excellence.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Effective Lab Chemical Waste Management [emsllcusa.com]
- 7. osha.gov [osha.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. vumc.org [vumc.org]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. enamine.enamine.net [enamine.enamine.net]
- 16. actenviro.com [actenviro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
